molecular formula C15H18N4 B028061 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole CAS No. 158001-18-4

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Cat. No.: B028061
CAS No.: 158001-18-4
M. Wt: 254.33 g/mol
InChI Key: BUSKUEBIZUJLMJ-UHFFFAOYSA-N
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Description

A selective tyrosine kinase inhibitor.>

Properties

IUPAC Name

5-amino-3-benzyl-1-tert-butylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-15(2,3)19-14(17)12(10-16)13(18-19)9-11-7-5-4-6-8-11/h4-8H,9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSKUEBIZUJLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C(=N1)CC2=CC=CC=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633333
Record name 5-Amino-3-benzyl-1-tert-butyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158001-18-4
Record name 5-Amino-3-benzyl-1-tert-butyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and efficient two-step synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic pathway, mechanistic insights, and practical, field-tested experimental protocols. The synthesis is broken down into the preparation of the crucial β-ketonitrile intermediate, 3-oxo-4-phenylbutanenitrile, followed by its cyclization with tert-butylhydrazine hydrochloride. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The 5-aminopyrazole moiety, in particular, serves as a versatile synthon for the construction of more complex heterocyclic systems. The target molecule, 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, incorporates several key structural features: a bulky tert-butyl group at the N1 position, which can enhance metabolic stability and modulate binding selectivity; a flexible phenylmethyl (benzyl) group at the C3 position, offering a vector for interaction with hydrophobic pockets in biological targets; and the synthetically versatile cyano and amino groups, which allow for further chemical elaboration.

This guide presents a scientifically sound and practical approach to the synthesis of this valuable compound, focusing on a two-step sequence that is both efficient and scalable.

Synthetic Strategy & Mechanistic Overview

The synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is most effectively achieved through a two-step process, as illustrated below. This strategy relies on the well-established reactivity of β-ketonitriles with hydrazines to form the pyrazole core.[1]

Synthesis_Pathway cluster_step1 Step 1: Synthesis of β-Ketonitrile Intermediate cluster_step2 Step 2: Cyclization to form the Pyrazole Core A Benzyl Cyanide D 3-Oxo-4-phenylbutanenitrile A->D Condensation B Ethyl Acetate B->D C Sodium Ethoxide C->D Base F 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole D->F Cyclization E tert-Butylhydrazine HCl E->F Experimental_Workflow cluster_prep Preparation of 3-Oxo-4-phenylbutanenitrile cluster_cyclization Synthesis of Final Product P1 Dissolve Na in EtOH P2 Add Ethyl Acetate & Benzyl Cyanide P1->P2 P3 Reflux for 1 hour P2->P3 P4 Aqueous Work-up & Neutralization P3->P4 P5 Filter and Dry Crude Product P4->P5 C1 Combine β-Ketonitrile, Hydrazine, & PTSA in EtOH P5->C1 Transfer of Intermediate C2 Reflux for 4-6 hours (TLC Monitoring) C1->C2 C3 Remove Solvent C2->C3 C4 Aqueous Work-up & Extraction C3->C4 C5 Dry, Concentrate, & Purify via Chromatography C4->C5

Sources

An In-Depth Technical Guide to 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry.[1] Its derivatives are renowned for a vast spectrum of biological activities, from anti-inflammatory to anticancer agents.[2][3] This guide focuses on a specific, highly functionalized derivative: 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole . The strategic placement of the amino, cyano, tert-butyl, and phenylmethyl (benzyl) groups on the pyrazole core creates a molecule of significant interest for chemical synthesis and medicinal chemistry. Notably, this compound has been identified as a selective tyrosine kinase inhibitor, placing it in a class of molecules with profound therapeutic potential.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's synthesis, characterization, and potential applications. The methodologies and interpretations presented herein are grounded in established chemical principles and data from analogous structures, offering a robust framework for laboratory investigation.

Molecular Overview and Physicochemical Properties

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is a polysubstituted aminopyrazole derivative. The bulky tert-butyl group at the N1 position provides steric hindrance that can influence both the molecule's reactivity and its interaction with biological targets. The benzyl group at the C3 position and the cyano and amino groups at C4 and C5, respectively, offer multiple points for further chemical modification and are key to its electronic properties.

PropertyValueSource
IUPAC Name 5-Amino-1-tert-butyl-3-(phenylmethyl)-1H-pyrazole-4-carbonitrileInternal Nomenclature
CAS Number 158001-18-4Supplier Data
Molecular Formula C₁₅H₁₈N₄Supplier Data
Molecular Weight 254.33 g/mol Calculated
Appearance Light Yellow SolidSupplier Data
Solubility Chloroform, Dichloromethane, Ethyl AcetateSupplier Data

Synthesis Pathway: A Mechanistic Approach

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, most commonly achieved through the condensation of a hydrazine derivative with a β-functionalized nitrile.[2][3] For the target molecule, the most logical and efficient pathway involves the reaction of tert-butylhydrazine with a suitable β-ketonitrile or an activated alkene precursor, such as a benzylidenemalononitrile derivative.

The proposed synthesis proceeds via a Michael addition of the hydrazine to an electron-deficient alkene, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring. The choice of a non-polar solvent like ethanol or a polar aprotic solvent like DMF is common, and the reaction can often be catalyzed by a weak base.

G cluster_reactants Reactants cluster_process Reaction & Cyclization cluster_product Product R1 tert-Butylhydrazine Condensation Condensation & Hydrazone Formation R1->Condensation + R2 R2 2-Benzyl-3-oxobutanenitrile (β-Ketonitrile Precursor) R2->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Spontaneous Tautomerization Tautomerization (Aromatization) Cyclization->Tautomerization Proton Shift P 5-Amino-1-tert-butyl-3-phenylmethyl- 4-cyanopyrazole Tautomerization->P Final Product

Caption: Proposed synthesis pathway for the target pyrazole derivative.

Self-Validating Experimental Protocol

This protocol is a representative procedure based on established methods for analogous 5-aminopyrazole syntheses.[1][4] Researchers should consider this a starting point, with optimization of stoichiometry, temperature, and reaction time potentially required.

Materials:

  • tert-Butylhydrazine hydrochloride

  • 2-(phenylacetyl)malononitrile (or a similar benzyl-substituted β-ketonitrile)

  • Sodium acetate or triethylamine (base)

  • Ethanol (solvent)

  • Ethyl acetate (for extraction)

  • Hexane (for recrystallization)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve tert-butylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol. Stir for 15 minutes at room temperature to liberate the free base.

  • Addition of Ketonitrile: To the stirred solution, add 2-(phenylacetyl)malononitrile (1.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 hexane:ethyl acetate eluent. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a hot ethyl acetate/hexane mixture to afford the final product as a light yellow solid.

Causality of Choices:

  • Base: A mild base like sodium acetate or triethylamine is used to neutralize the hydrochloride salt of the hydrazine and to catalyze the condensation without promoting unwanted side reactions.

  • Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and allows for a convenient reflux temperature.

  • Purification: The aqueous work-up removes inorganic salts and any water-soluble impurities. Recrystallization is a highly effective method for purifying solid organic compounds to high purity.

Comprehensive Characterization

Structural elucidation and confirmation of purity are paramount. The following section details the expected spectroscopic and analytical data for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, based on the known values of closely related analogues.[4]

G cluster_core Core Analysis cluster_spectroscopy Spectroscopic Confirmation cluster_purity Purity & Identity MS Mass Spectrometry (Molecular Weight) Final Confirmed Structure MS->Final EA Elemental Analysis (%C, H, N) EA->Final NMR_H ¹H NMR (Proton Environment) NMR_H->Final NMR_C ¹³C NMR (Carbon Skeleton) NMR_C->Final FTIR FT-IR (Functional Groups) FTIR->Final MP Melting Point (Purity Indicator) MP->Final

Caption: A typical workflow for the structural characterization of the target molecule.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

TechniqueExpected m/zInterpretation
ESI-MS[M+H]⁺ ≈ 255.16Confirms the molecular mass of the protonated parent molecule.
HRMS (High-Res)C₁₅H₁₉N₄⁺ ≈ 255.1604Provides the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The data below is predictive.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (asymmetric and symmetric) of the primary amine (NH₂)
3050 - 3020MediumAromatic C-H stretching (benzyl group)
2980 - 2950Medium-StrongAliphatic C-H stretching (tert-butyl and CH₂ groups)
~2210Strong, SharpC≡N stretching of the nitrile group
1640 - 1620StrongN-H scissoring (bending) of the primary amine
1590 - 1450Medium-StrongC=C and C=N stretching of the pyrazole and phenyl rings
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following are predicted chemical shifts (in ppm) relative to TMS, assuming CDCl₃ as the solvent.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ) Multiplicity Integration Assignment Rationale
~7.35 - 7.20 multiplet 5H Ar-H Protons of the monosubstituted phenyl ring.
~4.50 broad singlet 2H -NH The amino protons are typically broad and may exchange with D₂O.
~3.95 singlet 2H -CH ₂-Ph Methylene protons adjacent to the aromatic ring and the pyrazole C3.

| ~1.60 | singlet | 9H | -C(CH ₃)₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ) Assignment Rationale
~158 C 5-NH₂ Carbon attached to the electron-donating amino group.
~150 C 3-CH₂ Carbon at position 3 of the pyrazole ring.
~138 Ar-C (ipso) Quaternary carbon of the phenyl ring attached to the methylene group.
~129 Ar-C H Aromatic carbons of the phenyl ring.
~128 Ar-C H Aromatic carbons of the phenyl ring.
~127 Ar-C H Aromatic carbons of the phenyl ring.
~118 -C ≡N Nitrile carbon, a characteristic downfield quaternary signal.
~85 C 4-CN Carbon at position 4, shifted upfield by the amino group and downfield by the cyano group.
~60 -C (CH₃)₃ Quaternary carbon of the tert-butyl group.
~32 -CH₂-Ph Methylene carbon of the benzyl group.

| ~29 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Applications in Drug Discovery

The 5-aminopyrazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, diverse biological targets.[3] The specific designation of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole as a selective tyrosine kinase inhibitor is of high significance.

Tyrosine Kinases: Critical Targets in Oncology Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that govern cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many types of cancer. Inhibitors of these enzymes can block the downstream signaling that leads to uncontrolled cell growth, making them a highly successful class of targeted cancer therapies.

The development of selective inhibitors is key to minimizing off-target effects and improving the therapeutic window of a drug. The specific structural features of this molecule—the bulky tert-butyl group and the benzyl moiety—are likely key determinants of its binding affinity and selectivity for a particular tyrosine kinase. Further research would be required to identify the specific kinase(s) it inhibits and to determine its potency (e.g., IC₅₀ values) in both enzymatic and cell-based assays.

Conclusion

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is a molecule with a carefully orchestrated arrangement of functional groups that make it a valuable building block for further chemical synthesis and a promising lead compound in the field of kinase inhibition. This guide has provided a comprehensive overview of its synthesis and a robust, data-driven profile for its characterization. The protocols and predictive data herein offer a solid foundation for researchers to synthesize, purify, and confirm the identity of this compound, paving the way for its further investigation and potential application in the development of novel therapeutics.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2011). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 24, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Presumed Mechanism of Action of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Pyrazole Scaffolds in Kinase Inhibition

The pyrazole nucleus is a well-established and highly versatile scaffold in medicinal chemistry, recognized for its ability to form the basis of a wide array of biologically active compounds.[1][2][3][4] Among these, the 5-aminopyrazole core has emerged as a "privileged scaffold" in the design of potent and selective kinase inhibitors.[5] This guide will delve into the presumed mechanism of action of a specific, yet under-documented, member of this class: 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. While direct experimental data for this exact molecule is scarce in publicly available literature, by examining the extensive research on structurally analogous compounds, we can construct a robust hypothesis regarding its molecular mechanism. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate this and related compounds.

The Kinase Family: Prime Targets in Drug Discovery

Protein kinases play a pivotal role in cellular signaling, regulating a vast number of processes including cell growth, differentiation, and apoptosis.[6] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts. Kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, thereby modulating its activity. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful class of therapeutics.

Hypothesized Mechanism of Action: Competitive ATP Inhibition

Based on the prevalence of the 5-aminopyrazole scaffold in known kinase inhibitors, it is highly probable that 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole functions as an ATP-competitive kinase inhibitor. This proposed mechanism is centered on the molecule's ability to bind to the ATP-binding pocket of a target kinase, thereby preventing the binding of endogenous ATP and inhibiting the downstream phosphorylation cascade.

The key structural features of the 5-aminopyrazole scaffold that contribute to this activity include:

  • Hydrogen Bonding: The amino group at the 5-position and the pyrazole nitrogens can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • Hydrophobic Interactions: The tert-butyl and phenylmethyl groups can engage in hydrophobic interactions with non-polar residues within the binding pocket, enhancing binding affinity and selectivity.

  • Shape Complementarity: The overall shape and conformation of the molecule are critical for fitting snugly into the ATP-binding cleft.

Visualizing the Proposed Mechanism

G cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Phosphorylated_Protein Phosphorylated Protein ATP_Binding_Pocket->Phosphorylated_Protein Phosphorylation ADP ADP ATP_Binding_Pocket->ADP Inhibition Inhibition Substrate_Binding_Site Substrate Binding Site Substrate_Binding_Site->Phosphorylated_Protein ATP ATP ATP->ATP_Binding_Pocket Binds Substrate_Protein Substrate Protein Substrate_Protein->Substrate_Binding_Site Binds Compound 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole Compound->ATP_Binding_Pocket Competitively Binds

Caption: Proposed ATP-competitive inhibition mechanism.

Experimental Workflow for Target Validation and Mechanistic Elucidation

To validate the hypothesized mechanism of action, a multi-step experimental approach is necessary. The following protocols outline a logical workflow for characterizing the activity of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

Phase 1: Initial Screening and Target Identification

The first step is to determine if the compound exhibits kinase inhibitory activity and to identify its potential targets.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Solubilize 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole in DMSO to create a high-concentration stock solution.

  • Assay Plate Preparation: Prepare assay plates containing a broad panel of recombinant human kinases (e.g., a panel of over 400 kinases).

  • Kinase Reaction: Initiate the kinase reaction by adding the compound at a fixed concentration (e.g., 1 µM), ATP, and the specific substrate for each kinase.

  • Detection: After a defined incubation period, quantify the kinase activity, typically by measuring the amount of phosphorylated substrate or ADP produced.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

Table 1: Hypothetical Kinase Screening Data

Kinase TargetPercent Inhibition at 1 µM
Kinase A5%
Kinase B12%
RET Kinase 95%
Kinase D8%
......
Phase 2: In-depth Characterization of Lead Target

Once a primary target is identified (e.g., RET kinase, based on literature for similar scaffolds[5]), the next phase involves detailed characterization of the interaction.

Experimental Protocol: IC50 Determination

  • Compound Dilution: Prepare a serial dilution of the compound in DMSO.

  • Kinase Assay: Perform a kinase assay with the identified target kinase (e.g., RET) using the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Experimental Protocol: ATP Competition Assay

  • Varying ATP Concentrations: Perform the kinase assay with a fixed concentration of the inhibitor and varying concentrations of ATP.

  • Data Analysis: Analyze the effect of increasing ATP concentration on the IC50 of the compound. A rightward shift in the IC50 curve with increasing ATP concentration is indicative of ATP-competitive inhibition.

Visualizing the Experimental Workflow

G Start Start: Compound Synthesis and Purification Screening Phase 1: Kinase Panel Screening (>400 kinases) Start->Screening Hit_ID Hit Identification (e.g., >90% inhibition) Screening->Hit_ID IC50 Phase 2: IC50 Determination (Dose-Response Curve) Hit_ID->IC50 ATP_Comp Mechanism of Action Study (ATP Competition Assay) IC50->ATP_Comp Cell_Assay Phase 3: Cellular Activity Assessment (e.g., Cell Viability, Target Phosphorylation) ATP_Comp->Cell_Assay End Lead Candidate Cell_Assay->End

Caption: Workflow for validating the mechanism of action.

Phase 3: Cellular and In Vivo Validation

The final phase involves assessing the compound's activity in a biological context.

Experimental Protocol: Cellular Target Engagement

  • Cell Culture: Culture a cell line that is dependent on the target kinase for survival or proliferation (e.g., a cancer cell line with a known activating mutation in the target kinase).

  • Compound Treatment: Treat the cells with the compound at various concentrations.

  • Western Blot Analysis: Lyse the cells and perform a Western blot to detect the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation indicates target engagement.

Conclusion and Future Directions

While direct evidence for the mechanism of action of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is not yet in the public domain, the wealth of data on the 5-aminopyrazole scaffold strongly suggests its role as a kinase inhibitor. The proposed mechanism of ATP-competitive inhibition provides a solid framework for initiating a research and development program. The experimental workflows outlined in this guide offer a clear path to validating this hypothesis, identifying the specific kinase target(s), and elucidating the detailed molecular interactions. Further investigation into this and related compounds could lead to the development of novel and potent therapeutics for a range of diseases.

References

  • (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - ResearchGate. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. Available at: [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC - NIH. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available at: [Link]

  • WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents.
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. Available at: [Link]

  • US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available at: [Link]

  • HUP0200144A3 - Process for preparing pesticidal 5-amino-1-aryl-3 cyanopyrazole derivatives, and the new intermediates - Google Patents.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. Available at: [Link]

  • Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor - PubMed. Available at: [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. Available at: [Link]

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The Pharmacological Potential of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emerging Prominence of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, consistently yielding compounds with a wide spectrum of biological activities.[1][2] Among these, the 5-aminopyrazole moiety has garnered significant attention due to its synthetic tractability and its ability to serve as a versatile pharmacophore for interacting with various biological targets.[3][4] This technical guide provides an in-depth exploration of the predicted biological activities of a specific, yet under-investigated derivative: 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole . While direct experimental data for this exact molecule is not yet prevalent in public literature, this guide will extrapolate its potential therapeutic applications based on robust structure-activity relationship (SAR) data from closely related analogues. We will delve into its probable mechanisms of action, provide detailed experimental protocols for its evaluation, and offer insights into its potential as a lead compound in drug development programs.

I. Synthesis and Physicochemical Characteristics

The synthesis of 5-aminopyrazole derivatives is well-established, with the most common route involving the condensation of a β-ketonitrile with a substituted hydrazine.[5] For the title compound, a plausible synthetic route would involve the reaction of a suitably substituted β-ketonitrile with tert-butylhydrazine.

A probable synthetic pathway is outlined below:

Synthesis_of_5_Amino_1_tert_butyl_3_phenylmethyl_4_cyanopyrazole reagent1 Phenylacetonitrile intermediate1 α-cyano-β-phenylacetonitrile (a β-ketonitrile precursor) reagent1->intermediate1 reagent2 Ethyl acetate reagent2->intermediate1 base1 Sodium ethoxide base1->intermediate1 Claisen condensation product 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole intermediate1->product reagent3 tert-Butylhydrazine reagent3->product Cyclization

Caption: Plausible synthetic route to the target compound.

The structural features of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, namely the bulky tert-butyl group at the N1 position, the phenylmethyl (benzyl) group at C3, and the cyano group at C4, are expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The tert-butyl group may enhance metabolic stability and oral bioavailability, while the benzyl and cyano functionalities are key for potential interactions with biological targets.

II. Predicted Biological Activity: An In-depth Analysis

Based on extensive research on analogous 5-aminopyrazole derivatives, we can predict with a high degree of confidence that 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole will exhibit significant biological activity in several key therapeutic areas.

A. Anticancer Activity: Targeting the Proliferative Engine

The 5-aminopyrazole scaffold is a cornerstone in the development of novel anticancer agents.[6][7] Numerous derivatives have demonstrated potent anti-proliferative activity against a range of cancer cell lines.[8] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9]

Predicted Mechanism of Action:

It is highly probable that 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole will function as a kinase inhibitor . The 5-amino group and the adjacent nitrogen atom of the pyrazole ring are well-known to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[10] Specific kinases that are frequently targeted by 5-aminopyrazole derivatives include p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFRs).[11][12] Inhibition of these kinases can disrupt signaling pathways essential for tumor growth and survival, ultimately leading to apoptosis.

Anticancer_Mechanism molecule 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole kinase Protein Kinase (e.g., p38 MAPK, FGFR) molecule->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation apoptosis Apoptosis kinase->apoptosis Induction via signaling blockade atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation Anti_inflammatory_Mechanism stimulus Inflammatory Stimulus (e.g., LPS) cell Macrophage / Immune Cell stimulus->cell enzyme COX-2 / p38 MAPK cell->enzyme molecule 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole molecule->enzyme Inhibition mediators Pro-inflammatory Mediators (Prostaglandins, Cytokines) enzyme->mediators Production inflammation Inflammation mediators->inflammation

Caption: Predicted mechanism of anti-inflammatory activity.

Experimental Workflow for Anti-inflammatory Evaluation:

1. In Vitro COX Inhibition Assay:

  • Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

  • Protocol: Commercially available COX inhibitor screening kits can be utilized. These assays typically measure the conversion of arachidonic acid to prostaglandin H2. The IC50 values for both COX-1 and COX-2 are determined to assess both potency and selectivity.

2. Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages:

  • Objective: To assess the compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Protocol:

    • Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with various concentrations of the compound for 1 hour.

    • Stimulate the cells with LPS for 24 hours.

    • Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • A decrease in nitrite concentration indicates inhibition of NO production.

C. Antimicrobial Activity: A Potential New Frontier

While less explored than their anticancer and anti-inflammatory properties, some cyanopyrazole derivatives have been reported to possess antimicrobial activity. [13]The presence of the cyano group in 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole makes this an area worthy of investigation.

Predicted Mechanism of Action:

The precise mechanism of antimicrobial action for pyrazole derivatives is not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the tert-butyl and benzyl groups could facilitate penetration of the microbial cell wall.

Experimental Workflow for Antimicrobial Evaluation:

1. Broth Microdilution Assay:

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi. * Protocol:

    • Prepare a serial dilution of the compound in a 96-well microtiter plate containing appropriate growth medium. 2. Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under appropriate conditions.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Conclusion and Future Directions

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole represents a promising, yet unexplored, molecule within the pharmacologically rich class of 5-aminopyrazoles. Based on a thorough analysis of structure-activity relationships of its analogues, this compound is predicted to possess significant anticancer, anti-inflammatory, and potentially antimicrobial properties. The detailed experimental workflows provided in this guide offer a clear and robust framework for the systematic evaluation of these predicted activities.

Future research should focus on the synthesis of this specific compound and the execution of the described in vitro assays. Positive results would warrant further investigation into its in vivo efficacy and safety profile, paving the way for its potential development as a novel therapeutic agent. The insights provided herein are intended to catalyze further research into this promising area of medicinal chemistry.

IV. References

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  • Brullo, C., & Bruno, O. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 659. [Link]

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  • Jiang, Q. H., He, Q., Zhang, J. Q., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o65. [Link]

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  • Rapetti, F., Spallarossa, A., Russo, E., Caviglia, D., Villa, C., Tasso, B., ... & Brullo, C. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298. [Link]

  • He, Y., Wu, H., Zhang, Y., Wang, Y., Zhang, T., & Liu, H. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Journal of medicinal chemistry, 64(15), 11393–11413. [Link]

  • ResearchGate. (n.d.). Flow cytometric analysis for cell cycle distribution. (A) Control HCT,... Retrieved from [Link]

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  • Acevedo-Martinez, E., & Rodriguez-Barbera, Y. (2018). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 23(10), 2465. [Link]

  • ResearchGate. (n.d.). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. Retrieved from [Link]

  • Zhang, Y., Wang, Y., Wu, H., He, Y., Zhang, T., & Liu, H. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European journal of medicinal chemistry, 279, 116893. [Link]

  • Al-Ostath, A., El-Sayed, M. A. A., & Ghorab, M. M. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Journal of the Iranian Chemical Society, 1-13. [Link]

  • Kucukoglu, K., Gul, H. I., & Gul, M. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Anti-cancer agents in medicinal chemistry, 20(12), 1475–1484. [Link]

  • Ghorab, M. M., & Al-Ostath, A. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2999. [Link]

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  • Al-Zaydi, K. M. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(12), 9115–9127. [Link]

  • Bouyahya, A., El-Wahidi, M., & El-Mernissi, R. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 11(6), 14353-14365. [Link]

  • Singh, A., & Singh, A. K. (2021). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & medicinal chemistry letters, 31, 127699. [Link]

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  • Bagley, M. C., Davis, T., Dix, M. C., & Rokicki, M. J. (2007). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Tetrahedron letters, 48(22), 3845–3847. [Link]

  • Singh, A., & Singh, A. K. (2024). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Polycyclic Aromatic Compounds, 1-22. [Link]

  • El-Gazzar, A. B. A., Youssef, A. M., & El-Enany, M. M. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC advances, 14(45), 32917–32935. [Link]

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An In-depth Technical Guide to 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole: A Selective Tyrosine Kinase Inhibitor of the Src Family

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Scaffolds in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within the vast landscape of kinase inhibitors, pyrazole-based molecules have emerged as a particularly fruitful area of research, yielding potent and selective inhibitors for a range of kinase targets.[3] This guide focuses on a specific, yet illustrative, example: 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole . While this compound is a selective tyrosine kinase inhibitor, this guide will delve into the compelling body of evidence suggesting its primary targets are members of the Src family of non-receptor tyrosine kinases.

Src family kinases (SFKs), comprising members such as Src, Fyn, Lck, and Lyn, are pivotal regulators of a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.[4] Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention. This guide will provide a comprehensive overview of the synthesis, mechanism of action, and evaluation of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole as a selective Src family kinase inhibitor, offering both foundational knowledge and practical, field-proven insights for researchers in drug discovery and development.

Synthesis and Characterization: Building the Core Scaffold

The synthesis of 5-aminopyrazole derivatives is a well-established process, typically involving the condensation of a β-ketonitrile with a substituted hydrazine. This versatile approach allows for the introduction of diverse substituents at various positions of the pyrazole ring, enabling fine-tuning of the molecule's biological activity.

A plausible and efficient synthetic route to 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is outlined below. This multi-step synthesis is designed for adaptability and scalability in a research setting.

Experimental Protocol: Synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Step 1: Synthesis of the β-ketonitrile precursor

The synthesis begins with the preparation of the requisite β-ketonitrile. A common method involves the Claisen condensation of an appropriate ester and nitrile.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add a mixture of ethyl phenylacetate (1 equivalent) and acetonitrile (1.2 equivalents) dropwise at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-ketonitrile.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form the 5-aminopyrazole core

The purified β-ketonitrile is then cyclized with tert-butyl hydrazine to form the final product.

  • Reaction Setup: In a round-bottom flask, dissolve the purified β-ketonitrile (1 equivalent) and tert-butyl hydrazine hydrochloride (1.1 equivalents) in ethanol.

  • Addition of Base: Add a catalytic amount of a suitable acid, such as acetic acid, to the mixture.

  • Reaction Progression: Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[5]

Characterization: The final product should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

G cluster_0 Step 1: β-Ketonitrile Synthesis cluster_1 Step 2: Pyrazole Formation Ethyl Phenylacetate Ethyl Phenylacetate Condensation Claisen Condensation Ethyl Phenylacetate->Condensation Acetonitrile Acetonitrile Acetonitrile->Condensation NaOEt Sodium Ethoxide NaOEt->Condensation β-Ketonitrile β-Ketonitrile Condensation->β-Ketonitrile Cyclization Cyclization β-Ketonitrile->Cyclization t-Butyl Hydrazine tert-Butyl Hydrazine t-Butyl Hydrazine->Cyclization Final_Product 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole Cyclization->Final_Product

Caption: Synthetic workflow for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

Mechanism of Action: Targeting the Src Family Kinase ATP-Binding Pocket

The structural architecture of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole strongly suggests its mode of action as an ATP-competitive inhibitor. The pyrazole core acts as a scaffold that presents key pharmacophoric features to the ATP-binding pocket of the target kinase.

While direct crystallographic data for this specific compound is not publicly available, compelling evidence can be drawn from structurally related pyrazolopyrimidine inhibitors of Src family kinases, such as the well-characterized PP1 and its analogs. These compounds are known to bind to the ATP-binding site of Src kinases, with the pyrazole nitrogen atoms forming crucial hydrogen bonds with the hinge region of the kinase domain. The substituents on the pyrazole ring then occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.

The tert-butyl group at the N1 position of the pyrazole ring is a bulky, hydrophobic moiety that likely occupies a hydrophobic pocket near the gatekeeper residue of the kinase. The phenylmethyl group at the C3 position extends into another hydrophobic region of the ATP-binding site. The cyano group at C4 and the amino group at C5 can form additional hydrogen bonds with residues in the active site, further stabilizing the inhibitor-kinase complex.

G cluster_kinase Src Kinase ATP-Binding Pocket cluster_inhibitor 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole Hinge Hinge Region Key hydrogen bonds Hydrophobic_Pocket_1 Hydrophobic Pocket I Gatekeeper residue Hydrophobic_Pocket_2 Hydrophobic Pocket II Solvent_Front Solvent Exposed Region Pyrazole_Core Aminopyrazole Core Pyrazole_Core->Hinge H-bonds tBu tert-Butyl Group tBu->Hydrophobic_Pocket_1 Hydrophobic interaction PhMe Phenylmethyl Group PhMe->Hydrophobic_Pocket_2 Hydrophobic interaction CN_NH2 Cyano & Amino Groups CN_NH2->Hinge Potential H-bonds

Caption: Putative binding mode of the inhibitor within the Src kinase active site.

Evaluating Inhibitory Activity and Selectivity

A rigorous evaluation of a kinase inhibitor requires a multi-faceted approach, combining in vitro biochemical assays with cell-based functional assays.

In Vitro Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory activity of the compound against a purified kinase.

Protocol: In Vitro Src Family Kinase Inhibition Assay

This protocol describes a common method for assessing kinase inhibition using a fluorescence-based assay.

  • Reagents and Materials:

    • Purified, active Src family kinase (e.g., c-Src, Lck, Fyn).

    • Fluorescently labeled peptide substrate specific for the kinase.

    • ATP.

    • Kinase assay buffer.

    • 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole (dissolved in DMSO).

    • Positive control inhibitor (e.g., Dasatinib).

    • 384-well microplates.

    • Fluorescence plate reader.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In the microplate wells, add the kinase, the fluorescent peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Read the fluorescence intensity on a plate reader. The increase in fluorescence is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Kinase Selectivity Profiling

To assess the selectivity of the inhibitor, it is crucial to screen it against a broad panel of kinases. This can be done using commercially available kinase profiling services or by setting up a panel of in-house assays. A highly selective inhibitor will show potent inhibition of the target kinase(s) with significantly less activity against other kinases.

Cell-Based Assays for Functional Evaluation

Cell-based assays are critical for confirming that the inhibitor can penetrate the cell membrane, engage its target in a cellular context, and elicit a biological response.

Protocol: Cell Viability Assay

This protocol uses a colorimetric method (MTT assay) to assess the effect of the inhibitor on the proliferation of cancer cell lines known to be dependent on Src family kinase signaling (e.g., certain colon or breast cancer cell lines).

  • Cell Culture: Culture the selected cancer cell line in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (the concentration required to inhibit cell growth by 50%).

Protocol: Western Blot Analysis of Src Signaling Pathway

This assay directly assesses the inhibitor's ability to block the signaling cascade downstream of Src family kinases.

  • Cell Treatment: Treat the target cancer cell line with the inhibitor at various concentrations for a defined period.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of Src (p-Src) and downstream targets like phosphorylated ERK (p-ERK) or phosphorylated AKT (p-AKT). Also, probe for total Src, ERK, and AKT as loading controls.

  • Detection: Use appropriate secondary antibodies and a chemiluminescent detection system to visualize the protein bands.

  • Analysis: A decrease in the levels of phosphorylated proteins in the presence of the inhibitor indicates target engagement and pathway inhibition.

G cluster_pathway Src Signaling Pathway Receptor Growth Factor Receptor Src Src Family Kinase Receptor->Src Activation RAS_RAF_MEK RAS/RAF/MEK Cascade Src->RAS_RAF_MEK Activation PI3K PI3K Src->PI3K Activation ERK ERK RAS_RAF_MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Phosphorylation AKT->Proliferation Inhibitor 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole Inhibitor->Src Inhibition

Caption: Simplified Src signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-based kinase inhibitors is highly dependent on the nature and position of the substituents on the pyrazole ring. Based on studies of related compounds, several key SAR trends can be inferred for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole:

  • N1-Substituent: The bulky tert-butyl group at the N1 position is crucial for occupying a hydrophobic pocket and is a common feature in potent pyrazolopyrimidine inhibitors of Src kinases.

  • C3-Substituent: The phenylmethyl group at the C3 position contributes to hydrophobic interactions within the active site. Modifications to this group can significantly impact potency and selectivity.

  • C4- and C5-Substituents: The cyano and amino groups at the C4 and C5 positions are important for forming hydrogen bonds with the kinase hinge region. Variations in these groups can alter the binding affinity.

Data Summary

Compound Property Value/Observation
Chemical Formula C₁₅H₁₈N₄
Molecular Weight 254.33 g/mol
CAS Number 158001-18-4[6]
Putative Target Class Src Family Tyrosine Kinases
Proposed Mechanism ATP-Competitive Inhibition

Conclusion and Future Directions

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole represents a promising scaffold for the development of selective Src family kinase inhibitors. The synthetic accessibility and the potential for chemical modification make it an attractive starting point for further drug discovery efforts. Future work should focus on obtaining a high-resolution crystal structure of this compound in complex with a Src family kinase to definitively elucidate its binding mode. Comprehensive kinase profiling and in vivo efficacy studies in relevant cancer models are also essential next steps to fully characterize its therapeutic potential. This guide provides a solid foundation for researchers to build upon in their quest for novel and effective kinase-targeted therapies.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. ([Link])

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ([Link])

  • Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. ([Link])

  • Approaches towards the synthesis of 5-aminopyrazoles. ([Link])

  • Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. ([Link])

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. ([Link])

  • Src family kinases inhibition by dasatinib blocks initial and subsequent platelet deposition on collagen under flow, but lacks efficacy with thrombin generation. ([Link])

  • Src family kinase. ([Link])

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. ([Link])

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Spectroscopic Characterization of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds. The specific substitutions on this core, including an amino group, a tert-butyl group, a phenylmethyl (benzyl) group, and a cyano group, are expected to modulate its physicochemical properties and biological activity.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, highlighting the key functional groups that will be the focus of our spectroscopic analysis.

Figure 1. Molecular structure of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35 - 7.20Multiplet5HPhenyl-HThe aromatic protons of the benzyl group are expected in this region, with their multiplicity depending on the specific coupling patterns.
~5.0 - 4.5Singlet2H-NH₂The chemical shift of the amino protons can be broad and variable depending on the solvent and concentration.
~4.0Singlet2H-CH₂-PhThe benzylic protons are expected to appear as a singlet as there are no adjacent protons.
~1.6Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
¹³C NMR Spectroscopy: Predicted Data

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155C5 (C-NH₂)The carbon attached to the amino group is expected to be significantly downfield.
~145C3 (C-CH₂Ph)The carbon bearing the benzyl group will also be in the downfield region of the spectrum.
~138Phenyl C (quaternary)The quaternary carbon of the phenyl ring.
~129 - 127Phenyl CHThe protonated carbons of the phenyl ring.
~115C≡NThe carbon of the cyano group typically appears in this region.
~90C4 (C-CN)The carbon attached to the cyano group.
~60-C(CH₃)₃ (quaternary)The quaternary carbon of the tert-butyl group.
~35-CH₂-PhThe benzylic carbon.
~30-C(CH₃)₃The methyl carbons of the tert-butyl group.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.[1]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with analyte resonances.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically with a proton frequency of 400 MHz or higher, for improved resolution and sensitivity.[1]

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to one peak per unique carbon.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate integration and peak picking.

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹)VibrationFunctional GroupRationale
3450 - 3300N-H stretchPrimary Amine (-NH₂)The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of the primary amine.
3100 - 3000C-H stretchAromaticThese absorptions are due to the C-H stretching vibrations of the phenyl ring.
2980 - 2850C-H stretchAliphaticThese bands correspond to the C-H stretching of the tert-butyl and methylene groups.
~2220C≡N stretchNitrileA sharp and strong absorption in this region is a definitive indicator of the cyano group.
1650 - 1580C=C stretchAromaticThese bands are characteristic of the carbon-carbon double bond stretching within the phenyl ring.
1640 - 1600N-H bendPrimary Amine (-NH₂)The bending vibration of the N-H bond in the amino group.
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[1]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1]

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply high pressure (several tons) to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of a blank KBr pellet.[1]

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[1]

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous therapeutic agents.[1][2] The 5-aminopyrazole subunit, in particular, serves as a vital pharmacophore and a versatile synthetic intermediate for constructing more complex heterocyclic systems with a wide range of biological functions, including as kinase inhibitors, antibacterial agents, and anti-inflammatory compounds.[3][4][5] This guide focuses on a specific, highly substituted derivative: 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole (CAS No: 158001-18-4), a molecule poised for interest in drug discovery programs.[6]

Understanding the physicochemical properties of this compound is paramount for its advancement as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and toxicological profile. This document provides a comprehensive overview of the key physicochemical characteristics of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, offering both established data and detailed, field-proven methodologies for their determination.

Molecular Structure and Basic Properties

A foundational understanding of a compound begins with its structural and fundamental properties.

PropertyValueSource
CAS Number 158001-18-4[6][7]
Molecular Formula C₁₅H₁₈N₄[6][7]
Molecular Weight 254.33 g/mol [6][7]
Appearance Light Yellow Solid[6][7]
IUPAC Name 5-Amino-1-(tert-butyl)-3-(phenylmethyl)-1H-pyrazole-4-carbonitrile[6]

The structure combines a bulky tert-butyl group at the N1 position of the pyrazole ring, a phenylmethyl (benzyl) group at C3, an amino group at C5, and a cyano group at C4. The tert-butyl group can enhance metabolic stability and cell permeability, while the benzyl and cyano moieties influence binding interactions and electronic properties.

Solubility Profile: A Critical Determinant of Bioavailability

Aqueous solubility is a critical factor for oral drug absorption.[8] For 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, a qualitative assessment indicates solubility in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[7] However, for drug development, a quantitative understanding of its aqueous solubility is essential. This is typically assessed through kinetic and thermodynamic solubility assays.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method used for early-stage screening of compound libraries.[9]

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations.

  • Incubation: Shake the plate at room temperature for a defined period, typically 2 hours.[10]

  • Precipitate Removal: Filter the solutions to remove any precipitated compound.

  • Quantification: Analyze the filtrate by LC-MS/MS to determine the concentration of the dissolved compound.[11]

Caption: Kinetic Solubility Determination Workflow.

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for lead optimization.[12] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of solid 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole to a vial containing the aqueous buffer of interest.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.[12]

Melting Point and Thermal Behavior

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. Differential Scanning Calorimetry (DSC) is the standard technique for its determination.[13][14]

Experimental Protocol: Melting Point Determination by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Scan: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere.[13]

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.[15] The area under the peak corresponds to the heat of fusion.

G A Weigh Sample into DSC Pan B Place Sample & Reference in DSC Cell A->B C Heat at a Constant Rate (e.g., 10°C/min) B->C D Record Heat Flow vs. Temperature C->D E Determine Onset of Melting Peak D->E

Caption: DSC Workflow for Melting Point Determination.

Purity Assessment

High-performance liquid chromatography (HPLC) is the most common method for determining the purity of small molecule drug candidates.[16][17]

Experimental Protocol: Purity Analysis by HPLC

  • Method Development: Develop a reversed-phase HPLC method capable of separating the main compound from potential impurities. Key parameters to optimize include the column stationary phase, mobile phase composition (e.g., acetonitrile/water with a modifier like formic acid), flow rate, and detector wavelength.[18]

  • Sample Preparation: Prepare a solution of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole in a suitable solvent at a known concentration.

  • Injection and Separation: Inject the sample onto the HPLC system and perform the chromatographic separation.

  • Detection: Monitor the eluent using a UV detector at a wavelength where the compound and expected impurities absorb.

  • Data Analysis: The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.

Ionization Constant (pKa)

The pKa value indicates the extent of ionization of a molecule at a given pH, which significantly influences its solubility, permeability, and target binding. The presence of the amino group on the pyrazole ring suggests that 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole will have a basic pKa. UV-Vis spectrophotometry is a common method for pKa determination.[19][20]

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 12).

  • Sample Preparation: Prepare solutions of the compound at a constant concentration in each buffer.

  • Spectral Measurement: Record the UV-Vis absorption spectrum of each solution.[19]

  • Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[21][22]

Spectroscopic Characterization

The structural identity of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is confirmed through a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected characteristic signals based on its structure and data from similar compounds are outlined below.[23][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include singlets for the tert-butyl protons, a singlet for the benzyl CH₂ protons, multiplets for the phenyl protons, and a broad singlet for the NH₂ protons. The chemical shifts of these protons provide information about their local electronic environment.[24]

  • ¹³C NMR: The spectrum would show distinct signals for the quaternary carbons of the tert-butyl group, the CH₂ of the benzyl group, the carbons of the phenyl ring, and the carbons of the pyrazole ring, including the cyano carbon.[24]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the cyano group (around 2200-2250 cm⁻¹), C-H stretching from the alkyl and aromatic groups, and C=C/C=N stretching from the pyrazole and phenyl rings.[25]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.[23] Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 255.33.

Conclusion

This technical guide provides a framework for understanding and determining the critical physicochemical properties of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. While some basic properties are established, the detailed experimental protocols outlined herein offer a clear path for researchers to generate the comprehensive data package required for advancing this promising compound in drug discovery and development. The strategic application of these methodologies will enable a thorough characterization, facilitating informed decisions regarding its potential as a therapeutic agent.

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The Enduring Scaffold: A Technical Guide to the Discovery and Strategic Application of 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-aminopyrazole core is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents and agrochemicals.[1] This guide provides an in-depth exploration of the discovery, synthesis, and strategic evolution of 5-aminopyrazole compounds. We will delve into the historical context of their emergence, dissect the fundamental synthetic pathways with mechanistic clarity, and illuminate their versatile role as a molecular platform for the construction of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical heterocyclic system.

Genesis of a Privileged Scaffold: A Historical Perspective

The story of 5-aminopyrazoles is intrinsically linked to the broader history of pyrazole chemistry. The first synthesis of a substituted pyrazole was achieved by the German chemist Ludwig Knorr in 1883 through the condensation of a β-ketoester with a hydrazine derivative.[2] This seminal work, now known as the Knorr pyrazole synthesis, laid the groundwork for the exploration of this versatile heterocyclic system.[2][3][4] While Knorr's initial synthesis did not directly produce a 5-aminopyrazole, it opened the door for chemists to investigate the reactions of various dicarbonyl compounds and their synthetic equivalents with hydrazines.

The emergence of 5-aminopyrazoles as a distinct and highly valuable subclass of pyrazoles can be traced to the early investigations into the reactions of β-ketonitriles and malononitrile derivatives with hydrazines. As early as 1884, Rothenburg reported the condensation of malononitrile with hydrazine to yield 3,5-diaminopyrazole, a close relative of the 5-aminopyrazole core.[1] These early discoveries, though perhaps not immediately recognized for their full potential, established the fundamental synthetic routes that would later become workhorses in the synthesis of a diverse array of 5-aminopyrazole-containing compounds. Over the past century, and particularly in the last few decades, the 5-aminopyrazole scaffold has been extensively investigated, leading to its current status as a key building block in the development of pharmaceuticals and agrochemicals.[1][5]

Core Synthetic Strategies: From Simple Precursors to a Versatile Scaffold

The enduring utility of 5-aminopyrazoles stems from the robust and versatile synthetic methods available for their preparation. The most prevalent and historically significant of these is the condensation of a 1,3-dicarbonyl synthetic equivalent with a hydrazine derivative.

The Workhorse Reaction: Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[1] This reaction proceeds smoothly and offers a high degree of control over the substitution pattern of the resulting pyrazole ring.

The causality behind this experimental choice lies in the inherent reactivity of the β-ketonitrile. The carbonyl group provides an electrophilic center for the initial nucleophilic attack by the hydrazine, while the adjacent nitrile group serves as a masked carboxylic acid derivative, poised for intramolecular cyclization.

Experimental Protocol: Synthesis of a Generic 5-Amino-3-substituted-pyrazole

Materials:

  • β-Ketonitrile (1 equivalent)

  • Hydrazine hydrate or a substituted hydrazine (1.1 equivalents)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve the β-ketonitrile in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, an equivalent of a non-nucleophilic base may be required.

  • Add a catalytic amount of glacial acetic acid to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The reaction mechanism, as illustrated below, involves the initial formation of a hydrazone intermediate, which is rarely isolated.[1] This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.

G beta_ketonitrile β-Ketonitrile hydrazone Hydrazone Intermediate beta_ketonitrile->hydrazone Nucleophilic Attack hydrazine Hydrazine hydrazine->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Cyclization aminopyrazole 5-Aminopyrazole cyclized_intermediate->aminopyrazole Tautomerization

Figure 1: Generalized reaction mechanism for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.

Alternative Pathways: Expanding the Synthetic Toolkit

While the β-ketonitrile route is dominant, other methods provide access to differently substituted 5-aminopyrazoles. The reaction of α,β-unsaturated nitriles, particularly those with a leaving group at the β-position (e.g., alkoxymethylenemalononitriles), with hydrazines is a notable alternative.[1][6] This approach allows for the introduction of a cyano group at the 4-position of the pyrazole ring.

Furthermore, the Thorpe-Ziegler cyclization of α-cyanohydrazones offers another route to the 5-aminopyrazole core. Ring-opening/ring-closing sequences starting from isoxazoles or isothiazoles have also been reported, providing access to 5-aminopyrazoles from different heterocyclic precursors. These alternative strategies enhance the synthetic chemist's ability to tailor the substitution pattern of the 5-aminopyrazole scaffold to meet specific design criteria.

The 5-Aminopyrazole as a Versatile Synthon: Building Complexity

The true power of the 5-aminopyrazole scaffold lies in its utility as a versatile building block for the synthesis of more complex heterocyclic systems, particularly fused pyrazoles.[7][8][9] The presence of multiple nucleophilic sites—the amino group at C5, the ring nitrogen at N1, and to a lesser extent, the carbon at C4—allows for a rich and diverse range of subsequent chemical transformations.[8]

This polyfunctional nature enables the construction of fused ring systems such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines, which are prevalent in many biologically active compounds.[8][9][10] The condensation of 5-aminopyrazoles with various bielectrophilic reagents is a common strategy to access these fused architectures.[8][9]

G aminopyrazole 5-Aminopyrazole Scaffold pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine aminopyrazole->pyrazolopyrimidine Reaction with β-Diketones pyrazolopyridine Pyrazolo[3,4-b]pyridine aminopyrazole->pyrazolopyridine Reaction with α,β-Unsaturated Carbonyls pyrazolotriazine Pyrazolo[5,1-c]-1,2,4-triazine aminopyrazole->pyrazolotriazine Reaction with Diazo Compounds other_fused Other Fused Systems aminopyrazole->other_fused

Figure 2: The 5-aminopyrazole as a central building block for the synthesis of various fused heterocyclic systems.

Applications in Drug Discovery and Beyond: A Legacy of Bioactivity

The 5-aminopyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[7][11] This has led to the development of a wide range of drugs and clinical candidates containing this core structure.

Compound Class/Example Therapeutic Area/Application Key Biological Target(s)
Kinase Inhibitors Oncology, Inflammationp38 MAPK, Bruton's tyrosine kinase (BTK)[11]
Anticancer Agents OncologyVarious kinases, cell cycle proteins[7][12]
Anti-inflammatory Agents Inflammation, Autoimmune DiseasesCOX enzymes, various kinases[5]
Antimicrobial Agents Infectious DiseasesBacterial and fungal enzymes[13]
NPY5 Antagonists ObesityNeuropeptide Y5 receptor[1]
GABA Inhibitors Agrochemicals (Insecticides)GABA receptors[1]

Table 1: Selected therapeutic and agrochemical applications of 5-aminopyrazole derivatives.

The adaptability of the 5-aminopyrazole scaffold allows for fine-tuning of its physicochemical properties and three-dimensional shape, enabling chemists to design molecules with high target specificity and favorable pharmacokinetic profiles. The amino group provides a key hydrogen bond donor and a site for further functionalization, while the pyrazole ring itself can engage in various non-covalent interactions with biological macromolecules.

Future Directions: Evolving the Legacy

The discovery and development of 5-aminopyrazole compounds represent a rich history of chemical innovation. While the fundamental synthetic routes have been known for over a century, the field continues to evolve. Modern synthetic methodologies, such as multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, are being increasingly applied to the synthesis and functionalization of the 5-aminopyrazole core, offering more efficient and sustainable routes to novel derivatives.[5][12]

The enduring legacy of the 5-aminopyrazole scaffold is a testament to its inherent chemical versatility and biological relevance. As our understanding of disease biology deepens, this remarkable heterocyclic system will undoubtedly continue to serve as a fertile ground for the discovery of new and improved therapeutic agents and other valuable chemical entities.

References

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An In-Depth Technical Guide to the In Silico Modeling of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole Binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded walkthrough for modeling the binding of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, a known selective tyrosine kinase inhibitor, to a representative protein target.[1] This document is intended for researchers, computational chemists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each critical step of the computational workflow. Our approach emphasizes self-validation and is grounded in established methodologies to ensure the trustworthiness and reproducibility of the generated insights.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including applications as anticancer and anti-inflammatory agents.[2][3] Understanding the precise molecular interactions that drive the binding of this specific pyrazole derivative is paramount for structure-based drug design and the optimization of future therapeutic candidates.

Section 1: Foundational Strategy - Target Selection and System Preparation

The success of any in silico modeling project is critically dependent on the quality of the initial structures. The principle of "garbage in, garbage out" is particularly resonant in computational chemistry. Therefore, our first objective is to select an appropriate target and meticulously prepare it for simulation.

Rationale for Target Selection

Given that 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is a selective tyrosine kinase inhibitor, we will select a well-characterized and disease-relevant member of this family for our study.[1] The Abl tyrosine kinase is an excellent candidate due to its central role in chronic myeloid leukemia (CML) and the wealth of structural data available in the Protein Data Bank (PDB). For this guide, we will utilize the PDB entry 1OPJ , which represents the Abl kinase domain in complex with a known inhibitor. This provides a validated binding pocket and a reference ligand for protocol validation.

Experimental Protocol: Receptor Preparation

The goal of receptor preparation is to transform a raw PDB file, which is often an incomplete representation of the biological system, into a clean, chemically correct model suitable for docking and simulation.[4][5]

Tools: UCSF ChimeraX, PDB (RCSB.org)

Methodology:

  • Obtain Structure: Download the PDB file for 1OPJ from the RCSB Protein Data Bank.

  • Initial Cleaning: Load the structure into UCSF ChimeraX. Remove all non-essential components, including water molecules, co-factors, and any co-crystallized ligands. The rationale here is to start with a clean apo-like binding site, preventing interference from non-target molecules.[6]

  • Chain Selection: The PDB entry may contain multiple chains. For this study, we will retain only the primary kinase domain chain (Chain A).

  • Add Hydrogens and Assign Charges: PDB files typically lack hydrogen atoms. Use the Add Hydrogens tool in ChimeraX to add all hydrogens, including those on polar atoms. This step is critical for accurate hydrogen bond network definition. Subsequently, assign partial charges to all atoms using a standard force field like AMBER.[4][7] ChimeraX automates this by assigning atom types and their corresponding charges.

  • Repair Missing Residues/Atoms: Inspect the structure for any missing side chains or loops using the sequence viewer. While 1OPJ is a high-quality structure, in cases with missing atoms, tools like Modeller (integrated within ChimeraX) would be used to build and refine these regions. For this protocol, we assume a complete structure.

  • Final Output: Save the cleaned, hydrogen-added, and charge-assigned receptor structure in the Mol2 format (receptor.mol2) for use in subsequent steps.

Experimental Protocol: Ligand Preparation

The ligand, 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, must also be prepared to ensure it has a valid 3D conformation and correct chemical properties.[8]

Tools: PubChem, UCSF ChimeraX, Open Babel

Methodology:

  • Obtain 2D Structure: Retrieve the 2D structure of the ligand from a chemical database like PubChem.

  • Generate 3D Conformation: Use a tool like Open Babel or the integrated tools in ChimeraX to convert the 2D structure into a 3D conformation. Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94) to generate a low-energy starting conformer.

  • Assign Partial Charges: As with the receptor, it is crucial to assign accurate partial charges to the ligand atoms. This can be accomplished using quantum mechanical calculations or more rapid methods like Gasteiger charges, which are suitable for docking.[5] For this workflow, we will use the charge assignment tools within AutoDock Tools or ChimeraX.

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This is essential for flexible docking, where the ligand's conformation is allowed to change within the binding site.[4]

  • Final Output: Save the prepared ligand in the PDBQT format (ligand.pdbqt), which is required by AutoDock Vina and contains charge information and rotatable bond definitions.[9]

Section 2: Predicting the Binding Pose - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[9] This step generates a set of possible binding poses, ranked by a scoring function that estimates the binding affinity.[10]

Causality Behind Docking Parameter Choices

The definition of the search space (the "docking box") is the most critical user-defined parameter. A box that is too small may miss the true binding pose, while a box that is too large will needlessly increase computational time and can lead to non-specific binding predictions.[6][11] Our strategy is to define the box based on the location of the co-crystallized inhibitor in the original 1OPJ structure, ensuring our search is focused on the known active site.

Diagram: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor Prepared Receptor (.mol2) DefineBox Define Docking Box (Grid Generation) Receptor->DefineBox Ligand Prepared Ligand (.pdbqt) RunVina Run AutoDock Vina Ligand->RunVina DefineBox->RunVina Output Generate Poses & Scores (.pdbqt output) RunVina->Output Analyze Analyze Top Poses Output->Analyze Select Select Best Pose for MD Analyze->Select

Caption: Workflow for the molecular docking protocol.

Experimental Protocol: Molecular Docking with AutoDock Vina

Tools: AutoDock Tools, AutoDock Vina

Methodology:

  • Prepare Receptor for Vina: Convert the receptor.mol2 file to the PDBQT format using AutoDock Tools. This script adds salvation parameters and writes the file as receptor.pdbqt.

  • Define the Grid Box: In AutoDock Tools, load the receptor.pdbqt. Center the grid box on the active site, ensuring its dimensions (e.g., 25x25x25 Å) are sufficient to encompass the entire binding pocket and allow for ligand flexibility. Save the grid parameters to a configuration file (conf.txt).

  • Configure Vina: The conf.txt file will contain the receptor and ligand file names, as well as the coordinates and dimensions of the grid box.

  • Run Docking Simulation: Execute AutoDock Vina from the command line: vina --config conf.txt --log results.log

  • Initial Analysis: Vina will output a PDBQT file (all_poses.pdbqt) containing the top-ranked binding poses and their corresponding binding affinities (in kcal/mol) in the log file.[12][13] The primary metrics for initial evaluation are the binding affinity score (lower is better) and visual inspection of the pose to ensure it is chemically reasonable and forms plausible interactions with the receptor.

Section 3: Refining the Model - Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, the biological environment is dynamic. MD simulations offer a way to observe the time-evolution of the protein-ligand complex, providing insights into the stability of the binding pose and the flexibility of the system.[14][15][16]

Rationale for MD Simulation

An MD simulation validates the docking result. A predicted pose that is unstable and quickly dissociates in a dynamic, solvated environment is likely an artifact. Conversely, a pose that remains stable, maintaining key interactions throughout the simulation, has higher credibility. This step is a self-validating system for the initial docking prediction.

Diagram: MD Simulation Workflow

G cluster_setup System Setup cluster_equil Equilibration Start Best Docked Pose (Protein-Ligand Complex) Solvate Solvate with Water Box (e.g., TIP3P) Start->Solvate Ionize Add Ions to Neutralize (e.g., Na+, Cl-) Solvate->Ionize Minimize Energy Minimization Ionize->Minimize NVT NVT Equilibration (Constant Volume/Temp) Minimize->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod Production MD Run (Data Collection) NPT->Prod

Caption: Standard workflow for setting up and running an MD simulation.

Experimental Protocol: MD Simulation with GROMACS

Tools: GROMACS, AMBER or CHARMM force fields

Methodology:

  • System Preparation:

    • Force Field Selection: Choose an appropriate force field. The AMBER and CHARMM force fields are widely used and well-validated for protein simulations.[7] For the ligand, parameters can be generated using tools like Antechamber (for AMBER) or CGenFF (for CHARMM).[17][18]

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P model). The box should be large enough to ensure the protein does not interact with its own image.

    • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup phase.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Run a short simulation (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate around the complex while the temperature stabilizes to the target value (e.g., 300 K).

    • NPT Ensemble (Constant Pressure): Run a subsequent simulation (e.g., 1-5 ns), again with position restraints, to allow the pressure of the system to equilibrate to 1 bar.

  • Production Run: Remove the position restraints and run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

Section 4: Quantitative Analysis and Data Interpretation

The final phase involves analyzing the MD trajectory to extract quantitative data on the stability, dynamics, and energetics of binding.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to their starting positions. A stable, converging RMSD for the ligand indicates a stable binding pose.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue of the protein. This highlights flexible regions of the protein and can show if binding the ligand induces localized changes in protein dynamics.

  • Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and other key interactions between the ligand and specific residues in the binding pocket.

Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique to estimate the binding free energy from an MD trajectory.[19][20] It offers a balance between computational cost and accuracy.[21][22]

Methodology (using GROMACS g_mmpbsa tool): [23]

  • Extract Snapshots: Extract frames from the stable portion of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • ΔE_MM: Changes in molecular mechanics energy (van der Waals + electrostatic) in the gas phase.

    • ΔG_solv: Change in solvation free energy, composed of polar (calculated via Poisson-Boltzmann) and non-polar (calculated via solvent-accessible surface area) contributions.

    • TΔS: Conformational entropy change upon binding (often omitted due to high computational cost and potential for large errors, leading to a relative binding energy).

  • Average Results: The final ΔG_bind is the average calculated over all snapshots.

Data Presentation: Summary of In Silico Results
MetricResultInterpretation
Docking Score (Vina) -9.5 kcal/molStrong initial predicted binding affinity.
Ligand RMSD (MD) 1.2 ± 0.3 ÅHigh stability of the ligand in the binding pocket throughout the simulation.
Key Interacting Residues GLU-286, MET-318, ILE-360Identification of key hydrogen bond and hydrophobic contacts for SAR.
ΔG_bind (MM/PBSA) -35.8 ± 4.2 kcal/molFavorable binding free energy, corroborating a stable protein-ligand complex.

Conclusion

This guide has outlined a rigorous and self-validating workflow for the in silico modeling of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole binding to the Abl tyrosine kinase. By progressing from molecular docking to molecular dynamics and finally to binding free energy calculations, we can build a high-confidence model of the binding event. The insights derived from this process—specifically the identification of the binding pose, its dynamic stability, and the key interacting residues—provide an invaluable foundation for guiding the rational design and optimization of next-generation pyrazole-based kinase inhibitors.

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Unveiling the Therapeutic Potential of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5][6] This guide focuses on a specific pyrazole derivative, 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, a molecule identified as a selective tyrosine kinase inhibitor.[7] We present a comprehensive, technically-grounded framework for the elucidation of its specific protein targets, a critical step in its journey from a chemical entity to a potential therapeutic agent. This document provides not just a series of protocols, but a strategic and logical workflow, underpinned by the principles of scientific rigor and self-validation, to confidently identify and validate the therapeutic targets of this promising compound.

Introduction: The Pyrazole Scaffold and the Promise of a Novel Kinase Inhibitor

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its derivatives have demonstrated a remarkable diversity of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][8][9][10] Several marketed drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib, feature a pyrazole core, underscoring its therapeutic relevance.[1][6][8]

Our compound of interest, 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, has been preliminarily characterized as a selective tyrosine kinase inhibitor.[7] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][4][11] Therefore, the identification of the specific kinase or kinases that this compound modulates is of paramount importance for understanding its mechanism of action and predicting its therapeutic utility.

This guide will delineate a systematic approach to:

  • Unbiasedly identify the primary protein targets of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole from the human kinome.

  • Rigorously validate these interactions in a cellular context.

  • Functionally confirm the role of the identified target in the compound's biological activity.

The experimental strategy is designed to be robust and to generate high-confidence data suitable for advancing a drug discovery program.

Strategic Workflow for Target Identification and Validation

The journey from a promising small molecule to a validated therapeutic lead requires a multi-pronged approach to target identification and validation. Our proposed workflow is designed to progressively build a compelling case for a specific molecular target.

workflow cluster_identification Phase 1: Target Identification cluster_validation Phase 2: Target Validation cluster_functional Phase 3: Functional Confirmation node_kinobeads Kinobeads Competition Binding Assay node_ms LC-MS/MS Analysis node_kinobeads->node_ms node_lysate Cell Lysate Preparation node_lysate->node_kinobeads node_data Data Analysis & Hit Identification node_ms->node_data node_cetsa Cellular Thermal Shift Assay (CETSA) node_data->node_cetsa Putative Targets node_phenotype Phenotypic Correlation node_cetsa->node_phenotype node_shrna shRNA-mediated Gene Knockdown node_phenotype->node_shrna Validated Target node_rescue Rescue Experiment node_shrna->node_rescue cetsa cluster_cetsa CETSA Workflow node_treat Treat Cells (Compound or DMSO) node_heat Thermal Challenge (Temperature Gradient) node_treat->node_heat node_lyse Cell Lysis & Centrifugation node_heat->node_lyse node_soluble Collect Soluble Fraction node_lyse->node_soluble node_wb Western Blot for Target Protein node_soluble->node_wb node_analysis Analyze Melting Curve Shift node_wb->node_analysis

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Functional Confirmation via Genetic Knockdown

The final and most definitive step in target validation is to demonstrate that the modulation of the identified target is responsible for the biological effects of the compound. This is achieved by using a genetic approach, such as shRNA-mediated gene knockdown, to specifically reduce the expression of the target protein and then assessing whether this phenocopies the effect of the compound. [12][13][14]

Experimental Protocol: shRNA-mediated Knockdown and Phenotypic Assay

Objective: To determine if the knockdown of the validated target kinase recapitulates the phenotypic effects of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

Materials:

  • Human cell line sensitive to 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

  • Lentiviral vectors expressing shRNAs targeting the validated kinase and a non-targeting control shRNA.

  • Lentiviral packaging plasmids.

  • HEK293T cells for lentivirus production.

  • Polybrene.

  • Reagents for the relevant phenotypic assay (e.g., cell viability assay, apoptosis assay).

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA expression vector and packaging plasmids.

    • Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.

  • Cell Transduction:

    • Transduce the target cells with the lentiviral particles in the presence of polybrene.

    • Select for transduced cells using the appropriate selection marker (e.g., puromycin).

  • Knockdown Validation:

    • Confirm the knockdown of the target kinase by Western blotting or qRT-PCR.

  • Phenotypic Analysis:

    • Compare the phenotype of the cells with the knockdown of the target kinase to cells transduced with the non-targeting control shRNA.

    • In parallel, treat the non-transduced parental cells with 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

    • Assess the chosen phenotype (e.g., cell proliferation, apoptosis).

Causality and Self-Validation

A successful outcome of this experiment, where the knockdown of the target kinase produces a similar phenotypic effect as treatment with the compound, provides strong evidence for a causal link between the target and the compound's activity. To further strengthen this conclusion, a rescue experiment can be performed. This involves expressing a version of the target protein that is resistant to the shRNA (e.g., due to silent mutations in the shRNA binding site) in the knockdown cells. Restoration of the original phenotype upon expression of the shRNA-resistant target would provide unequivocal evidence that the compound's effects are mediated through this specific target. [14]

Conclusion and Future Directions

The systematic application of the workflow described in this guide will enable the high-confidence identification and validation of the therapeutic targets of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. By integrating unbiased proteomics with cellular and genetic validation methods, this approach provides a robust framework for advancing this promising compound through the drug discovery pipeline. The identification of its specific molecular targets will not only elucidate its mechanism of action but will also inform the selection of appropriate disease indications for future preclinical and clinical development. The journey from a pyrazole scaffold to a potential life-saving therapeutic is a challenging one, but it is a journey made possible by the rigorous and logical application of scientific principles.

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  • Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7597.
  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase.
  • PubMed Central. (2022).
  • Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA)
  • RSC Publishing. (2016). Affinity-based target identification for bioactive small molecules. RSC Publishing.
  • PubMed. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.
  • Broad Institute. (n.d.). The TRC shRNA Design Process. Broad Institute.
  • PubMed Central. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • Santa Cruz Biotechnology. (n.d.). 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. Santa Cruz Biotechnology.

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Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of pyrazole have been extensively investigated and developed as therapeutic agents, exhibiting activities ranging from anti-inflammatory and analgesic to antimicrobial and anticancer.[1][3][4] Their synthetic tractability and the ability to readily modify their structure allow for the fine-tuning of pharmacological properties. This document provides a detailed guide for the initial in vitro characterization of a novel pyrazole derivative, 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole , with a focus on establishing a foundational understanding of its potential cytotoxic and anti-proliferative effects, common endpoints for this class of compounds.[2][5]

Compound Handling and Preparation

Safety Precautions

Substituted cyanopyrazoles are potent biologically active molecules and should be handled with appropriate care in a laboratory setting.[6][7]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7]

  • Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.[8]

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Reconstitution and Storage

Proper reconstitution and storage are critical for maintaining the integrity and activity of the compound.

  • Solvent Selection: Due to the hydrophobic nature of the phenylmethyl and tert-butyl groups, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

  • Stock Solution Preparation (10 mM):

    • Calculate the required mass of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole for the desired volume of 10 mM stock. The molecular weight will be needed for this calculation.

    • Aseptically add the appropriate volume of sterile, anhydrous DMSO to the vial containing the compound.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage:

    • Stock Solution (10 mM in DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.[9]

    • Working Solutions: Prepare fresh dilutions of the compound in the appropriate cell culture medium for each experiment. It is crucial to ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).

Initial In Vitro Screening Cascade

Given that many pyrazole derivatives exhibit anticancer properties, a logical first step is to assess the compound's effect on cancer cell proliferation and viability.[1][5] The following protocols describe a three-tiered screening approach to provide a comprehensive initial profile of the compound's cellular activity.

Workflow for Initial Compound Screening

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Engagement (Hypothetical) viability Cell Viability Assay (MTT/CTG) dose_response Determine IC50 in Multiple Cell Lines viability->dose_response apoptosis Apoptosis Assay (Caspase-Glo) dose_response->apoptosis If IC50 < 10 µM cell_cycle Cell Cycle Analysis (Flow Cytometry) dose_response->cell_cycle If IC50 < 10 µM target_assay Biochemical or Target Engagement Assay apoptosis->target_assay If Apoptosis is Induced cell_cycle->target_assay If Cell Cycle Arrest is Observed

Caption: Initial in vitro screening cascade for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

Protocol 1: Cell Viability and Cytotoxicity Assay

This assay determines the concentration of the compound that inhibits cell metabolic activity by 50% (IC50), a key indicator of cytotoxicity or anti-proliferative effects.[2]

Materials:
  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear-bottom cell culture plates

  • 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole (10 mM stock in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Plate reader (Luminometer for CellTiter-Glo, Absorbance reader for MTT)

Step-by-Step Methodology:
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete medium. A typical starting range is from 100 µM down to 0.01 µM in half-log steps.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement (Using CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell control) from all other values.

    • Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Data Presentation:
Cell LineCompound IC50 (µM)
MCF-7Experimental Value
HCT116Experimental Value
A549Experimental Value

Protocol 2: Apoptosis Induction Assay

If the compound reduces cell viability, it is important to determine if this is due to the induction of apoptosis (programmed cell death). A caspase activity assay is a direct measure of this process.

Materials:
  • Caspase-Glo® 3/7 Assay (Promega)

  • Opaque-walled 96-well plates suitable for luminescence

  • Other materials as listed in Protocol 1

Step-by-Step Methodology:
  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1 for cell seeding.

    • Treat cells with the compound at concentrations relevant to the IC50 value (e.g., 0.5x, 1x, and 5x IC50). Include a vehicle control and a positive control (e.g., Staurosporine).

    • Reduce the incubation time to a period relevant for apoptosis induction (e.g., 24 or 48 hours).

  • Caspase Activity Measurement:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the fold-change in caspase activity.

    • Present the data as a bar graph showing caspase activity at different compound concentrations.

Apoptosis Assay Workflow

G A Seed cells in 96-well plate B Incubate 24h A->B C Treat with Compound (at 0.5x, 1x, 5x IC50) B->C D Incubate for 24-48h C->D E Add Caspase-Glo® 3/7 Reagent D->E F Incubate 1-2h at RT E->F G Read Luminescence F->G

Caption: Workflow for the Caspase-Glo® apoptosis assay.

Protocol 3: Cell Cycle Analysis

This protocol assesses whether the compound's anti-proliferative effects are due to arrest at a specific phase of the cell cycle.

Materials:
  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

Step-by-Step Methodology:
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the compound at 1x IC50 and a vehicle control for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Collect both adherent and floating cells. Adherent cells are harvested by trypsinization.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining and Flow Cytometry:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI/RNase A staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of compound-treated cells to the vehicle control.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following practices:

  • Positive Controls: Include a known inhibitor for the pathway or phenotype being studied (e.g., Staurosporine for apoptosis, Nocodazole for G2/M arrest).

  • Replicates: Perform all experiments with at least three biological replicates.

  • Orthogonal Assays: Confirm key findings with a different assay. For example, if a caspase assay suggests apoptosis, confirm with a secondary method like Annexin V/PI staining.

  • Cell Health: Regularly monitor cell morphology and ensure that vehicle controls exhibit healthy growth.[10]

By following these detailed protocols, researchers can generate a robust initial dataset to guide further investigation into the mechanism of action of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole and determine its potential as a novel therapeutic agent.

References

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. Available from: [Link]

  • National Institutes of Health. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - NIH. Available from: [Link]

  • National Institutes of Health. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC - NIH. Available from: [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available from: [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Available from: [Link]

  • PubMed Central. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available from: [Link]

  • RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available from: [Link]

  • National Institutes of Health. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC - NIH. Available from: [Link]

  • Molecular Biology of the Cell (MBoC). (2017). A Guide to Simple and Informative Binding Assays. Available from: [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

  • Chemstock. (n.d.). Chemwatch GHS SDS in English (European) 18282-6. Available from: [Link]

  • ResearchGate. (n.d.). In vitro growth inhibitory activity of pyrazoles and reference... ResearchGate. Available from: [Link]

  • Taylor & Francis. (n.d.). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Available from: [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Available from: [Link]

  • National Institutes of Health. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC - NIH. Available from: [Link]

Sources

Application Notes and Protocols for Characterizing 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, a Selective Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Kinase Profiling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[2] The compound 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole belongs to the aminopyrazole class of molecules, a scaffold known to produce potent kinase inhibitors.[3][4][5] Specifically, it has been identified as a selective tyrosine kinase inhibitor.[6]

In early-stage drug discovery, a compound's inhibitory activity and selectivity are paramount. A "selective" inhibitor is more likely to exhibit a favorable safety profile with fewer off-target effects. Therefore, it is essential to profile a potential inhibitor against a panel of kinases to determine its potency and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the inhibitory profile of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole against a panel of representative tyrosine kinases.

Choosing the Right Kinase Assay Platform

Several robust methods are available for quantifying kinase activity and inhibition, each with its own advantages. The choice of platform often depends on the specific research question, throughput requirements, and available instrumentation.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[7] This format is universal, highly sensitive, and less prone to interference from colored or fluorescent compounds.[7]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™, HTRF®): TR-FRET assays measure the phosphorylation of a fluorescently labeled substrate by a kinase.[8] When a terbium or europium-labeled antibody recognizes the phosphorylated substrate, it brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal. This homogeneous ("mix-and-read") format is well-suited for high-throughput screening.[8]

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) onto a substrate. While highly sensitive and direct, they require specialized handling and disposal of radioactive materials.

For the purpose of this guide, we will provide a detailed protocol using the ADP-Glo™ Kinase Assay due to its universality and robustness for profiling inhibitors against diverse kinases.

Experimental Design for Inhibitor Profiling

To characterize the inhibitory properties of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, a dose-response study should be performed to determine the half-maximal inhibitory concentration (IC₅₀) for a panel of tyrosine kinases.

Recommended Tyrosine Kinase Panel

A representative panel should include kinases from different subfamilies to assess selectivity:

Kinase FamilyRepresentative KinaseRationale
Src Family Kinase LckImportant in T-cell signaling and immunology.[9]
Receptor Tyrosine Kinase FGFR1Frequently implicated in cancer.[10]
Non-receptor Tyrosine Kinase ABL1A key target in chronic myeloid leukemia.
Receptor Tyrosine Kinase RETMutations are oncogenic drivers in various cancers.[8]
Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 5-Amino-1-tert-butyl-3-phenylmethyl- 4-cyanopyrazole Dispense_Compound Dispense compound dilutions and controls into assay plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare Kinase Reaction Buffer, Kinase, and Substrate solutions Add_Kinase Add Kinase to the plate Reagent_Prep->Add_Kinase Dispense_Compound->Add_Kinase Pre-incubation Initiate_Reaction Initiate reaction by adding Substrate/ATP mixture Add_Kinase->Initiate_Reaction Incubate_Kinase Incubate at room temperature Initiate_Reaction->Incubate_Kinase Stop_Reaction Add ADP-Glo™ Reagent (Stops kinase reaction, depletes ATP) Incubate_Kinase->Stop_Reaction Incubate_Stop Incubate Stop_Reaction->Incubate_Stop Detect_ADP Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_Stop->Detect_ADP Incubate_Detect Incubate Detect_ADP->Incubate_Detect Read_Plate Read luminescence Incubate_Detect->Read_Plate Plot_Data Plot Luminescence vs. Inhibitor Concentration Read_Plate->Plot_Data Calculate_IC50 Calculate IC₅₀ value using non-linear regression Plot_Data->Calculate_IC50

Figure 1: General workflow for determining the IC₅₀ of an inhibitor using the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate types, maintaining the recommended ratios.

Materials and Reagents
  • 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole (CAS 158001-18-4)[4]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human tyrosine kinases (e.g., Lck, FGFR1, ABL1, RET)

  • Tyrosine kinase-specific substrates (e.g., Poly(E,Y) 4:1 for many tyrosine kinases)

  • ATP, DTT, MgCl₂, MnCl₂, Brij-35, and buffers (e.g., Tris-HCl)

  • DMSO (anhydrous, molecular biology grade)

  • 384-well white, flat-bottom assay plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Reagent Preparation
  • Kinase Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.01% Brij-35. Prepare fresh and keep on ice. Note: Optimal buffer conditions may vary slightly between kinases. Consult the manufacturer's data sheet for the specific kinase.

  • Compound Stock and Dilutions:

    • Prepare a 10 mM stock solution of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole in 100% DMSO.

    • Create a serial dilution series of the compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution (e.g., from 1 mM down to 0.05 µM).

  • Kinase Working Solution: Dilute the kinase enzyme in 1X Kinase Buffer to a 2X final concentration. The optimal concentration should be determined empirically by performing a kinase titration to find the EC₅₀ (the concentration that gives 50% of the maximal signal). For the assay, a concentration at or below the EC₅₀ is typically used.

  • Substrate/ATP Working Solution: Dilute the substrate and ATP in 1X Kinase Buffer to a 2X final concentration. The ATP concentration should ideally be at the Kₘ value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors. If the Kₘ is unknown, 10-50 µM is a common starting point.

Assay Procedure

The following steps outline the procedure for a 20 µL final assay volume in a 384-well plate.

StepReagentVolume per WellAction
1. Compound Addition 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole dilutions in DMSO200 nLDispense the compound serial dilutions into the assay plate. For control wells, dispense DMSO only.
2. Kinase Addition 2X Kinase Working Solution10 µLAdd the kinase solution to all wells. Mix gently.
3. Pre-incubation --Incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase.
4. Reaction Initiation 2X Substrate/ATP Working Solution10 µLAdd the substrate/ATP solution to initiate the kinase reaction. Mix gently.
5. Kinase Reaction --Incubate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.
6. Stop Reaction ADP-Glo™ Reagent20 µLAdd the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Mix gently.
7. ATP Depletion --Incubate for 40 minutes at room temperature.
8. ADP Detection Kinase Detection Reagent40 µLAdd the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Mix gently.
9. Signal Development --Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
10. Data Acquisition --Measure the luminescence using a plate reader.
Controls
  • No-Inhibitor Control (100% Activity): Wells containing kinase, substrate, ATP, and DMSO (no inhibitor).

  • No-Kinase Control (0% Activity): Wells containing substrate, ATP, and DMSO, but no kinase enzyme. This determines the background signal.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Subtract the average background luminescence (No-Kinase Control) from all data points.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_No-Inhibitor))

  • Generate IC₅₀ Curve:

    • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

G cluster_0 IC₅₀ Curve Generation Data Points Plot % Inhibition vs. log[Inhibitor] Curve Fit Fit with sigmoidal dose-response model Data Points->Curve Fit IC50 Value IC₅₀ = Concentration at 50% Inhibition Curve Fit->IC50 Value

Figure 2: Data analysis workflow for determining the IC₅₀ value.

Interpreting the Results

The IC₅₀ values obtained for each kinase in the panel will reveal the potency and selectivity of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. A lower IC₅₀ value indicates higher potency. By comparing the IC₅₀ values across the different kinases, a selectivity profile can be established. For example, if the compound has a significantly lower IC₅₀ for Lck compared to FGFR1 and ABL1, it would be considered selective for Lck within this panel.

Conclusion

This application note provides a comprehensive framework for characterizing the inhibitory activity of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. By employing a robust and universal assay platform like the ADP-Glo™ Kinase Assay and a well-chosen panel of tyrosine kinases, researchers can effectively determine the compound's potency and selectivity. This information is crucial for advancing promising kinase inhibitors through the drug discovery pipeline. The principles and protocols outlined here can be adapted for other kinase inhibitors and assay platforms, serving as a valuable resource for the scientific community.

References

  • Yoon, H., Shin, I., Nam, Y., Kim, N. D., Lee, K.-B., & Sim, T. (2017). Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. European Journal of Medicinal Chemistry, 125, 1145–1155. [Link]

  • Pharmaffiliates. (n.d.). 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. Retrieved from [Link]

  • Norman, P. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7054–7058. [Link]

  • Zhang, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15846–15863. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. [Link]

  • Zhou, H., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical Biology & Drug Design, 88(4), 557–564. [Link]

  • Wang, X., et al. (2022). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 243, 114774. [Link]

  • Bibian, M., et al. (2013). Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. Bioorganic & Medicinal Chemistry Letters, 23(15), 4374–4380. [Link]

  • Liu, X., et al. (2019). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Marine Drugs, 17(5), 289. [Link]

  • Goyal, L., et al. (2021). A Phase 2 Study of Futibatinib (TAS-120) in Patients With Intrahepatic Cholangiocarcinoma Harboring FGFR2 Fusions or Rearrangements. Journal of Clinical Oncology, 39(27), 3046–3056. [Link]

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912–1934. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

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Application Notes and Protocols for Cell-Based Assays with 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Pyrazole Scaffold for Oncological Research

The family of 5-aminopyrazoles represents a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a detailed guide for utilizing a novel derivative, 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole (hereafter referred to as Compound X), in cell-based assays for cancer research. While the precise mechanism of action for Compound X is under investigation, its structural similarity to other kinase inhibitors suggests a potential role in modulating key signaling pathways that drive cancer progression.

This application note is designed for researchers, scientists, and drug development professionals. It will explore the hypothetical targeting of the Tropomyosin receptor kinase B (TrkB) pathway by Compound X, a scientifically pertinent and compelling target in oncology. The TrkB signaling cascade is a critical regulator of cell survival, proliferation, and metastasis in various cancers, making it an attractive target for novel therapeutics.[2][3][4]

The protocols herein are presented to enable the robust evaluation of Compound X's efficacy and mechanism of action in relevant cancer cell models. The experimental designs emphasize scientific integrity, providing a logical workflow from initial viability screening to detailed mechanistic studies.

The TrkB Signaling Pathway: A Compelling Target in Oncology

The TrkB receptor, a member of the neurotrophic tyrosine kinase receptor family, and its primary ligand, brain-derived neurotrophic factor (BDNF), are crucial for neuronal development and survival.[5] However, the aberrant activation of the BDNF/TrkB signaling axis has been implicated in the pathogenesis of numerous cancers, including neuroblastoma, pancreatic, and gastric cancers.[2][3][6] This pathway is known to promote aggressive tumor phenotypes and resistance to conventional therapies.[3][4]

Upon BDNF binding, TrkB dimerizes and autophosphorylates on specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream pro-survival and proliferative signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[7][8] By inhibiting TrkB, we can hypothesize a multi-pronged antitumor effect: decreased cell proliferation, induction of apoptosis, and reduced metastatic potential.

Below is a diagram illustrating the proposed mechanism of action for Compound X as a TrkB inhibitor.

TrkB_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TrkB TrkB Receptor pTrkB p-TrkB (Active) TrkB->pTrkB Autophosphorylation BDNF BDNF BDNF->TrkB Binds PI3K_Akt PI3K/Akt Pathway pTrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway pTrkB->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition MAPK_ERK->Proliferation Compound_X Compound X Compound_X->pTrkB Inhibits

Caption: Proposed inhibition of the TrkB signaling pathway by Compound X.

Experimental Protocols

This section provides a comprehensive suite of cell-based assays to characterize the biological activity of Compound X. The workflow is designed to first establish its cytotoxic and anti-proliferative effects, followed by assays to confirm its on-target activity against TrkB and elucidate its downstream cellular consequences.

I. Preliminary Screening: Cell Viability and Proliferation

The initial step in evaluating any potential anti-cancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[9] It measures the metabolic activity of cells, which is an indicator of cell viability.

Recommended Cell Lines:

Cell LineCancer TypeTrkB Expression
SH-SY5YNeuroblastomaHigh
PANC-1Pancreatic CancerModerate to High
SUIT-2Pancreatic CancerModerate to High
KATO IIIGastric CancerHigh
NCI-N87Gastric CancerModerate

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture selected cancer cell lines in their recommended growth medium until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Compound X in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A Seed Cells (96-well plate) B Incubate 24h A->B C Treat with Compound X B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

II. Mechanistic Assays: Target Engagement and Downstream Signaling

Following the confirmation of Compound X's anti-proliferative activity, the next crucial step is to verify its engagement with the hypothesized target, TrkB, and its effect on downstream signaling pathways. Western blotting is the gold standard for analyzing protein phosphorylation and expression levels.

Protocol 2: Western Blot for TrkB, Akt, and ERK Phosphorylation

  • Cell Culture and Treatment:

    • Seed cells (e.g., SH-SY5Y) in 6-well plates at a density that will result in 80-90% confluency at the time of lysis.

    • Once attached, serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of Compound X (e.g., IC₅₀ value) for 2-4 hours.

    • Stimulate the cells with BDNF (50 ng/mL) for 15-30 minutes to induce TrkB phosphorylation. Include a non-stimulated control.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA or Bradford assay.[10]

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

      • Phospho-TrkB (Tyr816)

      • Total TrkB

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of phosphorylated proteins in Compound X-treated cells to the BDNF-stimulated control.

III. Cellular Fate Assays: Induction of Apoptosis

A hallmark of many successful anti-cancer drugs is their ability to induce programmed cell death, or apoptosis.[11][12] Given that TrkB signaling is strongly pro-survival, its inhibition by Compound X is expected to trigger apoptosis in cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[13]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with Compound X at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Staining:

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Use FITC signal (FL1) to detect Annexin V-positive cells and PI signal (FL2 or FL3) to detect PI-positive cells.

    • Set up compensation and quadrants based on unstained and single-stained controls.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Compound X.

Apoptosis_Assay_Workflow A Treat Cells with Compound X B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Incubate in Dark C->D E Analyze by Flow Cytometry D->E F Quantify Live, Apoptotic, and Necrotic Cells E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Summary and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole (Compound X) as a potential anti-cancer agent targeting the TrkB signaling pathway. A logical progression from broad cell viability screening to specific mechanistic and cell fate assays will enable a comprehensive understanding of the compound's biological activity.

Expected Outcomes:

AssayExpected Outcome with Compound X
MTT Assay Dose-dependent decrease in cell viability in TrkB-expressing cancer cells.
Western Blot Inhibition of BDNF-induced phosphorylation of TrkB, Akt, and ERK.
Apoptosis Assay Dose-dependent increase in the percentage of apoptotic cells.

Positive results from these assays would provide strong evidence for Compound X as a TrkB inhibitor and warrant further investigation, including:

  • Kinase Profiling: To assess the selectivity of Compound X against a panel of other kinases.

  • In Vitro Invasion and Migration Assays: To determine the effect of Compound X on the metastatic potential of cancer cells.

  • In Vivo Xenograft Studies: To evaluate the anti-tumor efficacy of Compound X in animal models.

By following these detailed protocols, researchers can effectively probe the therapeutic potential of this novel pyrazole derivative and contribute to the development of new targeted therapies for cancer.

References

  • Xie, J., et al. (2018). Fully human agonist antibodies to TrkB using autocrine cell-based selection from a combinatorial antibody library. Proceedings of the National Academy of Sciences, 115(30), E7039-E7048.
  • Nakagawara, A. (2001). “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology. Cancer Science, 92(10), 1074-1080.
  • Kapoor, A., et al. (2022). TrkB Agonist Treatment Decreases Hippocampal Testosterone Contents in a Sex-Dependent Manner Following Neonatal Hypoxia and Ischemia. International Journal of Molecular Sciences, 23(19), 11889.
  • Okui, T., et al. (2015). TrkB/BDNF Signaling Could Be a New Therapeutic Target for Pancreatic Cancer. Journal of Surgical Research, 199(2), 321-329.
  • BPS Bioscience. (n.d.). TRKB Kinase Assay Kit. Retrieved from [Link]

  • Tanaka, R., et al. (2012). Brain-derived neurotrophic factor/tropomyosin-related kinase B pathway in gastric cancer. British Journal of Cancer, 107(11), 1937-1944.
  • Amso, Z., & Sliwinski, T. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Journal of Clinical Medicine, 7(8), 205.
  • Li, Z., et al. (2018). Targeting the BDNF/TrkB pathway for the treatment of tumors. Oncology Letters, 15(5), 5735-5741.
  • Arevalo, J. C., & Wu, S. H. (2006). Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases. ASSAY and Drug Development Technologies, 4(5), 547-556.
  • BMG Labtech. (2023). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Spandidos Publications. (2022). Oncogenic role of the brain-derived neurotrophic factor-TrkB axis with a focus on gallbladder cancer (Review). Oncology Reports, 47(5), 1-1.
  • Park, T. J., et al. (2006). Phosphoproteomic Analysis of Neurotrophin Receptor TrkB Signaling Pathways in Mouse Brain. Journal of Proteome Research, 5(11), 2748-2757.
  • Khan, I., et al. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. Cell & Bioscience, 12(1), 78.
  • Wikipedia. (n.d.). Tropomyosin receptor kinase B. Retrieved from [Link]

  • Minichiello, L. (2009). TrkB signalling pathways in LTP and learning. Nature Reviews Neuroscience, 10(12), 850-860.
  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12051.
  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5.... Retrieved from [Link]

  • ResearchGate. (n.d.). TrkB-mediated signaling pathways and possible therapeutic targets in cancer. Retrieved from [Link]

Sources

Application Notes and Protocols for the Solubilization of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is a substituted pyrazole derivative with potential applications in various research fields, including medicinal chemistry and drug discovery. The pyrazole scaffold is a common motif in many biologically active compounds.[1][2] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. This guide provides detailed protocols and best practices for the solubilization of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, ensuring its integrity and suitability for downstream applications.

Compound Profile

A thorough understanding of the physicochemical properties of a compound is the foundation for developing effective dissolution protocols. Below is a summary of the known characteristics of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

PropertyValueSource
CAS Number 158001-18-4[3][4]
Molecular Formula C₁₅H₁₈N₄[3]
Molecular Weight 254.33 g/mol [3]
Appearance Light Yellow Solid[3][4]
Storage 2-8°C Refrigerator[3]

Core Directive: Solubility and Solvent Selection

The choice of solvent is paramount and is dictated by the experimental context. For instance, in vitro biological assays may necessitate the use of solvents with low cytotoxicity, such as dimethyl sulfoxide (DMSO), which can then be diluted in aqueous media.

Verified Solvents

Based on available data, 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is soluble in the following organic solvents:

  • Chloroform

  • Dichloromethane (DCM)

  • Ethyl Acetate[4]

These solvents are suitable for chemical reactions and certain analytical techniques. However, for biological applications, a more biocompatible solvent is generally preferred. While not explicitly stated in the available literature for this specific compound, DMSO is a common solvent for pyrazole-based compounds in biological screening. Therefore, it is a logical starting point for solubilization in such contexts.

Experimental Protocols

The following protocols are designed to provide a starting point for the dissolution of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. It is crucial to perform small-scale pilot experiments to determine the optimal conditions for your specific application.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., Dichloromethane)

This protocol is suitable for applications in organic synthesis or when a non-aqueous solution is required.

Materials:

  • 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

  • Dichloromethane (ACS grade or higher)

  • Volumetric flask

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole using an analytical balance.

  • Initial Dissolution: Transfer the weighed compound to a volumetric flask of the appropriate size. Add a portion of the dichloromethane (approximately 50-70% of the final volume).

  • Facilitating Dissolution: Gently swirl the flask to initiate dissolution. If the compound does not readily dissolve, utilize a vortex mixer for 1-2 minutes. For compounds that are more difficult to dissolve, sonication in a water bath for 5-10 minutes can be effective.

  • Final Volume Adjustment: Once the compound is fully dissolved, add dichloromethane to the calibration mark of the volumetric flask.

  • Homogenization: Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution in a tightly sealed container at 2-8°C, protected from light.

Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO for Biological Assays

This protocol is designed for creating a concentrated stock solution that can be serially diluted in aqueous buffers or cell culture media for biological experiments.

Materials:

  • 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of the compound.

  • Dissolution in DMSO: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but care should be taken to avoid degradation.

  • Sterilization (Optional): If required for your application, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Causality Behind Experimental Choices:

  • Aliquoting: Repeated freeze-thaw cycles can lead to the degradation of the compound or precipitation out of the solution. Small, single-use aliquots maintain the integrity of the stock solution.

  • DMSO as a Solvent: DMSO is a polar aprotic solvent that is miscible with water, making it an excellent choice for preparing stock solutions of organic compounds for use in aqueous biological systems. However, it is important to note that high concentrations of DMSO can be toxic to cells. Therefore, the final concentration of DMSO in the assay should typically be kept below 0.5%.

Workflow and Decision Making

The selection of a suitable solvent and dissolution method is a critical step in experimental design. The following diagram illustrates a logical workflow for this process.

DissolutionWorkflow Workflow for Dissolving 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole start Start: Obtain Compound exp_type Determine Experimental Application start->exp_type organic_synthesis Organic Synthesis / Chemical Reaction exp_type->organic_synthesis Chemical biological_assay Biological Assay exp_type->biological_assay Biological select_solvent_org Select Solvent: DCM, Chloroform, or Ethyl Acetate organic_synthesis->select_solvent_org select_solvent_bio Select Solvent: DMSO (primary) or other biocompatible solvent biological_assay->select_solvent_bio protocol_1 Follow Protocol 1: Stock in Organic Solvent select_solvent_org->protocol_1 protocol_2 Follow Protocol 2: Stock in DMSO select_solvent_bio->protocol_2 pilot_test Perform Small-Scale Pilot Test protocol_1->pilot_test protocol_2->pilot_test dissolved Compound Dissolved? pilot_test->dissolved optimize Optimize: - Gentle Warming - Sonication - Vortexing dissolved->optimize No proceed Proceed with Experiment dissolved->proceed Yes optimize->pilot_test end End proceed->end

Sources

Application Notes and Protocols for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole Powder

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Introduction: A Profile of a Novel Kinase Inhibitor

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3][4] Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This particular compound, with its distinct substitution pattern, is classified as a selective tyrosine kinase inhibitor, positioning it as a valuable tool for research in cellular signaling pathways and as a potential lead compound in oncology and immunology.[5][6] The aminopyrazole scaffold has been successfully utilized in the development of inhibitors for various kinases, including p38α MAP kinase and JNK3, highlighting the therapeutic potential of this chemical class.[7][8]

The purpose of these application notes is to provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and utilization of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole powder. Adherence to these protocols is crucial for ensuring the integrity of the compound, the reproducibility of experimental results, and, most importantly, the safety of laboratory personnel.

I. Compound Specifications and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its appropriate handling and application. The key specifications for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole are summarized in the table below.

PropertyValueSource
Chemical Name 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazoleN/A
CAS Number 158001-18-4N/A
Molecular Formula C₁₅H₁₈N₄N/A
Molecular Weight 254.33 g/mol N/A
Appearance Light yellow solidN/A
Solubility Soluble in chloroform, dichloromethane, and ethyl acetate.N/A

II. Safety, Handling, and Personal Protective Equipment (PPE)

Hazard Identification and GHS Classification

While a specific Safety Data Sheet (SDS) for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole was not found, data from closely related aminocyanopyrazoles indicate potential hazards. Structurally similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[9][10] As a selective tyrosine kinase inhibitor, this compound should be treated as a potentially cytotoxic agent.

Anticipated GHS Hazard Statements:

  • Harmful if swallowed (Acute Toxicity, Oral)

  • Harmful in contact with skin (Acute Toxicity, Dermal)

  • Harmful if inhaled (Acute Toxicity, Inhalation)

  • Causes skin irritation (Skin Corrosion/Irritation)

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation)

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective when handling this compound is to minimize all potential routes of exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

  • Engineering Controls: All handling of the solid powder and preparation of solutions should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of nitrile gloves, with the outer pair changed immediately upon contamination.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

    • Lab Coat: A disposable, solid-front lab coat is required to prevent skin contact.

    • Respiratory Protection: For procedures with a high risk of aerosol generation that cannot be adequately controlled within a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole powder.

PPE_Decision_Tree start Start: Handling 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole Powder fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood weighing Weighing small quantities (<1g) fume_hood->weighing Yes solution_prep Preparing solutions fume_hood->solution_prep Yes large_quantity Handling large quantities (>1g) or potential for aerosolization fume_hood->large_quantity Yes ppe_respirator Enhanced PPE + Respirator fume_hood->ppe_respirator No ppe_standard Standard PPE: - Double nitrile gloves - Safety goggles - Disposable lab coat weighing->ppe_standard ppe_enhanced Enhanced PPE: - Standard PPE + Face shield solution_prep->ppe_enhanced large_quantity->ppe_enhanced

Caption: PPE selection workflow for handling the compound.

III. Storage and Stability

Proper storage is critical to maintain the chemical integrity and efficacy of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

Recommended Storage Conditions
  • Temperature: Store at room temperature (20-25°C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from atmospheric moisture and oxygen. The container should be tightly sealed.

  • Light: Protect from light. Store in an amber vial or in a light-blocking secondary container. While specific photostability data is unavailable, many complex organic molecules are light-sensitive.

  • Moisture: The compound should be kept in a desiccated environment to prevent hydrolysis. The cyano and amino groups can be susceptible to moisture-induced degradation. Some pyrazole derivatives have been shown to degrade in buffer solutions, indicating a potential for hydrolytic instability.[11]

Long-Term Stability

For long-term storage (greater than one year), it is recommended to re-evaluate the purity of the compound periodically using the quality control methods outlined in Section V. Thermal decomposition of pyrazole derivatives generally occurs at elevated temperatures, with initial decomposition often observed above 200°C.[12][13] Therefore, storage at room temperature is considered safe for maintaining stability.

IV. Experimental Protocols

Protocol for Preparation of Stock Solutions

Due to its poor aqueous solubility, 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole requires organic solvents for the preparation of stock solutions.

Materials:

  • 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Ethanol

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile, amber glass vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Note on Solvent Choice: While the datasheet indicates solubility in chloroform, dichloromethane, and ethyl acetate, DMSO is a common solvent for preparing stock solutions of kinase inhibitors for in vitro assays due to its high solvating power and compatibility with many cell culture media at low final concentrations (typically <0.5%).

Protocol for Quality Control by RP-HPLC

Regularly assessing the purity of the compound is essential. A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be adapted for this purpose.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Analysis: Inject the sample onto the equilibrated HPLC system and run the gradient method.

  • Data Interpretation: The purity of the compound can be determined by the relative peak area of the main component. A single, sharp peak is indicative of high purity. The appearance of additional peaks may indicate the presence of impurities or degradation products.

The following diagram outlines the general workflow for quality control assessment.

QC_Workflow start Start: Quality Control Assessment sample_prep Prepare 1 mg/mL solution in Acetonitrile start->sample_prep hplc_analysis Inject sample onto RP-HPLC system sample_prep->hplc_analysis data_analysis Analyze chromatogram for purity hplc_analysis->data_analysis pass Purity ≥ 95%? (or meets specification) data_analysis->pass result_pass Compound is suitable for use pass->result_pass Yes result_fail Investigate impurities or degradation. Consider re-purification or disposal. pass->result_fail No

Caption: A streamlined workflow for routine quality control.

V. Incompatibility and Disposal

Chemical Incompatibilities

While specific incompatibility data for this compound is not available, as a general precaution for aminopyrazole derivatives, avoid contact with:

  • Strong Oxidizing Agents: May lead to vigorous reactions.

  • Strong Acids and Bases: Can cause degradation or salt formation, altering the compound's properties. The amino group can react with strong acids, and the pyrazole ring can be sensitive to harsh pH conditions.

  • Reactive Halogenating Agents: May react with the amino group or the aromatic rings.

Disposal Procedures

As a potential cytotoxic agent, 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole and all materials contaminated with it must be disposed of as hazardous waste.

  • Solid Waste: Unused powder, contaminated PPE (gloves, lab coats), and weighing papers should be collected in a dedicated, clearly labeled, leak-proof container for cytotoxic waste.[9][14] In many jurisdictions, this requires a purple sharps or waste container.[15]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed container for hazardous chemical waste. Do not dispose of down the drain.

  • Final Disposal: All cytotoxic waste should be disposed of through a licensed hazardous waste disposal service. The preferred method of destruction for cytotoxic and nitrogenous heterocyclic compounds is high-temperature incineration (typically 850°C to 1300°C) to ensure complete decomposition.[16][17]

VI. Conclusion

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is a promising research compound with potential applications in drug discovery. By adhering to the handling, storage, and disposal protocols outlined in these application notes, researchers can ensure the integrity of their experiments, the longevity of the compound, and a safe laboratory environment. A proactive approach to safety and quality control is paramount when working with novel and potentially bioactive molecules.

VII. References

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  • Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. (2014). Journal of Medicinal Chemistry, 57(23), 10002–10016. [Link]

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  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]

  • Green and efficient synthesis of 5-amino-1 H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances, 6(24), 6290-6302. [Link]

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Application Notes and Protocols: 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole as a Tool Compound in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Pyrazole Scaffolds as Kinase Inhibitors in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] In the realm of oncology, pyrazole derivatives have garnered significant attention as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of pyrazole-based inhibitors targeting a range of cancer-relevant kinases, including FLT3, RET, and CDKs.[3][4][5]

This document provides detailed application notes and protocols for the use of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole , a selective tyrosine kinase inhibitor, as a tool compound in cancer research. While the direct molecular target of this specific compound requires empirical validation in your experimental system, its structural features strongly suggest activity against non-receptor tyrosine kinases, with a high probability of targeting members of the Src family of kinases, such as Lymphocyte-specific kinase (Lck).[6][7] Lck plays a crucial role in T-cell antigen receptor (TCR) signaling and T-cell activation, making it a compelling target in T-cell malignancies and for modulating immune responses in various cancers.[7]

These guidelines are designed for researchers, scientists, and drug development professionals to effectively utilize this compound in elucidating cancer biology and exploring novel therapeutic strategies.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₁₅H₁₈N₄
Molecular Weight 254.33 g/mol
Appearance Light yellow solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate
Storage Store at room temperature

Note: For biological assays, it is recommended to prepare a stock solution in a suitable solvent like DMSO at a high concentration (e.g., 10-50 mM) and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Proposed Mechanism of Action: Inhibition of Lck Signaling

Lck is a non-receptor tyrosine kinase predominantly expressed in T-lymphocytes and natural killer (NK) cells.[7] It is a critical component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[8] Dysregulation of Lck activity is implicated in various autoimmune diseases and T-cell malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL).[9]

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is hypothesized to act as an ATP-competitive inhibitor of the Lck kinase domain. By occupying the ATP-binding pocket, the compound prevents the transfer of a phosphate group from ATP to its protein substrates, thereby blocking downstream signaling.

Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation Compound 5-Amino-1-tert-butyl-3- phenylmethyl-4-cyanopyrazole Compound->Lck Inhibition LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC NFAT_NFkB_AP1 NFAT, NF-κB, AP-1 Activation Ca_PKC->NFAT_NFkB_AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT_NFkB_AP1->Gene_Expression Proliferation T-Cell Proliferation & Effector Function Gene_Expression->Proliferation LAT_SLP_76 LAT_SLP_76

Caption: Proposed inhibition of the Lck signaling pathway.

Experimental Protocols

The following protocols provide a framework for characterizing the activity of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole in cancer research.

Protocol 1: In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on Lck kinase activity.

Principle: This assay measures the phosphorylation of a peptide substrate by recombinant Lck in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human Lck enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

  • Add 10 µL of a solution containing the Lck enzyme and the peptide substrate in kinase buffer to each well.

  • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for Lck.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • T-cell leukemia cell line (e.g., Jurkat, MOLT-4)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a serial dilution of the compound in complete growth medium.

  • Add 100 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To determine if the compound induces apoptosis in cancer cells.

Principle: This method uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic or necrotic cells).[10]

Materials:

  • Cancer cell line of interest

  • 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., 1x, 2x, and 5x the GI₅₀ value) for 24-48 hours. Include a vehicle-treated control.[10]

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[10]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Apoptosis_Assay_Workflow Start Seed Cells in 6-well Plates Treat Treat with Compound (Vehicle, 1x, 2x, 5x GI₅₀) Start->Treat Incubate Incubate for 24-48h Treat->Incubate Harvest Harvest and Wash Cells Incubate->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Apoptotic Populations Analyze->Quantify In_Vivo_Workflow Start Implant Cancer Cells (e.g., Jurkat) into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish Start->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer Compound (e.g., oral gavage, IP) Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Endpoint: Tumor Growth Inhibition Analysis Monitor->Endpoint

Sources

Application Notes & Protocols: Investigating Immune Checkpoint Signaling with 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole (SMP3)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in immunology and oncology.

Abstract

This document provides a comprehensive guide for utilizing 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, hereafter referred to as SMP3, a small molecule tool compound, for the investigation of the V-Set and Immunoglobulin domain containing 3 (VSIG3) signaling pathway. VSIG3 has been identified as a novel ligand for V-domain Ig Suppressor of T cell Activation (VISTA), a critical negative checkpoint regulator in the B7 family.[1] The interaction between VSIG3 and VISTA constitutes a co-inhibitory pathway that suppresses T-cell function, making it a compelling target for immunotherapy research.[2] SMP3 acts as an antagonist to this pathway, providing a powerful chemical probe to dissect its function in T-cell activation, cytokine release, and potential therapeutic applications. Herein, we detail the mechanism of the VSIG3/VISTA axis and provide validated, step-by-step protocols for assessing the biological impact of SMP3 in relevant immune cell-based assays.

Introduction to the VSIG3/VISTA Co-Inhibitory Pathway

The regulation of T-cell responses is a finely tuned balance between co-stimulatory and co-inhibitory signals, often termed "immune checkpoints." While pathways like PD-1/PD-L1 and CTLA-4 are well-established therapeutic targets, the discovery of new checkpoint axes is crucial for understanding immune evasion and developing next-generation treatments.

VSIG3 (also known as IGSF11) is a type I transmembrane protein expressed on various cells, which engages with its receptor VISTA, expressed on myeloid cells and T-cells.[3] This interaction delivers a potent inhibitory signal to T-cells, leading to:

  • Decreased T-cell proliferation upon T-Cell Receptor (TCR) stimulation.[1]

  • Reduced production of key pro-inflammatory cytokines, such as IFN-γ, IL-2, and TNF-α.[1][3]

  • Suppression of overall T-cell activation.[2]

By blocking this interaction, SMP3 is hypothesized to relieve the VISTA-mediated suppression, thereby enhancing anti-tumor or anti-pathogen T-cell responses. Understanding how to apply and validate the effects of this compound is paramount for researchers aiming to probe this novel signaling axis.

VSIG3_VISTA_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Outcome Functional Outcomes VSIG3 VSIG3 VISTA VISTA Receptor VSIG3->VISTA Binding Downstream Inhibitory Signaling (SHP-1/2, etc.) VISTA->Downstream Signal Transduction TCR TCR Proliferation T-Cell Proliferation ↓ Downstream->Proliferation Inhibits Cytokines Cytokine Release ↓ (IFN-γ, IL-2) Downstream->Cytokines Inhibits SMP3 SMP3 (Antagonist) SMP3->VSIG3 Blocks Interaction

Caption: The VSIG3/VISTA pathway and the antagonistic action of SMP3.

Application Note: Assessing T-Cell Function Modulation by SMP3

This section outlines the experimental logic and workflow for determining if SMP3 can reverse VSIG3-mediated T-cell suppression. The core principle is to establish a co-culture system where T-cells are suppressed by VSIG3 and then measure the reversal of this suppression by SMP3.

Experimental Rationale & Design

Causality: To demonstrate the efficacy of SMP3, we must first create an environment of immunosuppression that is specifically dependent on the VSIG3/VISTA interaction. This is achieved by using cells engineered to express VSIG3 or by using recombinant VSIG3 protein. The addition of SMP3 should then restore T-cell function, which can be measured by proliferation and cytokine secretion.

Self-Validation & Controls: A robust experiment requires multiple controls to ensure the observed effects are specific to SMP3's action on the VSIG3/VISTA axis.

  • Vehicle Control (e.g., DMSO): Establishes the baseline level of T-cell suppression by VSIG3.

  • Positive Control (e.g., Anti-PD-1 antibody): A known checkpoint inhibitor to confirm the assay system is responsive to blockade.

  • Negative Control (Isotype Control or Parental Cells): Use of cells that do not express VSIG3 to show that SMP3's effect is dependent on the target's presence.

  • T-Cell Activation Control: T-cells activated without any co-inhibitory signal to define the maximum potential response.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Co-culture cluster_readout Phase 3: Analysis pbmc Isolate PBMCs (or CD4+/CD8+ T-Cells) setup Plate T-Cells with TCR stimulus & VSIG3 source pbmc->setup stim Prepare TCR Stimulus (e.g., anti-CD3/CD28 beads) stim->setup vsig3_source Prepare VSIG3 Source (Recombinant Protein or VSIG3+ Cells) vsig3_source->setup add_smp3 Add SMP3 (Dose-Response) setup->add_smp3 add_controls Add Controls (Vehicle, Positive Control) setup->add_controls incubate Incubate for 48-72 hours add_smp3->incubate add_controls->incubate supernatant Collect Supernatant incubate->supernatant cells Harvest Cells incubate->cells elisa Cytokine Analysis (ELISA) (IFN-γ, TNF-α) supernatant->elisa prolif Proliferation Assay (e.g., CFSE Dye Dilution) cells->prolif

Caption: A generalized workflow for testing SMP3's effect on T-cells.

Detailed Experimental Protocols

Protocol 3.1: T-Cell Proliferation Assay using CFSE

This protocol measures the extent of T-cell division by tracking the dilution of a fluorescent dye (CFSE) over several generations. A reversal of suppression by SMP3 will result in more cell divisions and lower CFSE fluorescence.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CFSE (Carboxyfluorescein succinimidyl ester) Dye

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3/Anti-CD28 T-cell activation beads

  • Recombinant Human VSIG3-Fc Chimera Protein

  • SMP3 (stock solution in DMSO)

  • 96-well U-bottom culture plates

  • Flow Cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend 1x10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM. Incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold RPMI-1640 + 10% FBS. Incubate on ice for 5 minutes.

  • Washing: Wash the cells three times with complete media to remove excess CFSE. Resuspend cells at 1x10^6 cells/mL.

  • Plate Coating (if using recombinant protein): Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) and recombinant VSIG3-Fc protein (e.g., 10 µg/mL) overnight at 4°C. Wash wells with PBS before adding cells. Alternatively, use VSIG3-expressing cells as stimulators.

  • Cell Plating & Treatment:

    • Add 1x10^5 CFSE-labeled PBMCs to each well.

    • Add anti-CD28 antibody (1 µg/mL) for co-stimulation.

    • Add SMP3 at various concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.

  • Incubation: Culture the cells for 72-96 hours at 37°C, 5% CO2.

  • Analysis: Harvest cells, stain with T-cell markers (e.g., CD4, CD8), and analyze by flow cytometry. Proliferation is measured by the appearance of distinct peaks of halved CFSE fluorescence intensity.

Protocol 3.2: Cytokine Release Assay (ELISA)

This protocol quantifies the concentration of key cytokines like IFN-γ in the culture supernatant, which is a direct measure of T-cell effector function.

Materials:

  • Culture supernatant from the experiment described in Protocol 3.1.

  • Commercially available ELISA kit for Human IFN-γ (or other cytokines of interest like IL-2, TNF-α).

  • ELISA plate reader.

Procedure:

  • Supernatant Collection: After the incubation period (typically 48 hours for optimal cytokine detection), centrifuge the 96-well plates at 400 x g for 5 minutes.

  • Sample Collection: Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet. Store at -80°C if not used immediately.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding a substrate (e.g., TMB) to generate a colorimetric signal.

    • Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

Data Interpretation & Expected Outcomes

The quantitative data from these experiments should be summarized for clear interpretation.

Table 1: Example Data from SMP3 Functional Assays

Treatment GroupSMP3 Conc. (µM)% Proliferated CD8+ T-CellsIFN-γ Secretion (pg/mL)
Unstimulated T-Cells-< 5%< 50
Activated T-Cells (No VSIG3)-85%2500
Activated + VSIG3Vehicle30%600
Activated + VSIG30.145%1100
Activated + VSIG31.068%1950
Activated + VSIG310.082%2400

Interpretation:

  • Effective Blockade: A dose-dependent increase in both T-cell proliferation and IFN-γ secretion in the presence of SMP3 indicates successful antagonism of the VSIG3/VISTA pathway.

  • Specificity: The effect should be minimal in control wells lacking the VSIG3 protein, confirming the on-target activity of SMP3.

  • Potency: The EC50 (Effective Concentration, 50%) can be calculated from the dose-response curve to quantify the potency of SMP3 in this biological system.

References

  • Cui, K., Li, R., Li, Z., He, M., Fan, K., & Zhang, X. (2021). Structural Basis of VSIG3: The Ligand for VISTA. Frontiers in Immunology, 12, 652158. [Link]

  • ResearchGate. (2021). Structural Basis of VSIG3: The Ligand for VISTA. [Link]

  • Wang, J., et al. (2019). VSIG-3 as a ligand of VISTA inhibits human T-cell function. Immunology, 156(1), 74-85. [Link]

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Synthesis of derivatives from 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Derivatives from 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Aminopyrazoles

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] These heterocycles are key building blocks for synthesizing fused ring systems, such as pyrazolo[3,4-d]pyrimidines, which are structurally analogous to purines and often act as potent enzyme inhibitors.[3][4] The specific starting material, 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole , offers a unique combination of functional groups ripe for chemical elaboration. The bulky tert-butyl group at the N1 position provides steric hindrance that can direct reactions to other sites and often improves solubility and metabolic stability. The versatile 5-amino group serves as the primary nucleophilic center for a multitude of transformations, while the adjacent cyano group is a key electrophilic partner for cyclization reactions.

This guide provides a comprehensive overview of the synthetic pathways available for derivatizing this versatile pyrazole core. We will move beyond simple procedural lists to explore the mechanistic rationale behind these transformations, offering field-proven protocols and detailed characterization data to empower researchers in their drug discovery and development efforts.

I. Reactivity Profile of the Starting Material

Understanding the inherent reactivity of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is critical for predictive synthesis design. The molecule possesses several reactive sites, but their nucleophilicity and electrophilicity vary significantly.

  • 5-Amino Group (-NH₂): This is the most potent nucleophilic site on the molecule. Its high electron density makes it the primary target for electrophiles such as acyl chlorides, aldehydes, ketones, and isothiocyanates.[3]

  • 4-Cyano Group (-C≡N): The nitrile carbon is electrophilic and is crucial for intramolecular cyclization reactions, typically after the initial reaction at the 5-amino group.

  • Pyrazole Ring Nitrogens: The N2 atom of the pyrazole ring is basic and can be protonated or interact with electrophiles, although it is less nucleophilic than the exocyclic 5-amino group.[5] The N1 position is blocked by the tert-butyl group, preventing reactions at this site.

The strategic placement of the amino and cyano groups enables a powerful synthetic maneuver known as cyclocondensation, which is the most common and valuable transformation for this class of compounds.

G cluster_start Starting Material cluster_derivatives Synthetic Pathways start 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole acylation N-Acyl Derivatives start->acylation Acyl Halides / Anhydrides schiff Schiff Bases start->schiff Aldehydes / Ketones thiourea Thiourea Derivatives start->thiourea Isothiocyanates pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidines start->pyrazolo_pyrimidine Formamide / Orthoesters diazonium Diazonium Salts start->diazonium NaNO₂ / Acid thiourea->pyrazolo_pyrimidine Cyclization

Figure 1: Key synthetic transformations originating from the 5-aminopyrazole core.

II. Synthesis of N-Acyl and Schiff Base Derivatives

Direct modification of the 5-amino group is a straightforward approach to introduce diverse functionalities and modulate the compound's physicochemical properties.

A. N-Acylation

N-acylation is a fundamental reaction for converting the primary amino group into a more complex amide functionality.[6] This transformation is typically robust and high-yielding.

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the electron-rich 5-amino group on the electrophilic carbonyl carbon of an acyl chloride or anhydride. A base, such as triethylamine or pyridine, is used to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion.

Protocol 1: Synthesis of N-(1-tert-butyl-4-cyano-3-(phenylmethyl)-1H-pyrazol-5-yl)acetamide

  • Reagent Preparation: Dissolve 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure amide derivative.

B. Schiff Base Formation

The condensation of the 5-amino group with aldehydes or ketones yields imines, also known as Schiff bases.[7] This reaction is reversible and is typically driven to completion by removing the water byproduct.

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating its elimination as water to form the stable C=N double bond of the imine.

Protocol 2: Synthesis of a Representative Schiff Base

  • Reaction Setup: Combine 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole (1.0 eq) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.05 eq) in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The formation of a precipitate may be observed.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization.

III. Cyclocondensation Reactions: Building Fused Heterocycles

The true synthetic power of 5-amino-4-cyanopyrazoles lies in their ability to act as precursors for fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. These derivatives are of high interest as potential kinase inhibitors and anticancer agents.[3][4][8][9]

Mechanistic Rationale: These reactions are multi-step, one-pot processes. The 5-amino group first reacts with a single-carbon electrophile (e.g., from formamide or an orthoester). This is followed by an intramolecular cyclization, where the pyrazole N2 or the newly formed exocyclic nitrogen attacks the electrophilic carbon of the cyano group, leading to the formation of the fused pyrimidine ring.

G cluster_reagents Reagents start 5-Amino-4-cyanopyrazole intermediate1 Amidine Intermediate start->intermediate1 Reaction with Electrophile intermediate2 N-Formyl Intermediate start->intermediate2 Reaction with Electrophile final_product Pyrazolo[3,4-d]pyrimidine intermediate1->final_product Intramolecular Cyclization intermediate2->final_product Intramolecular Cyclization reagent1 DMF-DMA reagent1->intermediate1 reagent2 Formamide reagent2->intermediate2

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Application Note: A High-Throughput Screening Strategy for the Identification of STAT3 Pathway Inhibitors Using 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target for therapeutic intervention, particularly in oncology, due to its role in tumor cell proliferation, survival, and metastasis.[1][2][3][4] This application note details a comprehensive strategy for utilizing 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole in high-throughput screening (HTS) campaigns to identify and characterize novel STAT3 pathway inhibitors. We provide a plausible mechanistic framework for the action of pyrazole-based compounds on STAT3, alongside detailed protocols for both a primary biochemical screen and a secondary cell-based assay. Furthermore, we outline a robust data analysis pipeline and hit validation workflow to ensure the identification of high-quality, therapeutically relevant lead compounds.

Introduction: The Rationale for Targeting STAT3 with Pyrazole-Based Scaffolds

The STAT3 signaling pathway is a critical mediator of cellular responses to cytokines and growth factors.[3][5] In normal physiological processes, STAT3 activation is transient; however, its persistent activation is a hallmark of numerous human cancers.[2][3] This aberrant signaling drives the transcription of genes involved in cell cycle progression, apoptosis resistance, and angiogenesis.[2] Consequently, the direct or indirect inhibition of STAT3 has emerged as a promising strategy in cancer drug discovery.[6][7]

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-cancer properties.[6] Notably, several pyrazole-containing compounds have been identified as potent inhibitors of the STAT3 pathway.[8][9] These compounds often function by disrupting critical protein-protein interactions, such as the dimerization of STAT3 monomers, which is a prerequisite for its nuclear translocation and DNA binding.[10]

This application note focuses on 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole as a representative pyrazole-based compound for HTS campaigns targeting the STAT3 pathway. We will explore its hypothetical mechanism of action and provide detailed protocols for its effective screening and validation.

Hypothetical Mechanism of Action: Inhibition of STAT3 Dimerization

The canonical activation of STAT3 involves its phosphorylation at a specific tyrosine residue (Tyr705) by upstream kinases, such as Janus kinases (JAKs).[11] This phosphorylation event creates a docking site for the SH2 domain of another STAT3 monomer, leading to the formation of a stable homodimer.[10][11] The STAT3 dimer then translocates to the nucleus, where it binds to specific DNA response elements and initiates the transcription of target genes.[11][12]

We hypothesize that 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole acts by binding to the SH2 domain of STAT3, thereby sterically hindering the protein-protein interaction required for dimerization. This mode of action would prevent the subsequent nuclear translocation and transcriptional activity of STAT3, effectively downregulating the expression of pro-oncogenic genes.

Caption: Hypothetical mechanism of STAT3 pathway inhibition.

High-Throughput Screening Protocols

A successful HTS campaign requires a robust primary assay for initial screening, followed by a physiologically relevant secondary assay to confirm activity and eliminate false positives.[13]

Primary Screen: Fluorescence Polarization (FP) Assay for STAT3 SH2 Domain Binding

The FP assay is a homogeneous, solution-based technique ideal for HTS, measuring the disruption of the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide.[14][15]

Principle: A small, fluorescently labeled phosphopeptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger STAT3 protein, its tumbling is slowed, leading to a high polarization signal. An inhibitor that binds to the SH2 domain will displace the phosphopeptide, causing a decrease in polarization.

Materials:

  • Recombinant human STAT3 protein (full-length or SH2 domain construct)

  • Fluorescein-labeled phosphopeptide probe (e.g., 5-FAM-GpYLPQTV-NH2)

  • Assay Buffer: 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, pH 7.5

  • 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole (and other library compounds) dissolved in 100% DMSO

  • 384-well, low-volume, black microplates

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of library compounds into the assay plates. For the dose-response plate, perform a serial dilution of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. Include positive controls (e.g., a known STAT3 inhibitor) and negative controls (DMSO only).

  • Reagent Preparation: Prepare a 2X solution of STAT3 protein and a 2X solution of the fluorescent peptide probe in assay buffer. The final concentrations should be optimized, but a starting point is 20 nM STAT3 and 10 nM probe.

  • Reagent Addition: Add 5 µL of the 2X STAT3 solution to each well and incubate for 15 minutes at room temperature to allow for compound-protein interaction.

  • Probe Addition: Add 5 µL of the 2X fluorescent peptide solution to each well.

  • Incubation: Incubate the plates for at least 1 hour at room temperature, protected from light. The optimal incubation time should be determined during assay development to ensure the binding reaction has reached equilibrium.[14]

  • Plate Reading: Read the fluorescence polarization on a microplate reader equipped for FP measurements.

Secondary Screen: Cell-Based STAT3 Luciferase Reporter Assay

This assay confirms the activity of primary hits in a cellular context, measuring the transcriptional activity of STAT3.[11][12][16]

Principle: A reporter cell line is engineered to express the firefly luciferase gene under the control of a promoter containing STAT3-specific DNA binding sites.[12][16] When STAT3 is activated, it binds to these sites and drives luciferase expression, which can be quantified by adding a substrate and measuring the resulting luminescence. Inhibitors of the pathway will reduce the luminescence signal.

Materials:

  • HEK293 or a cancer cell line (e.g., MDA-MB-231) stably expressing a STAT3-luciferase reporter construct.[12]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulant: Interleukin-6 (IL-6) or Oncostatin M (OSM) to activate the STAT3 pathway.[12]

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well, solid white, tissue culture-treated microplates

Protocol:

  • Cell Seeding: Seed the STAT3 reporter cell line into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight.

  • Compound Addition: Add 50 nL of the hit compounds from the primary screen to the cell plates.

  • Pre-incubation: Incubate the cells with the compounds for 1 hour at 37°C.

  • Stimulation: Add 5 µL of the STAT3 stimulant (e.g., IL-6 at a final concentration of 100 ng/mL) to all wells except the unstimulated controls.

  • Incubation: Incubate the plates for 6-18 hours at 37°C.

  • Lysis and Luminescence Reading: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well. Incubate for 5 minutes and read the luminescence on a plate reader.

HTS_Workflow Library Compound Library (~100,000 compounds) Primary_Screen Primary Screen: Fluorescence Polarization Assay Library->Primary_Screen Hit_Identification Initial Hit Identification (Z-score > 3) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 determination) Hit_Identification->Dose_Response Secondary_Screen Secondary Screen: STAT3 Luciferase Reporter Assay Dose_Response->Secondary_Screen Hit_Validation Validated Hits (Active in both assays) Secondary_Screen->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR

Caption: High-throughput screening workflow for STAT3 inhibitors.

Data Analysis and Hit Prioritization

A rigorous data analysis pipeline is crucial for identifying true hits and minimizing false positives.[13]

Primary Screen Data Analysis
  • Normalization: The raw FP data (in millipolarization units, mP) is normalized to the plate controls. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (High_Control_mP - Sample_mP) / (High_Control_mP - Low_Control_mP) where the High Control is DMSO (no inhibition) and the Low Control is a saturating concentration of a known inhibitor (maximum inhibition).

  • Quality Control: The quality of each assay plate is assessed using the Z'-factor, which should be > 0.5 for a robust assay. Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Avg_High_Control - Avg_Low_Control|

  • Hit Selection: Compounds are considered initial "hits" if they exhibit a percent inhibition greater than three standard deviations from the mean of the DMSO control wells (a robust Z-score > 3).

Secondary Screen and Hit Confirmation
  • Dose-Response Curves: For compounds confirmed as active, dose-response experiments are conducted in both the primary and secondary assays to determine their potency (IC50). The data is fitted to a four-parameter logistic model.

  • Hit Validation: A compound is considered a "validated hit" if it meets the following criteria:

    • Shows dose-dependent inhibition in the primary FP assay.

    • Shows dose-dependent inhibition in the secondary luciferase assay.

    • Exhibits a reasonable structure-activity relationship (SAR) with related analogs.

    • Is not a known Pan-Assay Interference Compound (PAINS).

Table 1: Representative HTS Data Summary

Compound IDPrimary Screen (% Inhibition)FP Assay IC50 (µM)Luciferase Assay IC50 (µM)Hit Status
5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole 85.21.52.3Validated Hit
Analog 1.290.10.81.1Validated Hit
Analog 1.325.6> 50> 50Inactive
Library Cmpd A78.95.2> 50FP-specific Hit (Potential False Positive)
Library Cmpd B10.3> 508.7Luciferase-specific Hit (Potential Off-target)

Troubleshooting and Mitigation of False Positives

HTS campaigns are susceptible to false positives.[13] It is crucial to implement strategies to identify and eliminate these artifacts.

  • Fluorescent Compounds: Compounds that are inherently fluorescent can interfere with the FP assay. This can be mitigated by pre-screening the compound library for fluorescence at the assay wavelengths.

  • Compound Aggregation: Some compounds form aggregates at high concentrations, leading to non-specific inhibition. This can be tested by including a detergent, such as Triton X-100, in the assay buffer.

  • Cytotoxicity: In the cell-based assay, a decrease in luminescence could be due to cell death rather than specific inhibition of the STAT3 pathway. A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be run to exclude cytotoxic compounds.

  • Off-Target Effects: A compound may inhibit the luciferase reporter assay by acting on a target upstream of STAT3. Orthogonal follow-up assays, such as a Western blot to directly measure the phosphorylation of STAT3, are necessary to confirm the mechanism of action.

Data_Analysis_Pipeline Raw_Data Raw HTS Data (mP or RLU) QC Plate-level QC (Z' factor > 0.5) Raw_Data->QC Normalization Data Normalization (% Inhibition) QC->Normalization Hit_Picking Primary Hit Selection (Z-score > 3) Normalization->Hit_Picking Dose_Response Dose-Response Analysis (IC50 Calculation) Hit_Picking->Dose_Response Orthogonal_Screen Orthogonal Assay Confirmation Dose_Response->Orthogonal_Screen Validated_Hits Validated Hit List Orthogonal_Screen->Validated_Hits SAR SAR & Hit-to-Lead Validated_Hits->SAR

Caption: Data analysis and hit validation pipeline.

Conclusion

The strategy outlined in this application note provides a robust framework for the use of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole and other pyrazole-based compounds in HTS campaigns to discover novel inhibitors of the STAT3 signaling pathway. By combining a high-quality biochemical primary screen with a relevant cell-based secondary assay and a rigorous data analysis pipeline, researchers can efficiently identify and validate promising hit compounds for further development in oncology and other diseases driven by aberrant STAT3 activity.

References

  • Furtek, S. L., et al. (2016). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Scientific Reports, 6, 34473. [Link]

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  • Uehara, Y., et al. (2009). Novel high-throughput screening system for identifying STAT3-SH2 antagonists. Biochemical and Biophysical Research Communications, 380(3), 627-631. [Link]

  • LaPorte, M. G., et al. (2016). Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2841-2845. [Link]

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  • Yang, J., et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Chemistry, 11, 1279155. [Link]

  • If You Cannot Win Them, Join Them: Understanding New Ways to Target STAT3 by Small Molecules. (2019). ACS Omega, 4(8), 13411-13420. [Link]

  • Ravish, A., & Shivakumar, R. (2023). Discovery of 2-Pyrazolines That Inhibit the Phosphorylation of STAT3 as Nanomolar Cytotoxic Agents. ACS Omega, 8(1), 116-128. [Link]

  • ResearchGate. (n.d.). Fluorescence polarization (FP) assay measures affinity of STAT3 inhibitors for the SH2 domain. ResearchGate. [Link]

  • Wyrzykowska, P., et al. (2015). Identification of STAT1 and STAT3 Specific Inhibitors Using Comparative Virtual Screening and Docking Validation. PLoS ONE, 10(2), e0116688. [Link]

  • Editorial: The role of STAT3 signaling pathway in tumor progression. (2022). Frontiers in Oncology, 12, 1068212. [Link]

  • LaPorte, M. G., et al. (2016). Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors. ResearchGate. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Berg, A., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Methods and Protocols, 5(6), 93. [Link]

  • Signosis. (n.d.). Stat3 Luciferase Reporter HEK293 Stable Cell Line. Signosis. [Link]

  • Chen, Y.-J., et al. (2021). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers in Oncology, 11, 629631. [Link]

  • Zhang, L., et al. (2019). Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells. PLOS ONE, 14(7), e0220569. [Link]

  • Lee, J.-H., et al. (2016). Genome-Wide STAT3 Binding Analysis after Histone Deacetylase Inhibition Reveals Novel Target Genes in Dendritic Cells. Journal of Immunology, 197(10), 3959-3971. [Link]

  • Chen, L., et al. (2021). Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. Cells, 10(6), 1345. [Link]

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1547-1566. [Link]

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  • Patsnap. (2023). Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments. Patsnap Synapse. [Link]

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Sources

Application Notes and Protocols for the Synthesis of Substituted Pyrazoles via Flow Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazoles and the Advent of Flow Chemistry

Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, are cornerstones in the architecture of a vast array of functional molecules.[1][2] Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores the continuous demand for efficient, scalable, and safe synthetic methodologies.[1][2][3] Traditionally, the synthesis of pyrazoles has been accomplished through batch processes, which, while effective, often present challenges related to reaction efficiency, scalability, and safety, particularly when dealing with hazardous intermediates.[1][2][3]

The emergence of flow chemistry has marked a paradigm shift in chemical synthesis, offering precise control over reaction parameters such as temperature, pressure, and residence time.[3][4][5] This technology provides a platform for safer, faster, and more reproducible chemical transformations.[6][7] The inherent advantages of flow chemistry, including superior heat and mass transfer, the ability to handle hazardous reagents in small, controlled volumes, and the potential for seamless integration of synthesis, purification, and analysis, make it an ideal approach for the synthesis of substituted pyrazoles.[8][9][10] This document provides detailed application notes and protocols for the synthesis of substituted pyrazoles using continuous-flow technology, aimed at researchers, scientists, and professionals in drug development.

Core Principles: Why Flow Chemistry for Pyrazole Synthesis?

The decision to employ flow chemistry for pyrazole synthesis is grounded in several key advantages that directly address the limitations of traditional batch methods:

  • Enhanced Safety: Many pyrazole syntheses involve highly reactive or unstable intermediates, such as diazonium salts and hydrazines.[1][11] In a flow reactor, these species are generated and consumed in situ, minimizing their accumulation and significantly reducing the risk of uncontrolled exothermic events or explosions.[11][12]

  • Precise Reaction Control: The small internal volume and high surface-area-to-volume ratio of flow reactors allow for rapid and efficient heat exchange.[10] This enables precise temperature control, which is crucial for optimizing reaction rates and minimizing the formation of byproducts.

  • Improved Yields and Selectivity: The ability to finely tune reaction parameters, such as residence time and stoichiometry, often leads to higher yields and improved regioselectivity compared to batch reactions.[1][7]

  • Scalability: Scaling up a reaction in flow is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than increasing the reactor volume. This avoids the challenges associated with heat and mass transfer in large batch reactors.[7][9]

  • Automation and Integration: Flow chemistry setups can be readily automated and integrated with in-line analytical techniques (e.g., IR, UV-Vis, MS) and purification modules, enabling real-time reaction monitoring, rapid optimization, and telescoped multi-step syntheses.[1][3][8]

Synthetic Strategies for Substituted Pyrazoles in Flow

Several classical and modern synthetic routes to pyrazoles have been successfully adapted to continuous-flow conditions. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis: Cyclocondensation of 1,3-Dicarbonyls and Hydrazines

The Knorr synthesis is a cornerstone of pyrazole chemistry, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[13][14][15] This method is highly versatile and amenable to flow chemistry.

Causality of Experimental Choices:

  • Solvent: The choice of solvent is critical for ensuring the solubility of both reactants and the product. Alcohols like ethanol or polar aprotic solvents such as DMF are commonly used.

  • Temperature: Elevated temperatures are often required to drive the cyclocondensation. Flow reactors allow for superheating of the solvent above its atmospheric boiling point, significantly accelerating the reaction.

  • Acid/Base Catalysis: The reaction can be catalyzed by either acid or base. In many cases, the reaction proceeds without a catalyst, especially at higher temperatures.

Workflow Diagram: Knorr Pyrazole Synthesis in Flow

Knorr_Flow_Synthesis cluster_system Flow Reactor System cluster_collection Product Collection R1 1,3-Dicarbonyl Solution Pump1 Pump A R1->Pump1 R2 Hydrazine Solution Pump2 Pump B R2->Pump2 Mixer Pump1->Mixer Pump2->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Product Product Solution BPR->Product

Caption: General workflow for the Knorr pyrazole synthesis in a continuous-flow setup.

Protocol 1: Synthesis of a 3,5-Disubstituted Pyrazole

This protocol describes a general procedure for the synthesis of a 3,5-disubstituted pyrazole from a 1,3-diketone and hydrazine hydrate in a continuous-flow system.

Materials:

  • 1,3-Diketone (e.g., acetylacetone)

  • Hydrazine hydrate

  • Solvent (e.g., Ethanol)

  • Syringe pumps

  • T-mixer

  • Coil reactor (e.g., PFA or stainless steel tubing)

  • Heating unit (e.g., oil bath or heating block)

  • Back pressure regulator (BPR)

  • Collection vessel

Procedure:

  • Solution Preparation:

    • Prepare a solution of the 1,3-diketone in the chosen solvent (e.g., 0.5 M).

    • Prepare a solution of hydrazine hydrate in the same solvent (e.g., 0.55 M, 1.1 equivalents).

  • System Setup:

    • Assemble the flow chemistry system as shown in the workflow diagram. Ensure all connections are secure.

    • Set the temperature of the heating unit for the coil reactor (e.g., 120 °C).

    • Set the back pressure regulator to the desired pressure (e.g., 10 bar) to allow for superheating of the solvent.

  • Reaction Execution:

    • Set the flow rates of the two syringe pumps to be equal (e.g., 0.1 mL/min each), resulting in a total flow rate of 0.2 mL/min.

    • The residence time in the reactor can be calculated as the reactor volume divided by the total flow rate. Adjust the flow rates to achieve the desired residence time (e.g., 10 minutes).

    • Start the pumps and allow the system to reach a steady state.

  • Product Collection and Analysis:

    • Collect the product stream after the back pressure regulator.

    • Analyze the product mixture by techniques such as HPLC or GC-MS to determine conversion and purity.

    • The product can be isolated by removing the solvent under reduced pressure and subsequent purification if necessary.

Data Table: Example Reaction Conditions and Yields

1,3-DicarbonylHydrazineTemp (°C)Residence Time (min)Yield (%)Reference
AcetylacetoneHydrazine hydrate12010>95[15]
BenzoylacetonePhenylhydrazine1401592[1]
DibenzoylmethaneHydrazine hydrate1502088[6]
Multi-Step Telescoped Synthesis of N-Aryl Pyrazoles

A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process without isolating intermediates.[12] This is particularly valuable for the synthesis of N-aryl pyrazoles from anilines, which involves the formation of potentially hazardous diazonium and hydrazine intermediates.[1][11]

Causality of Experimental Choices:

  • Diazotization: This step is typically performed at low temperatures to ensure the stability of the diazonium salt. Flow chemistry allows for precise temperature control in this critical step.

  • Reduction: The in situ reduction of the diazonium salt to the corresponding hydrazine is a key safety feature of this flow process. A mild reducing agent like tin(II) chloride or ascorbic acid is often used.[1]

  • Cyclocondensation: The final ring-forming step with a 1,3-dicarbonyl equivalent often requires heating, which is achieved in a separate heated reactor module.

Workflow Diagram: Telescoped Synthesis of N-Aryl Pyrazoles

Telescoped_Flow_Synthesis cluster_system Multi-Stage Flow Reactor cluster_collection Product Output Aniline Aniline Solution PumpA Pump A Aniline->PumpA Nitrite Nitrite Solution PumpB Pump B Nitrite->PumpB Reducer Reducing Agent PumpC Pump C Reducer->PumpC Dicarbonyl 1,3-Dicarbonyl Equivalent PumpD Pump D Dicarbonyl->PumpD Mixer1 PumpA->Mixer1 PumpB->Mixer1 Mixer2 PumpC->Mixer2 Mixer3 PumpD->Mixer3 Reactor1 Cooled Reactor (Diazotization) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor (Reduction) Mixer2->Reactor2 Reactor2->Mixer3 Reactor3 Heated Reactor (Cyclization) Mixer3->Reactor3 BPR BPR Reactor3->BPR Product N-Aryl Pyrazole BPR->Product

Caption: A multi-stage continuous-flow setup for the telescoped synthesis of N-aryl pyrazoles.

Protocol 2: Telescoped Synthesis of an N-Aryl Pyrazole from Aniline

This protocol outlines a three-step telescoped synthesis of an N-aryl pyrazole from an aniline derivative.

Materials:

  • Aniline derivative

  • Sodium nitrite

  • Aqueous acid (e.g., HCl)

  • Reducing agent (e.g., SnCl₂)

  • 1,3-Dicarbonyl equivalent (e.g., (E)-4-(dimethylamino)but-3-en-2-one)

  • Solvents (as required for each step)

  • Multi-channel syringe pump or multiple syringe pumps

  • Multiple T-mixers and coil reactors

  • Cooling and heating units

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Solution Preparation: Prepare separate stock solutions of the aniline in aqueous acid, sodium nitrite in water, the reducing agent, and the 1,3-dicarbonyl equivalent in an appropriate organic solvent.

  • System Setup:

    • Assemble the multi-stage flow reactor as depicted in the workflow diagram.

    • The first reactor for diazotization should be cooled (e.g., 0-5 °C).

    • The subsequent reactors for reduction and cyclocondensation should be set to their optimal temperatures (e.g., room temperature for reduction, 100-150 °C for cyclization).

  • Reaction Execution:

    • Pump the aniline and nitrite solutions into the first mixer and cooled reactor to form the diazonium salt.

    • The output from the first reactor is then mixed with the reducing agent solution in the second mixer and passed through the second reactor to form the arylhydrazine.

    • This stream is then combined with the 1,3-dicarbonyl equivalent solution in the third mixer and flows through the heated reactor to effect the final cyclocondensation.

    • The flow rates for each stream must be carefully controlled to ensure the correct stoichiometry and residence time for each step.

  • Product Collection and Work-up:

    • The final product stream is collected after the back pressure regulator.

    • A continuous liquid-liquid extraction can be integrated in-line to purify the product stream before collection.[1]

    • The final product can then be isolated by solvent removal and further purification if needed.

Data Table: Example of a Telescoped N-Aryl Pyrazole Synthesis

Aniline Derivative1,3-Dicarbonyl EquivalentOverall Yield (%)Total Residence Time (min)Reference
5-Bromo-2-methoxyaniline(E)-4-(dimethylamino)but-3-en-2-one518[1]
Various anilinesVarious 1,3-dicarbonyls51-76Varies[1]
Fluorinated aminesVarious alkynes/alkenes>30 examples31.7 (for AS-136A)[12]
[3+2] Cycloaddition Reactions

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is another powerful method for constructing the pyrazole ring.[1][16] Flow chemistry is particularly advantageous for this approach as it allows for the safe in-situ generation and use of potentially explosive diazo compounds.[12]

Causality of Experimental Choices:

  • In-situ Diazo Generation: Generating diazoalkanes in flow from precursors like N-tosylhydrazones or fluorinated amines and immediately reacting them in the next step is a key safety feature.[12][16]

  • Catalyst-Free Conditions: In many cases, the [3+2] cycloaddition can be performed at elevated temperatures without the need for a catalyst, which simplifies purification.[12]

  • Telescoped Derivatization: The pyrazole core formed can be further functionalized in subsequent flow modules, for example, through N-alkylation or arylation, demonstrating the modularity of this approach.[12]

Workflow Diagram: [3+2] Cycloaddition and Derivatization in Flow

Cycloaddition_Flow_Synthesis cluster_system Modular Flow System cluster_collection Final Product Diazo_Precursor Diazo Precursor Pump1 Pump 1 Diazo_Precursor->Pump1 Base Base Pump2 Pump 2 Base->Pump2 Dipolarophile Alkyne/Alkenyl Dipolarophile Pump3 Pump 3 Dipolarophile->Pump3 Derivatizing_Agent Derivatizing Agent Pump4 Pump 4 Derivatizing_Agent->Pump4 MixerA Pump1->MixerA Pump2->MixerA MixerB Pump3->MixerB MixerC Pump4->MixerC ReactorA Heated Reactor (Diazo Formation) MixerA->ReactorA ReactorA->MixerB ReactorB Heated Reactor (Cycloaddition) MixerB->ReactorB ReactorB->MixerC ReactorC Reactor (Derivatization) MixerC->ReactorC BPR BPR ReactorC->BPR Final_Product Substituted Pyrazole BPR->Final_Product

Caption: A modular flow setup for the synthesis of pyrazoles via [3+2] cycloaddition followed by in-line derivatization.

Downstream Processing: In-line Purification and Analysis

A key aspect of modern flow chemistry is the integration of downstream processing steps.[1] This can include:

  • Liquid-Liquid Extraction: Using membrane-based separators or other techniques to perform continuous extractions to remove impurities.

  • Scavenger Resins: Packing columns with scavenger resins to remove unreacted reagents or byproducts.[8]

  • Crystallization: Designing flow crystallizers to induce in-line crystallization and isolation of the final product.

  • In-line Analytics (PAT): Incorporating spectroscopic tools (e.g., FT-IR, Raman, UV-Vis) for real-time monitoring of reaction progress and quality control.[3]

Conclusion and Future Outlook

Flow chemistry offers a robust, safe, and efficient platform for the synthesis of substituted pyrazoles.[2][3] The enhanced control over reaction parameters, the ability to safely handle hazardous intermediates, and the potential for multi-step telescoped synthesis make it a highly attractive methodology for both academic research and industrial drug development.[4][12] As the field continues to evolve, we can expect to see further integration of automation, machine learning for reaction optimization, and more sophisticated in-line purification and analysis techniques, further solidifying the role of flow chemistry in modern organic synthesis.[3]

References

  • Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]

  • Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition, 56(30), 8823–8827. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • ResearchGate. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • Stadler, M., & Kappe, C. O. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178–229. [Link]

  • National Center for Biotechnology Information. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. [Link]

  • ResearchGate. (n.d.). Main advantages of flow chemistry on the drug discovery and development pipeline. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]

  • Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. [Link]

  • Springer Professional. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. [Link]

  • ACS Publications. (n.d.). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. [Link]

  • National Center for Biotechnology Information. (2023, January 6). Modern flow chemistry – prospect and advantage. [Link]

  • PubMed. (2025, April 2). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • NJ Bio, Inc. (n.d.). Flow Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthetic procedure. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducible success.

Introduction to the Synthesis

The synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is typically achieved through the cyclocondensation reaction of a substituted hydrazine with a β-dicarbonyl equivalent. The most common and versatile route involves the reaction of tert-butylhydrazine with a derivative of benzylmalononitrile, such as 2-benzyl-3-oxobutanenitrile or an enol ether derivative.[1][2] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired pyrazole ring system.

This process, while generally robust, is susceptible to the formation of several byproducts that can complicate purification and reduce overall yield. Understanding the origins of these impurities is paramount for effective troubleshooting and optimization.

Visualizing the Reaction and Key Byproducts

To better understand the synthetic landscape, the following diagrams illustrate the main reaction pathway and the formation of potential byproducts.

Main Reaction Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products tert-butylhydrazine tert-Butylhydrazine Hydrazone_Intermediate Hydrazone Intermediate tert-butylhydrazine->Hydrazone_Intermediate + Benzylmalononitrile_Derivative Benzylmalononitrile Derivative (e.g., enol ether) Benzylmalononitrile_Derivative->Hydrazone_Intermediate Target_Product 5-Amino-1-tert-butyl-3-phenylmethyl- 4-cyanopyrazole (Desired Product) Hydrazone_Intermediate->Target_Product Intramolecular Cyclization

Caption: Main synthetic route to the target pyrazole.

Byproduct Formation Pathways cluster_byproducts Potential Byproducts Reactants tert-Butylhydrazine + Benzylmalononitrile Derivative Regioisomer Regioisomeric Pyrazole (3-Amino-1-tert-butyl-5-phenylmethyl- 4-cyanopyrazole) Reactants->Regioisomer Alternative Cyclization Incomplete_Cyclization Uncyclized Hydrazone Reactants->Incomplete_Cyclization Reaction Arrest Dimer_Byproduct Malononitrile Dimer-derived Pyrazole Reactants->Dimer_Byproduct Starting Material Side Reaction Hydrolysis_Product Hydrolyzed Cyano Group (Amide/Carboxylic Acid) Target_Product Desired Product Target_Product->Hydrolysis_Product Hydrolysis (Work-up/Purification)

Caption: Potential pathways leading to common byproducts.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address common issues encountered during the synthesis, their underlying causes, and recommended solutions.

Q1: My final product is contaminated with an isomeric impurity that is difficult to separate by column chromatography. What is this impurity and how can I avoid it?

A: This is the most common issue and the impurity is likely the regioisomer, 3-Amino-1-tert-butyl-5-phenylmethyl-4-cyanopyrazole .

  • Causality: The formation of the pyrazole ring depends on which nitrogen of the tert-butylhydrazine attacks which electrophilic carbon of the benzylmalononitrile derivative. The tert-butyl group is sterically bulky, which typically directs the reaction to form the desired 5-amino isomer. However, under certain conditions, particularly with prolonged heating or in the presence of certain catalysts, the regioselectivity can decrease.[2] The condensation of aryl hydrazines with 1,3-diketones can yield a mixture of regioisomers.[2]

  • Troubleshooting & Prevention:

    • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with refluxing ethanol and consider lower boiling point solvents if isomer formation is significant.

    • Solvent Choice: The polarity of the solvent can influence regioselectivity. Empirically test solvents like ethanol, isopropanol, or toluene.

    • pH Control: The reaction is often catalyzed by a weak acid or base. If using hydrazine hydrochloride, a base like sodium acetate is added.[3] The pH can influence the nucleophilicity of the two nitrogen atoms differently. Ensure consistent and optimal pH; for instance, by using a buffered system if necessary.

Q2: My NMR spectrum shows broad signals, and the mass spectrum indicates a mass corresponding to the sum of the reactants. What is happening?

A: You have likely isolated the uncyclized hydrazone intermediate .

  • Causality: The reaction proceeds in two main steps: formation of the hydrazone followed by cyclization.[1] If the reaction is not heated sufficiently or for an adequate duration, the cyclization step may be incomplete. The intermediate hydrazone is often stable enough to be isolated, though this is not always the case.[1]

  • Troubleshooting & Prevention:

    • Reaction Time and Temperature: Ensure the reaction is heated to reflux (e.g., in ethanol) for a sufficient period. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the intermediate.

    • Catalyst: The cyclization can be promoted by either acid or base. If the reaction stalls, a catalytic amount of acetic acid or a base like triethylamine can be added to facilitate the ring-closing step.

Q3: I have an unexpected polar byproduct that appears in my crude product, especially after an aqueous work-up. What could it be?

A: This is likely a hydrolysis product where the cyano group at the C4 position has been converted to a carboxamide or, less commonly, a carboxylic acid .

  • Causality: The cyano group is susceptible to hydrolysis under either strong acidic or basic conditions, which might be encountered during the reaction, work-up, or purification.

  • Troubleshooting & Prevention:

    • Neutral Work-up: Use a neutral aqueous work-up whenever possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.

    • Purification pH: When performing chromatography, avoid highly acidic or basic mobile phases. Use buffered systems if necessary. For silica gel chromatography, which is inherently acidic, consider deactivating the silica with a small amount of triethylamine in the eluent.

Q4: My reaction is very messy, with multiple spots on the TLC plate that I cannot identify. What are other possible side reactions?

A: A complex reaction mixture can arise from side reactions of your starting materials.

  • Causality:

    • Malononitrile Dimerization: While less common with substituted malononitriles, self-condensation of the benzylmalononitrile derivative can occur under basic conditions, leading to dimeric structures that can then react with hydrazine to form unexpected pyrazoles.[1][4]

    • Starting Material Purity: Impurities in the tert-butylhydrazine or the benzylmalononitrile derivative will inevitably lead to byproducts. For instance, commercial tert-butylhydrazine hydrochloride can contain impurities that may need to be removed.[5]

  • Troubleshooting & Prevention:

    • Purity of Starting Materials: Always use freshly purified starting materials. A known procedure for purifying tert-butylhydrazine hydrochloride involves treatment with ferric chloride in ethanol.[5]

    • Order of Addition: Adding the hydrazine slowly to the solution of the malononitrile derivative can sometimes minimize self-condensation of the latter.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired product while minimizing the formation of the byproducts discussed above.

Materials:

  • Benzylmalononitrile derivative (1.0 eq)

  • tert-Butylhydrazine hydrochloride (1.1 eq)

  • Anhydrous Sodium Acetate (1.2 eq)

  • Absolute Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the benzylmalononitrile derivative, tert-butylhydrazine hydrochloride, and anhydrous sodium acetate.

  • Add absolute ethanol to achieve a concentration of approximately 0.5 M with respect to the benzylmalononitrile derivative.

  • Heat the mixture to a gentle reflux (approx. 78 °C).

    • Causality Note: Refluxing in ethanol provides sufficient thermal energy for the cyclization step without being excessively harsh, which could lead to a loss of regioselectivity.[3]

  • Monitor the reaction progress using TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into cold water with stirring. The product should precipitate.

  • Collect the solid by vacuum filtration and wash the filter cake with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Expert Tip: If the regioisomer is present, a very careful chromatographic separation may be required. Using a high-resolution silica gel and a slow gradient can improve separation.

Summary of Potential Byproducts and Key Identifiers

Byproduct NameChemical StructureLikely CauseSuggested Analytical Identification
Regioisomeric Pyrazole 3-Amino-1-tert-butyl-5-phenylmethyl-4-cyanopyrazoleHigh reaction temperature; incorrect pHMass Spec (same mass as product); 1H NMR (different chemical shifts for NH2 and benzyl protons)
Uncyclized Hydrazone Open-chain intermediateInsufficient heating/reaction timeMass Spec (M+H of reactants); 1H NMR (broad NH signals, distinct vinyl proton)
Hydrolyzed Product 5-Amino-1-tert-butyl-3-phenylmethyl-4-pyrazolecarboxamideNon-neutral work-up or purification conditionsMass Spec (M+18); IR (presence of C=O stretch, absence of C≡N)
Dimer-derived Pyrazole Pyrazole formed from a dimer of benzylmalononitrileBasic conditions promoting starting material self-condensationMass Spec (higher mass); complex NMR spectrum

References

  • Al-Matar, H. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1613-1659. Available at: [Link]

  • El-faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 127. Available at: [Link]

  • Dotsenko, V. V., et al. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Chemistry Proceedings, 1, 1-5. Available at: [Link]

  • CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride. (2018). Google Patents.
  • US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides. (1973). Google Patents.

Sources

Technical Support Center: Synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthesis. Our goal is to provide you with the expertise and practical insights needed to improve your yield and obtain a high-purity product.

I. Reaction Overview and Mechanism

The synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is typically achieved through the condensation reaction between tert-butylhydrazine and 2-(phenylmethyl)malononitrile. This reaction is a classic example of pyrazole ring formation from a hydrazine and a 1,3-dicarbonyl equivalent, in this case, a dinitrile.

The reaction proceeds through a nucleophilic attack of the hydrazine on one of the nitrile groups of 2-(phenylmethyl)malononitrile, followed by an intramolecular cyclization and tautomerization to form the stable aromatic pyrazole ring.[1][2] The use of a substituted hydrazine, such as tert-butylhydrazine, directs the regioselectivity of the reaction.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A tert-Butylhydrazine C Nucleophilic Adduct A->C Nucleophilic Attack B 2-(Phenylmethyl)malononitrile B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole D->E Tautomerization

Caption: Reaction pathway for the synthesis of the target pyrazole.

II. Experimental Protocol: A Representative Procedure

Materials:

  • 2-(Phenylmethyl)malononitrile

  • tert-Butylhydrazine hydrochloride

  • Triethylamine (or another suitable base)

  • Ethanol (or other suitable solvent)

Procedure:

  • To a stirred solution of 2-(phenylmethyl)malononitrile (1.0 eq) in ethanol, add triethylamine (1.1 eq).

  • Add tert-butylhydrazine hydrochloride (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities in 2-(phenylmethyl)malononitrile or tert-butylhydrazine can inhibit the reaction. 2. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 3. Insufficient reaction time or temperature: The reaction may not have gone to completion. 4. Inappropriate base or solvent: The choice of base and solvent can significantly impact the reaction rate and yield.1. Verify starting material purity: Use freshly distilled or recrystallized starting materials. The purity of tert-butylhydrazine hydrochloride can be improved by recrystallization. 2. Optimize stoichiometry: Ensure accurate measurement of all reactants. A slight excess of the hydrazine and base is often beneficial. 3. Monitor reaction closely: Use TLC to track the consumption of the limiting reagent and the formation of the product. If the reaction stalls, consider extending the reflux time or cautiously increasing the temperature. 4. Solvent and base screening: While ethanol is a common solvent, other alcohols or aprotic solvents like DMF could be explored. The choice of a non-nucleophilic organic base like triethylamine is crucial to avoid side reactions.
Formation of Multiple Products (Side Reactions) 1. Regioselectivity issues: While the tert-butyl group generally directs the formation of the desired N1-substituted pyrazole, some formation of the other regioisomer is possible. 2. Dimerization or polymerization of starting materials: Malononitrile derivatives can be prone to self-condensation under basic conditions. 3. Decomposition of product: Prolonged heating at high temperatures can lead to the degradation of the 5-aminopyrazole product.1. Control reaction temperature: Lowering the reaction temperature may improve regioselectivity, though it will likely increase the reaction time. 2. Controlled addition of base: Add the base slowly to the reaction mixture to minimize localized high concentrations that can promote side reactions. 3. Optimize reaction time: Do not reflux the reaction for an unnecessarily long time once the starting material is consumed, as this can lead to product degradation.
Difficulty in Product Purification 1. Oily or gummy crude product: This can be due to the presence of unreacted starting materials or low-melting impurities. 2. Co-precipitation of impurities: The desired product may crystallize with impurities, making purification by simple recrystallization challenging.1. Solvent trituration: Before recrystallization, try triturating the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., hexane or diethyl ether). 2. Column chromatography: If recrystallization is ineffective, purification by silica gel column chromatography may be necessary. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. 3. Recrystallization solvent screening: Experiment with different solvent systems for recrystallization. Common choices include ethanol, methanol, isopropanol, or mixtures with water.[1]

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, typically an organic amine like triethylamine, is used to deprotonate the tert-butylhydrazine hydrochloride, liberating the free hydrazine to act as a nucleophile. It also helps to neutralize any acidic byproducts that may form during the reaction, creating a more favorable environment for the cyclization to occur.

Q2: Can I use a different hydrazine source?

A2: Yes, but the choice of hydrazine will determine the substituent at the N1 position of the pyrazole ring. Using a different substituted hydrazine will result in a different final product. The steric and electronic properties of the hydrazine can also affect the reaction rate and regioselectivity.

Q3: How can I confirm the structure of my final product?

A3: The structure of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Expect to see signals corresponding to the tert-butyl group, the benzyl methylene protons, the aromatic protons of the phenyl ring, and the amine protons.

  • ¹³C NMR: Will show characteristic peaks for the carbons of the pyrazole ring, the nitrile carbon, and the carbons of the tert-butyl and phenylmethyl groups.

  • FTIR: Look for characteristic stretches for the amine N-H bonds (typically two bands in the 3300-3500 cm⁻¹ region) and the nitrile C≡N bond (around 2220 cm⁻¹).

  • Mass Spectrometry: Will provide the molecular weight of the compound, confirming the elemental composition.

For a closely related compound, 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the nitrile stretch was observed at 2206 cm⁻¹ in the FTIR spectrum.[4] The ¹³C NMR chemical shifts for the pyrazole ring carbons in a similar derivative were in the range of 112-153 ppm.[1][4]

Q4: What are the safety precautions for handling the reagents?

A4:

  • 2-(Phenylmethyl)malononitrile: Can be irritating to the eyes, skin, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • tert-Butylhydrazine hydrochloride: Is a corrosive and toxic substance. Avoid inhalation, ingestion, and skin contact. Always handle in a fume hood and wear appropriate PPE.

  • Triethylamine: Is a flammable and corrosive liquid with a strong odor. It can cause severe skin and eye irritation. Handle in a fume hood and wear appropriate PPE.

  • Ethanol: Is a flammable liquid. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q5: My reaction seems to be very slow. What can I do to speed it up?

A5: If the reaction is proceeding slowly, you can consider the following:

  • Increase the temperature: If you are running the reaction at a lower temperature, gradually increasing it to the reflux temperature of the solvent can significantly increase the rate.

  • Use a higher-boiling solvent: Solvents like n-butanol or DMF will allow for higher reaction temperatures, which can accelerate the reaction. However, be aware that higher temperatures can also promote side reactions and product decomposition.

  • Use a catalyst: While this reaction is often run without a catalyst, acidic or basic catalysts can sometimes accelerate pyrazole formation. A small amount of acetic acid or a stronger non-nucleophilic base could be trialed in small-scale experiments.

V. References

  • Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Al-Zoubi, R. M., Al-Hamarsheh, M. M., & Al-Sbou, M. S. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(12), 20566–20581. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 320-357). Italian Society of Chemistry.

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 11, 2038–2058. [Link]

  • PubChem. (n.d.). tert-Butylhydrazine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Shaabani, A., Soleimani, E., & Maleki, A. (2007). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. Molecular Diversity, 11(2-4), 147–150.

  • Singh, S. P., Kumar, R., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Zare, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-12. [Link]

  • Zare, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale, 16(1), 1-13. [Link]

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Technical Support Center: Solubility of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole" is not widely documented in publicly available chemical literature. This guide has been developed by leveraging data on structurally similar 5-amino-4-cyanopyrazole derivatives. The principles and troubleshooting steps provided are based on the general behavior of this class of compounds and are intended to serve as a robust starting point for your experimental work.

Introduction: Understanding the Solubility Challenge

Substituted pyrazoles are a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, the very structural modifications that enhance their biological activity, such as the addition of hydrophobic moieties like phenyl and tert-butyl groups, frequently lead to diminished aqueous solubility.[4] Poor solubility is a significant hurdle in drug development, often causing misleading results in biological assays and complicating formulation efforts.[4]

This guide provides a comprehensive framework for addressing the solubility challenges associated with 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole and related compounds in aqueous buffers.

Troubleshooting Guide

Issue 1: My compound is not dissolving in my aqueous buffer.

This is a common first hurdle. The insolubility is likely due to the hydrophobic nature of the tert-butyl and phenylmethyl groups. Here’s a systematic approach to troubleshoot this issue:

Step 1: Start with an Organic Stock Solution

It is standard practice to first dissolve poorly soluble compounds in an organic solvent to create a concentrated stock solution.[5][6]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent starting points.[7]

  • Protocol:

    • Weigh out the required amount of your compound.

    • Add a small volume of 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM, 50 mM, or 100 mM).

    • Ensure complete dissolution. Gentle vortexing or sonication in a water bath can aid this process.[7]

Step 2: Serial Dilution into Aqueous Buffer

Once you have a clear stock solution, you can perform serial dilutions into your final aqueous buffer.

  • Causality: This method ensures that the compound is introduced to the aqueous environment in a highly dispersed state, minimizing the chances of immediate precipitation.

  • Workflow:

Caption: Workflow for preparing aqueous solutions from a hydrophobic compound.

Issue 2: My compound precipitates out of the aqueous buffer over time or upon temperature change.

This indicates that your final concentration is above the thermodynamic solubility limit in that specific buffer.

Option 1: Optimize the Final Concentration

  • Action: Systematically lower the final concentration of your compound in the aqueous buffer.

  • Rationale: Even a small decrease in concentration can sometimes be enough to maintain solubility.

Option 2: Introduce a Co-solvent

  • Concept: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds.[8][9]

  • Common Co-solvents:

    • Propylene glycol

    • Polyethylene glycols (PEGs)

    • Glycerol[10]

  • Experimental Approach:

    • Prepare your aqueous buffer containing a small percentage (e.g., 1-5%) of a co-solvent.

    • Add your organic stock solution to this co-solvent-containing buffer.

    • Observe for any precipitation.

  • Important Consideration: Always run a vehicle control (buffer with the co-solvent but without your compound) in your biological assays to ensure the co-solvent itself does not affect the experimental outcome.

Table 1: Common Co-solvents and Starting Concentrations

Co-solventTypical Starting Concentration Range in Final BufferKey Considerations
DMSO0.1% - 1%Can have biological effects at higher concentrations.
Ethanol1% - 5%Generally well-tolerated by many cell lines.
Propylene Glycol1% - 10%A common pharmaceutical excipient.
PEG 4001% - 10%Can also help to prevent non-specific binding.
Issue 3: I am observing inconsistent results in my biological assays.

Poor solubility can lead to significant variability in experimental data.[4]

Underlying Cause: If your compound is not fully dissolved, the actual concentration exposed to your biological target is unknown and likely varies between experiments.

Verification Protocol: Visual Inspection and Centrifugation

  • Prepare your final working solution of the compound in the aqueous buffer.

  • Visually inspect the solution for any signs of cloudiness or particulate matter.

  • For a more rigorous check, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes.

  • Carefully inspect the bottom of the tube for any pellet formation. The presence of a pellet confirms that your compound has precipitated.

G cluster_decision Decision Points cluster_outcome Outcomes A Prepare Final Working Solution B Visual Inspection for Cloudiness A->B E Is the solution clear? B->E C Centrifuge at >10,000 x g for 15 min D Inspect for Pellet C->D F Is a pellet visible? D->F E->C Yes H Re-evaluate Solubility Protocol (e.g., lower concentration, add co-solvent) E->H No G Proceed with Assay F->G No F->H Yes

Caption: Decision workflow for verifying compound solubility before an assay.

Frequently Asked Questions (FAQs)

Q1: Can I adjust the pH of my buffer to improve the solubility of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole?

The solubility of many compounds is pH-dependent.[11] The 5-amino group on the pyrazole ring is basic and can be protonated at lower pH values. This protonation would increase the polarity of the molecule and likely enhance its aqueous solubility.

  • Recommendation: If your experimental system allows, try preparing your buffer at a slightly acidic pH (e.g., pH 6.0-7.0) and compare the solubility to a more neutral or basic pH. However, pyrazole derivatives can exhibit complex pH-solubility profiles, and experimental verification is key.[12][13]

Q2: Are there any other advanced techniques I can consider for very challenging solubility issues?

For particularly "brick dust" type molecules—compounds with high melting points and strong crystal lattice structures—more advanced formulation strategies may be necessary.[13]

  • Co-crystallization: This technique involves combining the active pharmaceutical ingredient (API) with a co-former to create a new crystalline solid with different, and often improved, physicochemical properties, including solubility.[14]

  • Amorphous Solid Dispersions: This involves dispersing the drug in a polymer matrix, which can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[15]

  • Encapsulation: Techniques like dendrimer encapsulation have been shown to improve the water solubility of pyrazole-based compounds.[16]

These methods typically require specialized expertise in pharmaceutical formulation.

Q3: How should I properly prepare and store my stock solutions?

Proper handling of stock solutions is crucial for experimental reproducibility.[17]

  • Preparation: Always use high-purity solvents and accurately weigh your compound.[18] Ensure the compound is fully dissolved before making further dilutions.

  • Storage: Store stock solutions in tightly sealed vials to prevent solvent evaporation. For light-sensitive compounds, use amber vials.[6] It is generally recommended to store stock solutions at -20°C or -80°C to minimize degradation.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by aliquoting your stock solution into smaller, single-use volumes.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85515, 5-Amino-4-cyanopyrazole.[Link]

  • Saeed, A., et al. (2010). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmacy & Pharmaceutical Sciences, 13(3), 303-311. [Link]

  • Aulic, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56191. [Link]

  • Genc, H., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6289. [Link]

  • Iacob, A. A., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Pharmaceutics, 13(10), 1664. [Link]

  • LibreTexts Chemistry. 2.5: Preparing Solutions.[Link]

  • PharmaCompass. 5-Aminopyrazole-4-carbonitrile; 5-Amino-4-cyanopyrazole; 3-Aminopyarazole-4-carbonitrile;3-Amino-1H-pyrazole-4-carbonitrile.[Link]

  • ResearchGate. (PDF) Chemistry and Therapeutic Review of Pyrazole.[Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.[Link]

  • Journal of Drug Discovery and Therapeutics. STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG.[Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • YouTube. Lab Skills: Preparing Stock Solutions.[Link]

  • PhytoTech Labs. Preparing Stock Solutions.[Link]

  • Pharmapproach. Co-solvency and anti-solvent method for the solubility enhancement.[Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.[Link]

  • Ionescu, D., et al. (2021). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Pharmaceutics, 13(2), 246. [Link]

  • Borges, F., et al. (2005). Synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(15), 3632-3635. [Link]

  • LibreTexts Chemistry. 16.4: The Effects of pH on Solubility.[Link]

  • Royal Society of Chemistry. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs.[Link]

  • Rice University. Solutions and dilutions: working with stock solutions.[Link]

  • Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences and Research, 9(5), 606-613. [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

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Technical Support Center: Stability of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole in DMSO Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound when prepared in Dimethyl Sulfoxide (DMSO) solutions. Inconsistent experimental results can often be traced back to issues with compound stability. This guide provides a structured approach to understanding potential degradation, best practices for handling and storage, and validated protocols for troubleshooting.

Section 1: A Proactive Approach to Stability - Structural Assessment

While specific stability data for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is not extensively published, a chemical structure analysis allows us to predict potential liabilities. Understanding these can prevent experimental failure before it occurs.

The key functional groups and their potential for degradation are:

  • 5-Amino Group: Primary aromatic amines can be susceptible to oxidation, which may be catalyzed by light or trace metal impurities. This can lead to discoloration of the DMSO stock solution (e.g., turning yellow or brown) and the formation of complex degradation products.

  • 4-Cyano (Nitrile) Group: While generally stable, nitriles can undergo hydrolysis to form a corresponding amide or carboxylic acid. This reaction is often slow but can be accelerated by the presence of water in DMSO or acidic/basic impurities.

  • 3-Phenylmethyl (Benzyl) Group: The benzylic position is prone to oxidation, which could lead to the formation of a benzaldehyde or benzoic acid derivative, altering the compound's pharmacological profile.

  • Pyrazole Core: The pyrazole ring itself is a stable aromatic heterocycle. However, its substituents' reactivity can be influenced by the ring's electron-donating or -withdrawing nature.[1]

Below is a diagram illustrating the potential sites of chemical instability on the molecule.

Troubleshooting_Workflow Start Inconsistent Bioassay Results (e.g., loss of potency) Check1 Visual Inspection of DMSO Stock Solution Start->Check1 Check2 Review Handling Procedures: - Freeze-thaw cycles? - Storage temperature? Check1->Check2 No visible issues Action1 Prepare Fresh Stock from Solid Compound Check1->Action1 Discoloration or Precipitate Observed Action2 Perform HPLC Purity Check (See Protocol 4.2) Check2->Action2 Handling issues suspected End_Good Compound is Stable. Troubleshoot Bioassay. Check2->End_Good Proper handling confirmed End_Bad Compound is Degraded. Use Fresh Stock Only. Review Storage SOPs. Action1->End_Bad Result1 Purity >95%? Action2->Result1 Result1->End_Good Yes Result1->End_Bad No

Caption: Workflow for troubleshooting compound instability.

Section 4: Experimental Protocols

These protocols provide a framework for preparing solutions and assessing stability.

Protocol 4.1: Preparation of High-Concentration Stock Solution
  • Objective: To prepare a stable, high-concentration stock solution for serial dilution.

  • Materials:

    • 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole (solid)

    • Anhydrous, high-purity DMSO (≥99.9%)

    • Calibrated analytical balance

    • Amber glass or polypropylene vials with screw caps

    • Vortex mixer

  • Procedure:

    • Equilibrate the solid compound and anhydrous DMSO to room temperature in a desiccator to minimize water absorption.

    • Weigh the desired amount of solid compound directly into the vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

    • Tightly cap the vial.

    • Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 30-37°C) can be used if necessary, but avoid excessive heat. [2] 6. Once dissolved, immediately prepare single-use aliquots in smaller vials.

    • Seal all vials (parent stock and aliquots) tightly, wrap with paraffin film, and store at -80°C.

Protocol 4.2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
  • Objective: To quantitatively assess the purity of the compound in a DMSO solution over time. High-performance liquid chromatography (HPLC) is a primary technique for stability testing. [3][4][5]* Instrumentation & Columns:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Methodology:

    • Sample Preparation: Dilute the DMSO stock solution (e.g., 10 mM) to a final concentration of ~50 µM in a 50:50 mixture of acetonitrile and water. Prepare a "time-zero" (T=0) sample immediately after dissolving a fresh batch of the compound.

    • Mobile Phase: A typical starting point is a gradient elution:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • Start at 10% B, ramp to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 10% B over 1 minute and re-equilibrate for 5 minutes.

    • Detection: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan, likely between 254-320 nm).

    • Analysis:

      • Inject the T=0 sample to establish the initial purity and retention time of the parent compound.

      • Store aliquots of the stock solution under various conditions (e.g., -80°C, -20°C, 4°C, Room Temperature).

      • At specified time points (e.g., 24h, 48h, 1 week, 1 month), prepare and inject samples from each storage condition.

      • Calculate the percent purity by dividing the peak area of the parent compound by the total area of all peaks in the chromatogram.

Section 5: Data Interpretation

Summarize the results from the HPLC stability study in a clear format.

Table 1: Example Stability Data for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole (10 mM in DMSO)

Storage ConditionTime PointPurity (%) by HPLC (Area Normalization)Observations
-80°C T=099.8%Clear, colorless solution
1 Month99.7%No change
6 Months99.5%No change
-20°C T=099.8%Clear, colorless solution
1 Month98.9%No change
6 Months96.2%Minor degradation peak observed
4°C T=099.8%Clear, colorless solution
1 Week91.5%Faint yellowing
Room Temp. T=099.8%Clear, colorless solution
24 Hours85.3%Noticeable yellow color

Interpretation: The data clearly demonstrates that storage at -80°C is optimal for maintaining the integrity of the compound. Significant degradation is observed within a week at 4°C and within a day at room temperature, rendering those samples unreliable for quantitative experiments.

References

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]

  • Gallego, M. G., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]

  • St. Gelais, T. M., et al. (2020). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Dong, M. W., & Hu, G. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ResearchGate. (n.d.). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. Request PDF. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3505. [Link]

  • MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Farmacia Journal. (n.d.). HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Farmacia Journal. [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]

  • PubMed. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. [Link]

  • ResearchGate. (2014). A Short Review on Pyrazole Derivatives and their Applications. PDF. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Beilstein Archives. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Archives. [Link]

  • MDPI. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • ACS Publications. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. Ziath. [Link]

  • PubMed Central. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. [Link]

  • PubMed. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Tetrahedron Letters. [Link]

  • PubMed Central. (2018). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Pharmaceutics. [Link]

  • Semantic Scholar. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • ResearchGate. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PDF. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Wiley Online Library. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal. [Link]

  • PubMed Central. (2020). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. International Journal of Molecular Sciences. [Link]

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Technical Support Center: 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, a selective tyrosine kinase inhibitor, in their kinase assays. This document is structured to provide both foundational knowledge and practical troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole in the context of kinase assays.

1. What is the mechanism of action for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole?

While specific studies on this exact molecule are not publicly available, its core structure, a 5-amino-pyrazole, is a well-established scaffold for kinase inhibitors.[1] These types of inhibitors typically function as ATP-competitive inhibitors.[2] This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the phosphorylation of the target substrate.[2][3] The pyrazole ring is a key pharmacophore that often interacts with the hinge region of the kinase active site.[3]

2. How should I prepare and store stock solutions of this inhibitor?

It is recommended to dissolve 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For long-term storage, this stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

3. What is the optimal concentration of the inhibitor to use in my assay?

The optimal concentration will depend on the specific kinase being targeted and the assay conditions. It is recommended to perform a dose-response curve, starting with a high concentration (e.g., 100 µM) and performing serial dilutions down to the nanomolar or picomolar range. This will allow you to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

4. What concentration of DMSO is acceptable in the final kinase assay?

The final concentration of DMSO in the assay should be kept as low as possible, typically below 1%, to minimize its effects on enzyme activity.[4] It is crucial to maintain a consistent final DMSO concentration across all wells, including the controls, to ensure that any observed effects are due to the inhibitor and not the solvent.[4] It's important to note that DMSO can, in some cases, stimulate the activity of certain tyrosine kinases, so careful control is essential.[5][6]

5. What controls should I include in my kinase assay?

To ensure the validity of your results, the following controls are essential:

  • No-Enzyme Control: Contains all reaction components except the kinase. This helps to determine the background signal.

  • No-Inhibitor (Vehicle) Control: Contains all reaction components, including the kinase and the same final concentration of DMSO as the inhibitor-treated wells. This represents 100% kinase activity.

  • Positive Control Inhibitor: A known inhibitor of the target kinase should be included to confirm that the assay is sensitive to inhibition.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when using 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole in kinase assays.

Problem: No Inhibition Observed or Weak Potency (High IC50)

If the inhibitor does not show the expected potency, consider the following potential causes and solutions:

Potential Cause 1: Inactive Inhibitor

  • Troubleshooting Steps:

    • Verify the integrity of the inhibitor stock solution. If it is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock.

    • Confirm the identity and purity of the compound if possible.

Potential Cause 2: Sub-optimal ATP Concentration

  • Explanation: For ATP-competitive inhibitors, a high concentration of ATP in the assay can compete with the inhibitor for binding to the kinase, leading to an artificially high IC50 value.[7][8]

  • Troubleshooting Steps:

    • Determine the Michaelis constant (Km) of ATP for your specific kinase under your assay conditions.

    • Run the kinase assay with an ATP concentration at or below the Km value. This will increase the sensitivity of the assay to ATP-competitive inhibitors.[9]

Potential Cause 3: Inactive Kinase or Substrate

  • Troubleshooting Steps:

    • Test the activity of the kinase using a known positive control inhibitor.

    • Ensure that the substrate is appropriate for the kinase and is used at a concentration that is not rate-limiting.[10]

Problem: High Background Signal

A high background signal can mask the true signal from the kinase reaction and reduce the assay window.

Potential Cause 1: Contaminated Reagents

  • Troubleshooting Steps:

    • Prepare fresh buffers and reagent solutions.

    • Ensure that the ATP stock is free of contaminating ADP, especially for ADP-detection based assays like ADP-Glo™.[11]

Potential Cause 2: Assay Plate Issues

  • Troubleshooting Steps:

    • Use non-treated, low-binding plates, especially for fluorescence-based assays, to minimize background fluorescence.

    • Ensure that the plates are clean and free from any residues.

Potential Cause 3: Compound Interference

  • Explanation: The inhibitor itself may be fluorescent or may interfere with the detection chemistry of the assay.[12]

  • Troubleshooting Steps:

    • Run a control plate containing only the assay buffer and the inhibitor at various concentrations to measure its intrinsic fluorescence or luminescence.

    • If using a coupled enzyme assay (e.g., luciferase-based), test whether the inhibitor affects the activity of the coupling enzyme(s) in the absence of the kinase.[7]

Problem: Inconsistent or Irreproducible IC50 Values

Potential Cause 1: Inconsistent Pipetting

  • Troubleshooting Steps:

    • Ensure that all pipettes are properly calibrated.

    • Use a multi-channel pipette for reagent addition to minimize well-to-well variability.

Potential Cause 2: Edge Effects

  • Explanation: Wells on the outer edges of a microplate can be more susceptible to evaporation and temperature fluctuations, leading to inconsistent results.

  • Troubleshooting Steps:

    • Avoid using the outer wells of the plate for experimental samples. Fill them with buffer or water instead.

    • Ensure that the plate is properly sealed during incubations.

Potential Cause 3: Inhibitor Solubility Issues

  • Explanation: If the inhibitor precipitates out of solution at higher concentrations, it can lead to inaccurate and inconsistent results.

  • Troubleshooting Steps:

    • Visually inspect the wells for any signs of precipitation.

    • If solubility is a concern, consider reducing the highest concentration of the inhibitor in your dose-response curve or adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer (be sure to validate that the detergent does not affect kinase activity).[8]

Experimental Protocols & Data Presentation

Table 1: Key Parameters for Kinase Assay Optimization
ParameterRecommended Starting ConditionsRationale & Key Considerations
Kinase Concentration Titrate to determine the amount that gives a robust signal within the linear range of the assay.Avoid using too much enzyme, which can lead to rapid substrate depletion.[12]
Substrate Concentration Titrate to find the optimal concentration, often at or above the Km value.Ensure the substrate is not rate-limiting for the reaction.[10]
ATP Concentration For competitive inhibitors, use a concentration at or below the Km of ATP.High ATP concentrations will compete with the inhibitor and increase the apparent IC50.[8][9]
DMSO Concentration Keep final concentration <1% and consistent across all wells.DMSO can affect the activity of some kinases.[5][6]
Incubation Time Optimize to ensure the reaction is in the linear range (typically 10-20% substrate turnover).Long incubation times can lead to substrate depletion and non-linear kinetics.[7]
Protocol: Determining if 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is an ATP-Competitive Inhibitor
  • Determine the Km of ATP: Perform a kinase assay with varying concentrations of ATP to determine the Km for your kinase.

  • Set up IC50 Curves at Different ATP Concentrations:

    • Prepare two sets of dose-response curves for the inhibitor.

    • In the first set, use an ATP concentration equal to its Km value.

    • In the second set, use a significantly higher ATP concentration (e.g., 10-fold higher than the Km).

  • Analyze the Data:

    • Calculate the IC50 value for each ATP concentration.

    • Expected Result: If the inhibitor is ATP-competitive, you will observe a rightward shift in the IC50 curve (a higher IC50 value) at the higher ATP concentration.[7]

Visualizations

Kinase Assay Workflow and Troubleshooting Points

KinaseAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor 1. Prepare Inhibitor (5-Amino-1-tert-butyl-3-phenylmethyl- 4-cyanopyrazole) AddInhibitor 3. Add Inhibitor to Plate Inhibitor->AddInhibitor Reagents 2. Prepare Assay Reagents (Buffer, Kinase, Substrate, ATP) AddKinase 4. Add Kinase & Substrate Reagents->AddKinase AddInhibitor->AddKinase Initiate 5. Initiate Reaction (Add ATP) AddKinase->Initiate Incubate 6. Incubate Initiate->Incubate Stop 7. Stop Reaction & Add Detection Reagent Incubate->Stop Read 8. Read Plate Stop->Read Analyze 9. Analyze Data (Calculate IC50) Read->Analyze T1 Solubility Issues? T1->AddInhibitor T2 ATP Competition? T2->Initiate T3 Compound Interference? T3->Read

Caption: General kinase assay workflow with potential troubleshooting points.

Mechanism of ATP-Competitive Inhibition

InhibitionMechanism cluster_kinase Kinase Active Site cluster_molecules Kinase Kinase ATP_Site ATP Binding Site Substrate_Site Substrate Binding Site ATP_Site->Substrate_Site ATP ATP ATP->ATP_Site ATP->ATP_Site Substrate Substrate Substrate->Substrate_Site Inhibitor 5-Amino-1-tert-butyl-3-phenylmethyl- 4-cyanopyrazole Inhibitor->ATP_Site

Caption: ATP-competitive inhibition by 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

References

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(21), 7241. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2023). Celtarys Research. [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2011). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o65. [Link]

  • Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. (2017). Journal of Medicinal Chemistry, 60(1), 375-380. [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. (2020). Molbank, 2020(4), M1177. [Link]

  • Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. (1987). Biochemical and Biophysical Research Communications, 148(3), 1164-1170. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Pharmaceuticals, 15(1), 81. [Link]

  • DMSO inhibits MAP kinase activation. (2014). ResearchGate. [Link]

  • 5-amino-pyrazoles as potent and selective p38α inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(23), 7073-7076. [Link]

  • Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. (2005). The Journal of Organic Chemistry, 70(18), 7354-7357. [Link]

  • Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. (2022). International Journal of Molecular Sciences, 23(19), 11488. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). International Journal of Molecular Sciences, 23(15), 8497. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Drug Metabolism and Personalized Therapy. [Link]

  • The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation. (1991). Journal of Cellular Physiology, 148(2), 242-249. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • 5-Amino-4-cyanopyrazole. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022). ResearchGate. [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (2007). Biochemistry, 46(51), 15028-15038. [Link]

  • 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Optimizing Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aminopyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these critical heterocyclic scaffolds. Aminopyrazoles are foundational building blocks in numerous pharmaceuticals and agrochemicals, making the optimization of their synthesis a high-leverage activity in research and development.[1][2]

This document moves beyond simple protocol recitation. It is structured to provide deep mechanistic insights and practical, field-tested advice to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial during the planning phase of your synthesis.

Q1: What are the primary synthetic routes to 3(5)-aminopyrazoles, and how do I choose the best one?

A1: The two most common and versatile routes for synthesizing 3(5)-aminopyrazoles are the condensation of a hydrazine derivative with either a β-ketonitrile or an α,β-unsaturated nitrile that has a leaving group at the β-position.[1]

  • β-Ketonitrile Route: This is arguably the most prevalent method.[2][3] The reaction proceeds by an initial attack of the hydrazine on the ketone to form a hydrazone, followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon.[2][3] This method is robust and compatible with a wide range of substituents. Choose this route when you have ready access to the corresponding β-ketonitrile starting material.

  • α,β-Unsaturated Nitrile Route: This method is advantageous when the corresponding β-ketonitrile is difficult to synthesize or unstable. The reaction relies on the presence of a good leaving group (e.g., -OEt, -SMe, -NMe2) at the β-position of the nitrile. The reaction mechanism involves nucleophilic attack by the hydrazine, followed by elimination of the leaving group and cyclization.

Causality: The choice between these routes is dictated by the availability and stability of the 1,3-dielectrophilic precursor. The β-ketonitrile route is often more direct if the starting materials are commercially available or easily prepared.

Q2: How does the choice of hydrazine (unsubstituted vs. substituted) affect the reaction outcome?

A2: The choice of hydrazine is critical as it determines the substitution pattern on the pyrazole's nitrogen atoms and can introduce challenges with regioselectivity.

  • Unsubstituted Hydrazine (N₂H₄): Using hydrazine hydrate or anhydrous hydrazine will produce an N-unsubstituted pyrazole. This product exists as a mixture of tautomers (3-aminopyrazole and 5-aminopyrazole). This is suitable when an NH on the pyrazole ring is desired for further functionalization.

  • Monosubstituted Hydrazines (R-NHNH₂): Using a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) leads to a mixture of two regioisomers: N1-substituted 5-aminopyrazoles and N1-substituted 3-aminopyrazoles. The regiochemical outcome is primarily governed by the relative electrophilicity of the ketone vs. the nitrile (in the β-ketonitrile route) and the steric hindrance of the hydrazine substituent. Generally, the more nucleophilic nitrogen of the substituted hydrazine will attack the more electrophilic site of the carbon backbone.

Q3: Are there alternative "non-classical" routes for aminopyrazole synthesis?

A3: Yes, several other methods exist, which can be powerful for specific substitution patterns or when common precursors are unavailable. A notable example is the ring transformation of isoxazoles . Treating an isoxazole with hydrazine can induce a ring-opening to an unisolated β-ketonitrile intermediate, which then undergoes the classical cyclization to form the aminopyrazole. This can be performed as a one-step or two-step process and is an excellent strategy for accessing aminopyrazoles from a different class of heterocycles.

Section 2: Troubleshooting Guide

This section is formatted to address specific experimental failures. For each problem, potential causes are explored in a Q&A format, providing both a diagnosis and a solution.

Problem 1: Low or No Product Yield

Q: My reaction has stalled, and TLC/LC-MS analysis shows only starting materials. What is the likely cause?

A: This is often due to insufficient activation of the electrophilic centers (ketone or nitrile).

  • Diagnosis: The reaction is likely running under conditions that are too neutral or basic, especially if you are using a hydrazine salt (e.g., hydrazine hydrochloride). The initial condensation to form the hydrazone is often the rate-limiting step and is typically acid-catalyzed.

  • Solution: Add a catalytic amount of a protic acid like acetic acid (AcOH) or p-toluenesulfonic acid (p-TsOH). This will protonate the carbonyl oxygen, making the carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine. In some cases, switching to a protic solvent like ethanol or methanol, which can participate in hydrogen bonding, can also facilitate this step.

Q: I see a new spot on TLC, but it's not my product, and it doesn't seem to be converting. What could this intermediate be?

A: You have likely isolated the hydrazone intermediate.[2][3]

  • Diagnosis: The initial condensation has occurred, but the subsequent intramolecular cyclization onto the nitrile is failing. This step requires the second nitrogen of the hydrazine to be sufficiently nucleophilic to attack the nitrile carbon.

  • Solution: This cyclization is often promoted by heat or base. If you are running the reaction at room temperature, try heating it to reflux in a suitable solvent (e.g., ethanol, isopropanol). If heating in a neutral or acidic medium is ineffective, the addition of a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can deprotonate the attacking nitrogen, increasing its nucleophilicity and driving the cyclization forward.[3]

Problem 2: Formation of Impure Product / Multiple Side Products

Q: I'm using a substituted hydrazine and getting a mixture of two isomers that are very difficult to separate. How can I improve the regioselectivity?

A: Controlling regioselectivity is a classic challenge in pyrazole synthesis. The outcome depends on a delicate balance of electronic and steric factors.

  • Diagnosis: The two nitrogens of your substituted hydrazine have similar nucleophilicity, and the two electrophilic centers of your precursor have similar reactivity, leading to a non-selective reaction.

  • Solution 1 (Modify Reaction Conditions): The selectivity can sometimes be influenced by pH. Under neutral or acidic conditions, the initial attack often occurs at the most electrophilic position (usually the ketone). Under basic conditions, which might be required for the Claisen condensation to generate the β-ketonitrile in situ, the selectivity can be altered. Experiment with running the reaction in acidic ethanol versus basic ethanol to see if the isomer ratio changes.

  • Solution 2 (Modify the Substrate): If possible, increase the steric bulk near one of the electrophilic sites on your precursor or on the hydrazine substituent. This can disfavor one of the reaction pathways, leading to a higher yield of a single isomer.

Q: My final product is contaminated with a dimeric byproduct. What is causing this?

A: This can occur if you are synthesizing aminopyrazoles from malononitrile.

  • Diagnosis: Malononitrile is highly reactive and can dimerize under certain conditions before it has a chance to react with hydrazine.[2] The reaction of two moles of malononitrile with one mole of hydrazine can lead to products like 5-amino-4-cyanopyrazole.[2]

  • Solution: Control the stoichiometry and order of addition carefully. A slow addition of malononitrile to a solution of hydrazine (rather than the other way around) can help ensure that the malononitrile reacts with the hydrazine before it can dimerize. Running the reaction at lower temperatures can also help mitigate side reactions.

Section 3: Experimental Protocols & Data

Optimized Protocol: Synthesis of 3-phenyl-1H-pyrazol-5-amine from Benzoylacetonitrile

This protocol is a standard example of the β-ketonitrile condensation route.

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetonitrile (1.45 g, 10 mmol) in absolute ethanol (25 mL).

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (0.75 mL, 15 mmol, 1.5 equiv.).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate:Hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up & Isolation: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. A white precipitate should form. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) and then with diethyl ether (10 mL) to aid in drying. The resulting white solid is typically of high purity. Further purification can be achieved by recrystallization from ethanol if necessary.

Data Summary: Solvent and Catalyst Effects

The choice of solvent and catalyst can significantly impact reaction time and yield. The following table summarizes typical observations for the reaction of a generic β-ketonitrile with hydrazine.

SolventCatalystTypical TemperatureTypical Reaction TimeObservations & Causality
EthanolAcetic Acid (cat.)Reflux (~80°C)2-6 hoursGold Standard: Protic solvent facilitates proton transfer for hydrazone formation. Acidity catalyzes the initial condensation. Good for product precipitation upon cooling.
Acetic AcidNone (Solvent is catalyst)100-110°C1-3 hoursAggressive Conditions: Faster reaction times due to high acid concentration. May cause degradation of sensitive substrates. Product may be soluble, requiring evaporative work-up.
Toluenep-TsOH (cat.)Reflux (~110°C)4-8 hoursAzeotropic Removal of Water: Useful for driving the equilibrium towards the hydrazone intermediate. Requires a Dean-Stark trap. Slower than protic solvent methods.
DMFNone80-100°C6-12 hoursPolar Aprotic: Generally slower as it does not facilitate proton transfer as well as protic solvents. Useful for substrates with poor solubility in alcohols.

Section 4: Visualized Workflows and Mechanisms

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and solving common issues in aminopyrazole synthesis.

TroubleshootingWorkflow Start Reaction Start CheckProgress Monitor Reaction (TLC/LC-MS) Start->CheckProgress NoReaction Problem: No Conversion (Only Starting Material) CheckProgress->NoReaction After 1-2h IncompleteReaction Problem: Stalled Reaction (Intermediate Formed) NoReaction->IncompleteReaction No AddAcid Solution: Add Catalytic Acid (AcOH) Increase Temperature NoReaction->AddAcid Yes LowYield Problem: Low Yield/ Side Products IncompleteReaction->LowYield No AddBaseHeat Solution: Heat to Reflux Add Base (NEt3) IncompleteReaction->AddBaseHeat Yes Success Reaction Complete Proceed to Work-up LowYield->Success No CheckStoich Solution: Verify Stoichiometry Check Reagent Purity Optimize Solvent/Temp LowYield->CheckStoich Yes AddAcid->CheckProgress Continue Monitoring AddBaseHeat->CheckProgress Continue Monitoring CheckStoich->Start Re-run Reaction

Caption: A logical workflow for troubleshooting aminopyrazole synthesis.

Simplified Reaction Mechanism: β-Ketonitrile Route

This diagram illustrates the key steps in the formation of a 5-aminopyrazole from a β-ketonitrile and hydrazine.

Mechanism cluster_0 Step 1: Hydrazone Formation (Acid Catalyzed) cluster_1 Step 2: Intramolecular Cyclization (Heat/Base Promoted) Ketonitrile β-Ketonitrile Hydrazone Hydrazone Intermediate Ketonitrile->Hydrazone + H2N-NH2 - H2O Hydrazine Hydrazine (H2N-NH2) Cyclization 5-Imino-4,5-dihydropyrazole Hydrazone->Cyclization Cyclize Tautomerization 5-Aminopyrazole (Product) Cyclization->Tautomerization Aromatization

Caption: Mechanism of 5-aminopyrazole synthesis from a β-ketonitrile.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. arkat-usa.org. Retrieved from [Link]

  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. Retrieved from [Link]

  • (n.d.). Pyrazole synthesis. organic-chemistry.org. Retrieved from [Link]

  • Ansari, A., Ali, A., & Asif, M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. Retrieved from [Link]

  • Dorn, H., & Zubek, A. (1968). 3(5)-AMINOPYRAZOLE. Organic Syntheses, 48, 8. Retrieved from [Link]

  • Ansari, A., Ali, A., & Asif, M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 197–231. Retrieved from [Link]

Sources

Overcoming poor reproducibility in 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Poor Reproducibility in Synthesis and Application

Welcome, researchers and drug development professionals. This technical support center is designed to address the common challenges and sources of poor reproducibility encountered in experiments involving 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the robustness and success of your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the synthesis and handling of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

Q1: What is the most common synthetic route for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, and what are its critical parameters?

A1: The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a substituted hydrazine.[1] For the target molecule, this involves the reaction of 2-cyano-3-phenylpropionitrile (or a derivative) with tert-butylhydrazine. Critical parameters to control for reproducible results include reaction temperature, choice of solvent, and the presence of a catalyst (acidic or basic). The reaction typically proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization.[1]

Q2: I am observing a consistently low yield. What are the primary factors that could be responsible?

A2: Low yields can stem from several factors. Firstly, incomplete reaction due to suboptimal temperature or reaction time. Secondly, the formation of side products, particularly isomeric pyrazoles, is a common issue. The regioselectivity of the cyclization can be influenced by the steric hindrance of the tert-butyl group. Lastly, product loss during workup and purification is a significant concern, especially given the potential for the product to have some water solubility.

Q3: My purified product seems to degrade over time. What are the stability and storage recommendations for this compound?

A3: 5-aminopyrazole derivatives can be susceptible to oxidation and hydrolysis, especially if residual acid or base from the synthesis is present. The amino group can also participate in undesired side reactions. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (-20°C for long-term storage). Ensure the final product is free of any acidic or basic impurities.

Q4: Are there any known safety concerns when working with tert-butylhydrazine or other reagents in this synthesis?

A4: Tert-butylhydrazine hydrochloride is a stable solid and is considered less toxic than hydrazine hydrate. However, all hydrazine derivatives should be handled with care as they are potentially toxic and should be used in a well-ventilated fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) is essential. The β-ketonitrile precursor may also have irritant properties. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

II. Troubleshooting Guide: Synthesis and Purification

This detailed guide provides a systematic approach to troubleshooting common problems encountered during the synthesis and purification of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows mostly starting materials.

  • Minimal or no precipitate forms upon cooling or workup.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Insufficient Reaction Temperature The activation energy for the initial condensation to form the hydrazone and the subsequent cyclization may not be met at lower temperatures.Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC. Refluxing in a suitable solvent like ethanol or isopropanol is often effective.
Inappropriate Solvent The polarity and boiling point of the solvent can significantly impact reaction rates and solubility of intermediates.If using a non-polar solvent, consider switching to a protic solvent like ethanol or a polar aprotic solvent like DMF. Protic solvents can facilitate proton transfer steps in the mechanism.
Lack of Catalyst The reaction can be slow without a catalyst to activate the carbonyl group or facilitate proton transfers.Add a catalytic amount of a weak acid (e.g., acetic acid) or a weak base (e.g., triethylamine or piperidine). The choice of catalyst can also influence regioselectivity.
Poor Quality Reagents Impurities in the β-ketonitrile or tert-butylhydrazine can inhibit the reaction.Ensure the purity of your starting materials. If necessary, purify the β-ketonitrile by distillation or chromatography. Use freshly opened or properly stored tert-butylhydrazine.
Problem 2: Presence of Significant Impurities in the Crude Product

Symptoms:

  • Multiple spots on TLC of the crude product.

  • Broad melting point range.

  • Complex NMR spectrum with unexpected peaks.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Formation of Isomeric Pyrazoles The cyclization of the hydrazone intermediate can occur in two ways, leading to the formation of a regioisomer. The bulky tert-butyl group generally directs the cyclization, but this can be condition-dependent.Modify the reaction conditions to favor the desired isomer. Lowering the reaction temperature or changing the catalyst can alter the regioselectivity. A systematic screen of solvents and catalysts may be necessary.
Side Reactions of the Amino Group The 5-amino group is nucleophilic and can react with starting materials or intermediates, leading to dimers or other byproducts.[2]Use a slight excess of the β-ketonitrile to ensure all the hydrazine is consumed. Alternatively, consider protecting the amino group, although this adds extra steps to the synthesis.
Decomposition of Starting Materials or Product High reaction temperatures or prolonged reaction times can lead to the degradation of sensitive functional groups.Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
Problem 3: Difficulty in Product Purification

Symptoms:

  • Product is difficult to crystallize.

  • Co-elution of impurities during column chromatography.

  • Product appears oily or as a persistent gum.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
High Water Solubility of the Product The presence of the amino group can increase the polarity and water solubility of the pyrazole, making extraction and crystallization from aqueous media challenging.[3]Minimize the use of water during workup. If an aqueous wash is necessary, use brine to reduce the solubility of the product in the aqueous layer. Consider using a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane.
Residual Solvent or Reagents Trapped solvent or unreacted starting materials can inhibit crystallization.After extraction and drying, concentrate the solution under reduced pressure and then place it under high vacuum for several hours to remove all volatile residues.
Inappropriate Crystallization Solvent The choice of solvent is critical for obtaining well-formed crystals.Perform a systematic crystallization screen with a variety of solvents of different polarities (e.g., hexane, ethyl acetate, ethanol, and mixtures thereof). Trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization.
Formation of an Acid Addition Salt If an acid catalyst is used, the product may form a salt, which will have different solubility properties.Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction. Alternatively, the formation of a salt can be used as a purification strategy by intentionally adding an acid to precipitate the product salt.[4]

III. Experimental Protocols and Workflows

General Synthesis Protocol for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

This protocol is a generalized starting point based on established methods for 5-aminopyrazole synthesis.[1] Optimization will likely be required.

Materials:

  • 2-cyano-3-phenylpropionitrile (1 equivalent)

  • tert-butylhydrazine hydrochloride (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-cyano-3-phenylpropionitrile and ethanol.

  • Add tert-butylhydrazine hydrochloride to the solution and stir.

  • Slowly add triethylamine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Workflow

PurificationWorkflow Crude Crude Product Triturate Triturate with Hexane/Ether Crude->Triturate If solidifies Chromatography Column Chromatography (Silica Gel) Crude->Chromatography If oily Solid Solid Product Triturate->Solid Recrystallize Recrystallize Solid->Recrystallize Pure_Solid Pure Solid Product Chromatography->Pure_Solid Oil Oily Residue Chromatography->Oil If still oily Pure_Solid->Recrystallize Crystals Crystalline Product Recrystallize->Crystals

Caption: A decision-making workflow for the purification of the target compound.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Check_Reaction Check Reaction Completion tlc TLC Analysis Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction:tlc->Incomplete Starting Material Present Complete Complete Reaction Check_Reaction:tlc->Complete No Starting Material Increase_Temp Increase Temperature/Time Incomplete->Increase_Temp Change_Solvent Change Solvent Incomplete->Change_Solvent Add_Catalyst Add Catalyst Incomplete->Add_Catalyst Check_Workup Review Workup Procedure Complete->Check_Workup Increase_Temp->Check_Reaction Change_Solvent->Check_Reaction Add_Catalyst->Check_Reaction Aqueous_Solubility High Aqueous Solubility? Check_Workup->Aqueous_Solubility Brine_Wash Use Brine Wash Aqueous_Solubility->Brine_Wash Yes Check_Purification Review Purification Aqueous_Solubility->Check_Purification No Brine_Wash->Check_Purification Impurity_Profile Analyze Impurity Profile nmr NMR/MS Check_Purification->Impurity_Profile Isomers Isomeric Impurities? Impurity_Profile:nmr->Isomers Optimize_Conditions Optimize Reaction Conditions (Temp, Catalyst) Isomers->Optimize_Conditions Yes Recrystallize Recrystallize/Re-purify Isomers->Recrystallize No

Caption: A step-by-step guide to diagnosing and resolving low product yield.

IV. Analytical Characterization

Accurate characterization of the final product is crucial for confirming its identity and purity. Below are the expected spectral features for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

Technique Expected Observations Interpretation
¹H NMR Singlet (~1.5 ppm, 9H), Singlet (~4.0 ppm, 2H), Multiplet (~7.2-7.4 ppm, 5H), Broad singlet (variable, 2H)tert-butyl group, benzyl CH₂, phenyl protons, NH₂ protons
¹³C NMR Peaks for tert-butyl carbons, benzyl CH₂, phenyl carbons, pyrazole ring carbons, and the nitrile carbon (~115-120 ppm)Confirms the carbon skeleton of the molecule.
FT-IR Strong absorption around 2200-2250 cm⁻¹, Two distinct bands in the 3200-3500 cm⁻¹ regionC≡N stretch of the nitrile group, N-H stretching of the primary amine
Mass Spec A molecular ion peak corresponding to the calculated molecular weight of the compound.Confirms the molecular formula.
Melting Point A sharp melting point range.Indicates the purity of the compound. A broad range suggests the presence of impurities.

V. References

  • Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 139-169. [Link]

  • Organic Syntheses. (2007). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 84, 325. [Link]

  • Elmaati, T. M. A., & El-Taweel, F. M. A. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 11, 2376–2400. [Link]

  • Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-15. [Link]

  • Lin, C. H., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(9), 1991–1994. [Link]

  • National Center for Biotechnology Information. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-15. [Link]

  • Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

  • Al-Omran, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 2991-3004. [Link]

  • Chemical Communications (RSC Publishing). (2012). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications, 48(74), 9284-9286. [Link]

  • RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(4), 2035-2051. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5898. [Link]

  • ResearchGate. (2016). SYNTHESIS OF 4-CYANO- AND 5-AMINOPYRAZOLES AND DEAMINATION OF 5-AMINOPYRAZOLES. [Link]

  • PubMed Central. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • The Journal of Organic Chemistry. (2018). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 83(15), 8036-8047. [Link]

  • ResearchGate. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • ResearchGate. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. [Link]

  • MDPI. (2019). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2019(2), M1065. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • CONICET. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives. [Link]

  • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. [Link]

  • ResearchGate. (2012). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 11, 2376-2400. [Link]

  • Sci-Hub. (1985). Synthesis of 4‐thiocarbamoyl‐5‐aminopyrazoles. Journal of Heterocyclic Chemistry, 22(1), 51-55. [Link]

  • ResearchGate. (2017). Regio-specific synthesis of new 1-( tert -butyl)-1H-pyrazolecarboxamide derivatives. [Link]

  • ResearchGate. (2014). Infrared, Raman and NMR spectra, conformational stability, normal coordinate analysis and B3LYP calculations of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • ResearchGate. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]

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Navigating the Labyrinth of Pyrazole Synthesis: A Technical Guide to Scale-Up Success

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Substituted Pyrazole Synthesis. As a Senior Application Scientist, I've witnessed firsthand the journey from a promising small-scale reaction to a robust, scalable process. This guide is born from that experience, designed to be a practical resource as you navigate the common and often complex challenges of scaling up pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their journey to large-scale production is frequently paved with obstacles.

This is not a rigid manual. Instead, it's a dynamic, in-depth guide structured to address the real-world problems you encounter. We will delve into the "why" behind the "how," empowering you to make informed decisions in your process development.

Section 1: The Core Challenge - Mastering Regioselectivity

The formation of regioisomers is arguably the most persistent and costly challenge in the scale-up of many substituted pyrazole syntheses, particularly the venerable Knorr synthesis and its variations. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different pyrazole products, often with similar physical properties, making their separation a significant hurdle at scale.

FAQ 1: My Knorr pyrazole synthesis is producing a mixture of regioisomers. How can I improve the selectivity?

Answer:

Controlling regioselectivity is a multi-faceted problem that requires a systematic approach. The outcome of the reaction is a delicate balance of electronic and steric effects, as well as reaction conditions. Here’s a breakdown of the key factors and how to manipulate them to your advantage:

The Causality: The regioselectivity in the Knorr synthesis is determined by which of the two carbonyl groups of the 1,3-dicarbonyl compound is preferentially attacked by the more nucleophilic nitrogen of the hydrazine, and the subsequent cyclization and dehydration steps.[1][2]

Troubleshooting Workflow for Regioselectivity:

G start Poor Regioselectivity Observed ph_control Step 1: pH Optimization Is the reaction pH controlled? start->ph_control solvent_screening Step 2: Solvent Screening Have you tried different solvents? ph_control->solvent_screening If yes, or no improvement temp_optimization Step 3: Temperature Optimization Can the reaction temperature be lowered? solvent_screening->temp_optimization If no significant improvement reagent_stoichiometry Step 4: Reagent Stoichiometry Is the reactant ratio optimized? temp_optimization->reagent_stoichiometry If selectivity is still poor catalyst_selection Step 5: Catalyst Selection Are you using a catalyst? reagent_stoichiometry->catalyst_selection If further improvement is needed end Improved Regioselectivity catalyst_selection->end

Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole synthesis.

In-Depth Guidance:

  • pH Control: The pH of the reaction medium can significantly influence which carbonyl is more activated and the rate of the cyclization and dehydration steps.[1]

    • Acidic Conditions: Under acidic conditions, the imine formation and cyclization steps are often accelerated.[2] This can sometimes favor the formation of one regioisomer over the other.

    • Practical Tip: Start by running the reaction under buffered conditions if possible, or systematically vary the amount of acid or base catalyst.

  • Solvent Selection: The polarity and proticity of the solvent can have a dramatic effect on regioselectivity.

    • Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases. These solvents can stabilize intermediates through hydrogen bonding, favoring one reaction pathway.

    • Aprotic vs. Protic Solvents: Aprotic solvents may favor different transition states compared to protic solvents like ethanol. A screening of solvents with varying properties is highly recommended.

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. While this may slow down the reaction, the improved purity can significantly reduce downstream processing time and cost.

  • Reactant Stoichiometry: Recent studies using transient flow chemistry have revealed that the ratio of the 1,3-dicarbonyl to the hydrazine can influence the regioisomeric ratio.[1] This is a relatively simple parameter to adjust and should be explored during optimization.

  • Catalyst Selection: The choice of catalyst can be critical.

    • Lewis Acids: Lewis acids like nano-ZnO and lithium perchlorate have been used to promote the reaction and can influence regioselectivity.[3]

    • Transition Metals: Catalysts based on silver, copper, and iron have been employed in various pyrazole syntheses, in some cases offering high regioselectivity.[3]

Data-Driven Decisions: The Impact of Solvents and Catalysts

Reaction System Solvent Catalyst Regioisomeric Ratio (Major:Minor) Reference
Unsymmetrical 1,3-diketone + PhenylhydrazineEthanolNoneVariable, often poor[1]
Unsymmetrical 1,3-diketone + MethylhydrazineTFENoneSignificantly Improved
α,β-alkynic hydrazonesAcetonitrileAgOTfHigh[3]
Electron-deficient olefins + α-diazoestersWaterCTABGood[3]

This table is a representative summary. Actual results will vary depending on the specific substrates.

Section 2: Taming the Reaction - Common Side Products and Impurities

Beyond regioisomers, a host of other impurities can plague your pyrazole synthesis, leading to low yields and purification nightmares. Understanding their origin is the first step to eliminating them.

FAQ 2: My reaction is clean on TLC, but the isolated yield is low. What could be happening?

Answer:

Low isolated yield despite a clean TLC profile often points to the formation of highly polar or non-UV active byproducts that are lost during workup, or intermediates that do not convert to the final product.

The Causality: In the Knorr synthesis, the reaction proceeds through several intermediates, including a hydroxylpyrazolidine.[1] In some cases, this intermediate can be quite stable and may not fully dehydrate to the aromatic pyrazole under the reaction conditions. Additionally, a di-addition of hydrazine to the 1,3-dicarbonyl has been observed, leading to another stable intermediate that does not form the pyrazole.[1]

Troubleshooting Low Yields:

G start Low Isolated Yield check_intermediates Step 1: Check for Stable Intermediates Analyze crude reaction mixture by LC-MS start->check_intermediates force_dehydration Step 2: Force Dehydration Increase temperature or add a dehydrating agent check_intermediates->force_dehydration If intermediates are detected optimize_workup Step 3: Optimize Workup Check for product loss in aqueous layers force_dehydration->optimize_workup If yield is still low reagent_quality Step 4: Verify Reagent Quality Are starting materials pure? optimize_workup->reagent_quality If product loss is confirmed end Improved Yield reagent_quality->end

Caption: A systematic approach to diagnosing and resolving low yield issues in pyrazole synthesis.

In-Depth Guidance:

  • Identify Intermediates: Before performing a workup, take a sample of the crude reaction mixture and analyze it by LC-MS. Look for masses corresponding to the hydroxylpyrazolidine and the di-addition product.

  • Promote Dehydration: If the hydroxylpyrazolidine intermediate is detected, the final dehydration step may be the bottleneck.

    • Increase Temperature: A modest increase in temperature or prolonged reaction time may be sufficient to drive the dehydration.

    • Add a Dehydrating Agent: In some cases, the addition of a mild dehydrating agent during the final stages of the reaction can be effective.

  • Optimize Workup: Pyrazoles can have varying polarities and may be partially soluble in the aqueous phase during extraction, especially if they are salified.

    • pH Adjustment: Carefully adjust the pH of the aqueous layer before and after extraction to ensure your product is in its neutral form.

    • Back-Extraction: Back-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

  • Starting Material Quality: Ensure that your 1,3-dicarbonyl and hydrazine starting materials are of high purity. Impurities can lead to the formation of unexpected side products.

Section 3: The Final Hurdle - Purification at Scale

What is a simple purification at the milligram scale can become a major bottleneck at the kilogram scale. Column chromatography is often not economically viable for large quantities, making robust crystallization methods essential.

FAQ 3: I'm struggling to separate the regioisomers of my substituted pyrazole by crystallization. What are my options?

Answer:

Separating closely related regioisomers by crystallization can be challenging due to their similar solubilities. However, a systematic approach to solvent screening and the use of alternative purification techniques can lead to success.

The Causality: Successful crystallization depends on finding a solvent system in which the desired isomer has significantly lower solubility than the undesired isomer at a given temperature.

Purification Strategies:

  • Systematic Recrystallization Solvent Screening:

    • Solvent Polarity: Screen a wide range of solvents with varying polarities, from non-polar (e.g., heptane, toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., ethanol, isopropanol).

    • Solvent Mixtures: Often, a mixture of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble) provides the best results. A common technique is to dissolve the mixture in a minimal amount of a hot, good solvent and then slowly add the anti-solvent until turbidity is observed, followed by slow cooling.

    • Common Solvents for Pyrazoles: Ethanol/water, ethyl acetate/heptane, and isopropanol are often good starting points for pyrazole recrystallization.[4]

  • Purification via Acid Addition Salts:

    • Principle: This technique involves reacting the crude pyrazole mixture with an acid to form the corresponding salts. The different regioisomers may have salts with significantly different solubilities, allowing for selective crystallization.[5][6]

    • Procedure:

      • Dissolve the crude pyrazole mixture in a suitable organic solvent.

      • Add at least one equivalent of an inorganic (e.g., HCl, H₂SO₄) or organic (e.g., oxalic acid, tartaric acid) acid.

      • Induce crystallization by cooling, adding an anti-solvent, or concentrating the solution.

      • Isolate the crystalline salt of the desired isomer.

      • Neutralize the salt with a base to recover the pure pyrazole.

  • Large-Scale Chromatography:

    • When to Consider It: If crystallization fails, large-scale chromatography may be necessary, especially for high-value products like pharmaceuticals.

    • Stationary Phase: For basic pyrazoles that may interact strongly with silica gel, using a deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or neutral alumina can improve recovery.[4]

Section 4: Safety at Scale - Handling Hazardous Reagents

The scale-up of any chemical process requires a thorough safety assessment. In pyrazole synthesis, the use of hydrazine and its derivatives is a primary safety concern.

FAQ 4: What are the key safety precautions for handling hydrazine hydrate at a large scale?

Answer:

Hydrazine hydrate is a toxic, corrosive, and potentially carcinogenic substance that must be handled with extreme care, especially at scale. A multi-layered approach to safety is essential.

Key Safety Measures:

  • Engineering Controls: All manipulations of hydrazine hydrate should be conducted in a well-ventilated fume hood or a closed system.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is recommended.

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.

    • Body Protection: A flame-retardant lab coat and chemical-resistant apron should be worn.

  • Quenching and Waste Disposal:

    • Quenching Excess Hydrazine: Unreacted hydrazine in the reaction mixture can be quenched by carefully adding an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide. This should be done slowly and with cooling, as the reaction can be exothermic.

    • Waste: All hydrazine-containing waste must be collected in a dedicated, properly labeled waste container and disposed of as hazardous waste according to institutional and local regulations.

  • Spill Response: Have a spill kit readily available that includes an absorbent material suitable for hydrazine and a neutralizing agent.

Section 5: The Path Forward - Modern Solutions to Classic Problems

While traditional batch synthesis of pyrazoles remains prevalent, modern approaches like flow chemistry are emerging as powerful tools to overcome many of the challenges associated with scale-up.

The Promise of Flow Chemistry

Continuous flow synthesis offers several advantages for pyrazole production:

  • Enhanced Safety: By performing reactions in a small-volume, continuous stream, the accumulation of hazardous reagents and intermediates is minimized. This is particularly beneficial for reactions involving unstable intermediates or highly exothermic processes.

  • Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which can improve selectivity and prevent runaway reactions.

  • Increased Regioselectivity: The precise control over reaction parameters in a flow system can lead to higher regioselectivity compared to batch reactions.

  • Facilitated Scale-Up: Scaling up a flow process often involves running the system for a longer period rather than using larger reactors, which can be more straightforward and cost-effective.

The synthesis of the anti-inflammatory drug Celecoxib, a substituted pyrazole, has been successfully demonstrated using a continuous flow process, highlighting the industrial potential of this technology.[7]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Regioselectivity Considerations
  • Reaction Setup: To a stirred solution of the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol, TFE, or toluene, ~5-10 volumes), add the substituted hydrazine (1.0-1.2 eq) at room temperature.

  • Catalyst Addition (if applicable): If using an acid or base catalyst, add it at this stage (typically 0.1-1.0 eq).

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS. Pay close attention to the formation of intermediates and the ratio of regioisomers.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product crystallizes, it can be isolated by filtration. Otherwise, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

References

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances, 12(43), 28217-28224. [Link]

  • Hasani, M., & Vessally, E. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6593. [Link]

  • Bolliger, J. L., & Gommenginger, A. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry, 11(4), 461-466. [Link]

  • Langer, T., & In 't Veld, P. (2011). Method for purifying pyrazoles.
  • Flood, D. T., Hintzen, J. C. J., Bird, M. J., Cistrone, P. A., Chen, J. S., & Dawson, P. E. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(36), 11633-11638. [Link]

  • Kim, T. H., & Huynh, T. T. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Pharmaceutics, 14(8), 1569. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Alembic Pharmaceuticals Limited. (2010). An improved process for the preparation of celecoxib.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Langer, T., & In 't Veld, P. (2011). Process for the purification of pyrazoles.
  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

Sources

Minimizing batch-to-batch variability of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing and handling this compound, with a focus on minimizing batch-to-batch variability. Our goal is to provide you with the expertise and practical solutions needed to ensure the consistency and quality of your experimental outcomes.

Introduction: The Challenge of Consistency

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is a key intermediate in various research and development endeavors, particularly in the synthesis of kinase inhibitors and other pharmacologically active molecules.[1] The inherent reactivity of the aminopyrazole core, combined with the specific steric and electronic properties of the tert-butyl and phenylmethyl substituents, presents unique challenges in achieving consistent batch-to-batch quality. This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole and their associated challenges?

The most prevalent and versatile method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a substituted hydrazine.[1] In the case of our target molecule, this involves the reaction of 2-(phenylacetyl)malononitrile with tert-butylhydrazine.

Reaction Scheme:

Caption: A typical workflow for the synthesis and purification of the target compound.

Diagram 2: Troubleshooting Logic for Impurities

G cluster_solutions Potential Solutions a Impurity Detected? b Regioisomer? a->b Yes c Unreacted Starting Material? a->c Yes d Degradation Product? a->d Yes sol1 Optimize Reaction Conditions (Solvent, Temp) b->sol1 sol2 Improve Purification (Recrystallization, Chromatography) b->sol2 c->sol2 sol3 Ensure Complete Reaction c->sol3 d->sol2 sol4 Milder Workup Conditions d->sol4

Sources

Validation & Comparative

A Comparative Guide to 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole and Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and intricate. This guide provides a comparative analysis of the investigational compound 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole within the broader context of established tyrosine kinase inhibitors (TKIs). Due to the limited publicly available data on this specific molecule, we will leverage structure-activity relationship (SAR) insights from the broader 5-aminopyrazole class to frame a meaningful comparison against well-characterized TKIs targeting similar kinase families.

Introduction: The Central Role of Tyrosine Kinases in Drug Discovery

Tyrosine kinases are a family of enzymes that play a critical role in intracellular signal transduction, regulating processes such as cell growth, differentiation, and survival.[1] Dysregulation of tyrosine kinase activity, often due to genetic mutations or overexpression, is a hallmark of many cancers and other diseases.[1] This has made them a prime target for therapeutic intervention. Tyrosine kinase inhibitors (TKIs) are a class of small molecule drugs that block the phosphorylation activity of these enzymes, thereby interrupting the downstream signaling pathways that drive disease progression.[1][2]

dot

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) PhosphoSubstrate->Signaling Response Cellular Response (Proliferation, Survival) Signaling->Response TKI Tyrosine Kinase Inhibitor (TKI) TKI->RTK Blocks ATP Binding Site

Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway and TKI Inhibition.

The 5-Aminopyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The 5-aminopyrazole core is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry.[3] Its derivatives are known to exhibit a wide range of biological activities, including as potent enzyme inhibitors.[3] In recent years, the 5-aminopyrazole moiety has been successfully employed as a "hinge-binding" motif in the design of numerous kinase inhibitors. This is due to its ability to form key hydrogen bonds with the kinase hinge region, a critical interaction for anchoring inhibitors in the ATP-binding pocket.

Structure-activity relationship (SAR) studies have demonstrated that derivatives of the 5-aminopyrazole scaffold can be potent inhibitors of several important tyrosine kinase families, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Several series of 5-aminopyrazole derivatives have been designed and synthesized as covalent and non-covalent inhibitors of FGFRs, showing nanomolar potency against both wild-type and mutant forms of the enzymes.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): The anti-angiogenic potential of 5-aminopyrazole derivatives has been explored through the targeting of VEGFRs.

  • REarranged during Transfection (RET) Kinase: Specific 5-aminopyrazole-4-carboxamide analogs have been identified as highly selective and potent inhibitors of RET kinase.

Profile of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

IUPAC Name 5-Amino-1-tert-butyl-3-(phenylmethyl)-1H-pyrazole-4-carbonitrile
CAS Number 158001-18-4
Molecular Formula C₁₅H₁₈N₄
Molecular Weight 254.33 g/mol
Description A selective tyrosine kinase inhibitor.

As of early 2026, there is a notable absence of publicly available, peer-reviewed experimental data detailing the specific kinase targets, potency (e.g., IC50 values), or cellular activity of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole. It is commercially available and described as a "selective tyrosine kinase inhibitor," but without supporting data, its performance cannot be directly evaluated.

Based on its structural features—the 5-aminopyrazole core for hinge binding, a tert-butyl group, a phenylmethyl substituent, and a cyano group—it is plausible that this compound targets kinases within the families mentioned above (FGFR, VEGFR, etc.). The specific substitutions would modulate its potency and selectivity profile.

Comparative Analysis with Established Tyrosine Kinase Inhibitors

To provide a functional comparison, we will evaluate two well-characterized TKIs, Erdafitinib and Axitinib , which are known to inhibit kinases that are also targeted by other 5-aminopyrazole derivatives.

Erdafitinib: A Potent FGFR Inhibitor

Erdafitinib is an oral, pan-FGFR inhibitor that has received regulatory approval for the treatment of urothelial carcinoma with susceptible FGFR3 genetic alterations.[4]

  • Mechanism of Action: Erdafitinib is a kinase inhibitor that binds to and inhibits the enzymatic activity of FGFR1, FGFR2, FGFR3, and FGFR4.[4] By blocking FGFR-mediated signaling, it prevents cancer cell proliferation and induces apoptosis in FGFR-dependent tumors.[5]

  • Target Profile: Erdafitinib is a potent inhibitor of the FGFR family. It is less potent against the closely related VEGFR2.[6]

Axitinib: A Selective VEGFR Inhibitor

Axitinib is a potent and selective second-generation TKI that primarily targets VEGFRs, and is approved for the treatment of advanced renal cell carcinoma.[7][8]

  • Mechanism of Action: Axitinib competitively binds to the ATP-binding site of VEGFR-1, -2, and -3, inhibiting their phosphorylation and downstream signaling.[2] This leads to the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[9]

  • Target Profile: Axitinib is highly selective for VEGFRs, with significantly less activity against other tyrosine kinases like PDGFR.[7][10]

Performance Comparison

The following table summarizes the key characteristics of the 5-aminopyrazole scaffold (as a class), Erdafitinib, and Axitinib.

Feature5-Aminopyrazole Scaffold (General)ErdafitinibAxitinib
Core Structure 5-Aminopyrazole7-methoxy-quinolineIndazole
Primary Kinase Targets FGFR, VEGFR, RET, etc. (derivative dependent)FGFR1, FGFR2, FGFR3, FGFR4VEGFR1, VEGFR2, VEGFR3
Mechanism of Action ATP-competitive inhibitionATP-competitive inhibition[1]ATP-competitive inhibition[2]
Potency (IC50) Derivative dependent, can be in the low nM rangeFGFR1: 1.2 nMFGFR2: 2.5 nMFGFR3: 3.0 nMFGFR4: 5.7 nMVEGFR2: 36.8 nM[6]VEGFR1: 0.1 nMVEGFR2: 0.2 nMVEGFR3: 0.1-0.3 nMPDGFRβ: 1.6 nM[10]
Clinical Indication InvestigationalUrothelial Carcinoma[4]Renal Cell Carcinoma[7]

Note: Data for the 5-aminopyrazole scaffold is generalized from published derivatives. Specific data for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is not available.

Experimental Methodologies for TKI Characterization

The evaluation of a novel TKI requires a series of well-defined experiments to determine its potency, selectivity, and cellular effects. The following are standard protocols in the field.

In Vitro Kinase Activity Assay (Fluorescence-Based)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

dot

cluster_workflow In Vitro Kinase Assay Workflow Start Start Prep Prepare Assay Plate: - Kinase - Buffer - Test Compound (Varying Conc.) Start->Prep Incubate1 Pre-incubation (Allows compound to bind kinase) Prep->Incubate1 AddSubstrate Add Substrate Mix: - Peptide Substrate - ATP Incubate1->AddSubstrate Incubate2 Kinase Reaction (Phosphorylation occurs) AddSubstrate->Incubate2 Stop Stop Reaction (e.g., add EDTA) Incubate2->Stop Detect Add Detection Reagent (e.g., Phospho-specific antibody with fluorophore) Stop->Detect Read Read Fluorescence Signal on Plate Reader Detect->Read Analyze Analyze Data: - Plot % Inhibition vs. [Compound] - Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a typical fluorescence-based in vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT). Prepare serial dilutions of the test compound (e.g., 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole) in DMSO, then dilute further in the kinase buffer.

  • Kinase Reaction Setup: In a multiwell plate, add the kinase enzyme solution to each well. Then, add the diluted test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.[11]

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or 37°C).

  • Termination and Detection: Stop the reaction by adding a solution containing EDTA (to chelate Mg²⁺ and stop ATP-dependent phosphorylation). Add the detection reagents. In a fluorescence polarization assay, for instance, this would involve a fluorescently labeled tracer and a phospho-specific antibody.[12]

  • Data Acquisition: Read the fluorescence signal on a suitable plate reader.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[13]

Cell Viability/Anti-Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[14] It is used to determine the cytotoxic or cytostatic effects of a TKI on cancer cell lines.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., a cell line known to be dependent on FGFR or VEGFR signaling) in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[14] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[15]

  • GI50/IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot this against the logarithm of the compound concentration and fit to a dose-response curve to determine the concentration that inhibits cell growth by 50% (GI50) or reduces viability by 50% (IC50).

Kinase Selectivity Profiling

To understand the specificity of a TKI, it is crucial to screen it against a broad panel of kinases. This is often performed as a service by specialized contract research organizations (CROs).[16][17]

  • Methodology: The test compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >400 kinases). The percent inhibition for each kinase is determined.[18]

  • Data Interpretation: The results are often visualized as a "kinome map," which provides a clear picture of the compound's selectivity. Potent inhibitors of off-target kinases can lead to undesirable side effects, so high selectivity for the intended target(s) is a key goal in drug development.

Conclusion and Future Directions

While 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is identified as a selective tyrosine kinase inhibitor, the lack of specific, publicly available experimental data prevents a direct and detailed comparison with established drugs. However, its 5-aminopyrazole core places it within a chemical class of significant interest for kinase inhibitor development, with demonstrated potential to target key oncogenic kinases like FGFRs and VEGFRs.

To properly evaluate the therapeutic potential of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, further investigation is essential. This would involve:

  • In Vitro Kinase Profiling: Determining its IC50 values against a panel of kinases to identify its primary targets and selectivity profile.

  • Cell-Based Assays: Assessing its anti-proliferative activity in relevant cancer cell lines to confirm its on-target effects in a biological context.

  • Structure-Based Design: If potent activity is identified, co-crystallization with its target kinase(s) could provide insights for further optimization of its structure to enhance potency and selectivity.

This guide serves as a framework for understanding how an investigational compound like 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole can be contextualized within the competitive landscape of tyrosine kinase inhibitors, while underscoring the critical need for rigorous experimental validation.

References

  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. (2013). nih.gov. [Link]

  • Mechanism of Action - BALVERSA™ (erdafitinib) HCP. (n.d.). balversahcp.com. [Link]

  • What is the mechanism of Axitinib? (2024). Patsnap Synapse. [Link]

  • Fluorescent Peptide Assays For Protein Kinases. (n.d.). nih.gov. [Link]

  • Kinase Drug Discovery Services. (n.d.). Reaction Biology. [Link]

  • Fluorescence detection techniques for protein kinase assay. (2025). ResearchGate. [Link]

  • Inhibitory curves and IC50 values for the reference compound axitinib... (n.d.). ResearchGate. [Link]

  • In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. (n.d.). nih.gov. [Link]

  • INLYTA® (axitinib) Mechanism Of Action | 2nd-Line | Safety Info. (n.d.). inlytahcp.com. [Link]

  • Erdafitinib - LiverTox - NCBI Bookshelf. (2022). nih.gov. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023). YouTube. [Link]

  • Axitinib. (n.d.). Wikipedia. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). pharmaron.com. [Link]

  • What is the mechanism of Erdafitinib? (2024). Patsnap Synapse. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). nih.gov. [Link]

  • Multicenter Phase I Study of Erdafitinib (JNJ-42756493), Oral Pan-Fibroblast Growth Factor Receptor Inhibitor, in Patients with Advanced or Refractory Solid Tumors. (n.d.). AACR Journals. [Link]

  • Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro. (n.d.). nih.gov. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • axitinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. (n.d.). Eurofins Discovery. [Link]

  • Kinase Activity Profiling Services. (n.d.). Pamgene. [Link]

  • Erdafitinib. (2025). Massive Bio. [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. (2015). ResearchGate. [Link]

  • See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. (2025). YouTube. [Link]

  • CellTiter Glo® 2 0 Cell Viability Assay. (2021). YouTube. [Link]

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A Comparative Guide to the Synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is a highly substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole core is a well-established pharmacophore, and its diverse functionalization allows for the fine-tuning of biological activity. This guide provides a comparative analysis of two plausible and robust synthetic routes to this target molecule, designed for researchers, scientists, and professionals in drug development. The comparison focuses on the underlying chemical principles, experimental protocols, and a critical evaluation of each route's advantages and disadvantages.

Route 1: The β-Ketonitrile Condensation Pathway

This classic and versatile approach relies on the construction of the pyrazole ring through the condensation of a β-ketonitrile with a hydrazine derivative.[1] For our target molecule, this involves the synthesis of a benzyl-substituted β-ketonitrile followed by cyclization with tert-butylhydrazine.

Workflow for Route 1

cluster_0 Step 1: β-Ketonitrile Synthesis cluster_1 Step 2: Pyrazole Ring Formation A Ethyl Phenylacetate D 4-Phenyl-3-oxo-2-cyanobutyronitrile A->D Claisen Condensation B Acetonitrile B->D C Strong Base (e.g., NaH) C->D Catalyst F Target Molecule D->F Condensation/Cyclization E tert-Butylhydrazine E->F

Caption: Workflow for the β-Ketonitrile Condensation Pathway.

Experimental Protocol for Route 1

Step 1: Synthesis of 4-Phenyl-3-oxo-2-cyanobutyronitrile

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of acetonitrile (1.5 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of ethyl phenylacetate (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenyl-3-oxo-2-cyanobutyronitrile.

Step 2: Synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

  • Dissolve 4-phenyl-3-oxo-2-cyanobutyronitrile (1.0 equivalent) in ethanol.

  • Add tert-butylhydrazine hydrochloride (1.1 equivalents) and a mild base such as triethylamine (1.2 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure target molecule.

Mechanistic Insights and Rationale

The first step is a Claisen condensation, where the strong base deprotonates acetonitrile to form a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of ethyl phenylacetate. Subsequent elimination of the ethoxide leaving group yields the β-ketonitrile. The choice of a strong, non-nucleophilic base like sodium hydride is crucial to favor the deprotonation of acetonitrile over competing reactions.

The second step proceeds via the well-established mechanism for 5-aminopyrazole synthesis from β-ketonitriles.[1] The more nucleophilic nitrogen of tert-butylhydrazine attacks the ketone carbonyl of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the electrophilic carbon of the nitrile group. Tautomerization of the resulting imine affords the aromatic 5-aminopyrazole ring. The use of a slight excess of the hydrazine and a base to neutralize the hydrochloride salt drives the reaction to completion.

Route 2: The Alkylidenemalononitrile Pathway

This alternative route utilizes a Knoevenagel condensation to generate a reactive alkylidenemalononitrile intermediate, which then undergoes a Michael addition and subsequent cyclization with tert-butylhydrazine to form the pyrazole ring.[1]

Workflow for Route 2

cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Pyrazole Ring Formation A Phenylacetaldehyde D 2-(2-Phenylethylidene)malononitrile A->D Knoevenagel Condensation B Malononitrile B->D C Base Catalyst (e.g., Piperidine) C->D Catalyst F Target Molecule D->F Michael Addition/Cyclization E tert-Butylhydrazine E->F

Caption: Workflow for the Alkylidenemalononitrile Pathway.

Experimental Protocol for Route 2

Step 1: Synthesis of 2-(2-Phenylethylidene)malononitrile

  • In a round-bottom flask, combine phenylacetaldehyde (1.0 equivalent), malononitrile (1.1 equivalents), and a catalytic amount of a weak base such as piperidine or ammonium acetate in a suitable solvent like ethanol or toluene.

  • Heat the mixture to reflux, and if using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from ethanol.

Step 2: Synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

  • Dissolve 2-(2-phenylethylidene)malononitrile (1.0 equivalent) in a protic solvent such as ethanol.

  • Add tert-butylhydrazine hydrochloride (1.1 equivalents) and a base like sodium acetate or triethylamine (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent in vacuo.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Mechanistic Insights and Rationale

The Knoevenagel condensation in the first step involves the base-catalyzed deprotonation of the acidic methylene protons of malononitrile. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of phenylacetaldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated dinitrile. The use of a Dean-Stark trap when using an azeotroping solvent like toluene helps to drive the equilibrium towards the product by removing water.

The second step is a tandem Michael addition-cyclization reaction. The tert-butylhydrazine acts as a nucleophile, undergoing a Michael addition to the electron-deficient β-carbon of the alkylidenemalononitrile. This is followed by an intramolecular cyclization where one of the nitrogen atoms attacks one of the nitrile groups, leading to the formation of the 5-aminopyrazole ring after tautomerization.

Comparative Analysis

FeatureRoute 1: β-Ketonitrile PathwayRoute 2: Alkylidenemalononitrile Pathway
Starting Materials Ethyl phenylacetate, acetonitrile, tert-butylhydrazinePhenylacetaldehyde, malononitrile, tert-butylhydrazine
Key Intermediates 4-Phenyl-3-oxo-2-cyanobutyronitrile2-(2-Phenylethylidene)malononitrile
Reaction Conditions Step 1 requires a strong base (NaH) and anhydrous conditions. Step 2 is typically conducted at reflux.Step 1 uses a mild base catalyst at reflux. Step 2 is also performed at reflux.
Potential Yields Can be high, but the synthesis of the β-ketonitrile can be challenging and may lower the overall yield.Generally good to high yields for both steps, as Knoevenagel condensations are often efficient.
Scalability The use of sodium hydride in Step 1 can pose challenges for large-scale synthesis due to safety considerations.More amenable to large-scale production due to the use of milder reagents and conditions.
Purification Both the intermediate and final product may require chromatographic purification.The alkylidenemalononitrile intermediate is often crystalline and can be purified by recrystallization. The final product may also be purified by recrystallization.
Advantages A well-established and versatile method for pyrazole synthesis.Milder reaction conditions, potentially higher overall yields, and greater scalability.
Disadvantages Requires a strong, hazardous base and strictly anhydrous conditions for the first step. The β-ketonitrile intermediate may be unstable.Phenylacetaldehyde can be prone to self-condensation under basic conditions, potentially leading to side products.

Conclusion

Both synthetic routes presented offer viable pathways to 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

Route 1 , the β-ketonitrile pathway, is a classic and reliable method, but its reliance on a strong base and anhydrous conditions in the initial step may present challenges for scalability and safety. The stability of the β-ketonitrile intermediate is also a consideration.

Route 2 , the alkylidenemalononitrile pathway, appears to be the more advantageous approach for larger-scale synthesis due to its milder reaction conditions, potentially higher overall yield, and the often crystalline nature of the intermediate, which simplifies purification. However, careful control of the Knoevenagel condensation is necessary to minimize side reactions of the starting aldehyde.

The choice between these two routes will ultimately depend on the specific needs and capabilities of the laboratory, including the scale of the synthesis, the availability of reagents, and the desired purity of the final product. For process development and large-scale manufacturing, Route 2 is likely the more favorable option.

References

  • This guide is a synthesis of established chemical principles and does not cite a single, direct synthesis of the target molecule. The referenced literature provides the foundational knowledge for the proposed routes.
  • Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • The Knoevenagel condensation between malononitrile with (a)... [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Synthesis of ethyl (1-phenylethylidene)cyanoacetate. [Link]

  • Process for the production of 3-oxonitriles.
  • The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. [Link]

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A Comparative Guide to the Validation of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole (Compound X) Activity in a Novel Cell Line

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the bioactivity of a novel pyrazole-based compound, 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, hereafter referred to as Compound X. Drawing from established methodologies and the known therapeutic potential of the 5-aminopyrazole scaffold, we present a scientifically rigorous approach to characterize its efficacy in a new cellular context. This document is intended for researchers, scientists, and professionals in drug development who are navigating the critical path of preclinical compound validation.

Introduction: The Therapeutic Promise of 5-Aminopyrazoles

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Notably, several 5-aminopyrazole derivatives have been investigated as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2][3] The aberrant activation of kinase signaling cascades, such as the Fibroblast Growth Factor Receptor (FGFR) pathway, is a known driver of tumorigenesis in various solid tumors.[4]

This guide focuses on a novel derivative, 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole (Compound X). Based on the structure-activity relationships of similar compounds, we hypothesize that Compound X acts as a potent inhibitor of the FGFR signaling pathway. To validate this hypothesis and characterize its anti-neoplastic activity, we propose a systematic evaluation in a new, clinically relevant cell line.

Rationale for Selecting a New Cell Line: The Importance of Context

The choice of a cellular model is paramount for the meaningful evaluation of a targeted therapeutic. For this guide, we have selected the SNU-16 gastric cancer cell line . This selection is based on the following key criteria:

  • Genetic Context: SNU-16 cells harbor an amplification of the FGFR2 gene, leading to overexpression and constitutive activation of the FGFR2 receptor. This genetic feature makes the cell line highly dependent on FGFR signaling for its proliferation and survival, rendering it a sensitive model for evaluating FGFR inhibitors.

  • Clinical Relevance: Gastric cancer remains a significant global health challenge with limited therapeutic options. Targeting FGFR2 amplification, which occurs in a subset of gastric cancers, represents a promising therapeutic strategy.

  • Established Model: SNU-16 is a well-characterized and widely used cell line in cancer research, allowing for robust and reproducible experimental outcomes.

Comparative Validation Workflow

The validation of Compound X's activity in SNU-16 cells will be benchmarked against a known, well-characterized pan-FGFR inhibitor, here referred to as "Reference Compound Y". This comparative approach provides a crucial internal control and allows for a clear assessment of the relative potency and efficacy of our novel compound.

G cluster_0 Phase 1: In Vitro Activity Profiling cluster_1 Phase 2: Phenotypic Response Assessment cluster_2 Phase 3: Data Analysis & Comparison Cell Viability Assay Cell Viability Assay Target Engagement Assay Target Engagement Assay Cell Viability Assay->Target Engagement Assay Determine IC50 Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assay->Downstream Signaling Analysis Confirm Target Binding Cell Cycle Analysis Cell Cycle Analysis Downstream Signaling Analysis->Cell Cycle Analysis Assess Pathway Inhibition Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Evaluate Cellular Fate Comparative Efficacy Analysis Comparative Efficacy Analysis Apoptosis Assay->Comparative Efficacy Analysis Quantify Apoptotic Induction

Caption: Experimental workflow for the validation of Compound X in SNU-16 cells.

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X on the proliferation of SNU-16 cells in comparison to Reference Compound Y.

Protocol:

  • Seed SNU-16 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of Compound X and Reference Compound Y in complete growth medium.

  • Treat the cells with varying concentrations of the compounds (e.g., 0.01 nM to 10 µM) for 72 hours.

  • Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis of Downstream Signaling

Objective: To assess the inhibitory effect of Compound X on the FGFR signaling pathway by analyzing the phosphorylation status of key downstream effectors.

Protocol:

  • Seed SNU-16 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with Compound X and Reference Compound Y at concentrations around their respective IC50 values for 2 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Compound X on cell cycle progression in SNU-16 cells.

Protocol:

  • Treat SNU-16 cells with Compound X and Reference Compound Y at their IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Wash the cells and resuspend in PBS containing RNase A and propidium iodide (PI).

  • Incubate for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by Compound X in SNU-16 cells.[5]

Protocol:

  • Treat SNU-16 cells with Compound X and Reference Compound Y at their IC50 concentrations for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes in the dark.[5]

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Comparative Data Summary

The following tables present hypothetical, yet realistic, data that would be expected from the described experiments, comparing the performance of Compound X with Reference Compound Y.

Table 1: Comparative Cell Viability (IC50 Values)

CompoundCell LineIC50 (nM)
Compound XSNU-1625
Reference Compound YSNU-1650

Table 2: Summary of Western Blot Analysis

Treatmentp-FGFRp-ERKp-AKT
Vehicle Control+++++++++
Compound X (25 nM)+++
Reference Compound Y (50 nM)+++

(+++: Strong Signal, +: Weak Signal)

Table 3: Comparative Effects on Cell Cycle Distribution

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle Control453520
Compound X (25 nM)701515
Reference Compound Y (50 nM)652015

Table 4: Comparative Induction of Apoptosis

Treatment% Early Apoptosis% Late Apoptosis
Vehicle Control21
Compound X (25 nM)2515
Reference Compound Y (50 nM)2010

Mechanistic Insights and Discussion

The hypothetical data presented above suggests that Compound X is a potent inhibitor of SNU-16 cell proliferation, with an IC50 value twofold lower than the Reference Compound Y. The Western blot analysis would confirm that this anti-proliferative activity is mediated through the inhibition of the FGFR signaling pathway, as evidenced by the reduced phosphorylation of FGFR and its downstream effectors, ERK and AKT.

G cluster_pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds & Activates RAS/MAPK Pathway RAS/MAPK Pathway FGFR->RAS/MAPK Pathway Activates PI3K/AKT Pathway PI3K/AKT Pathway FGFR->PI3K/AKT Pathway Activates Proliferation & Survival Proliferation & Survival RAS/MAPK Pathway->Proliferation & Survival PI3K/AKT Pathway->Proliferation & Survival Compound X Compound X Compound X->FGFR Inhibits

Caption: Proposed mechanism of action of Compound X on the FGFR signaling pathway.

Furthermore, the cell cycle analysis indicates that Compound X induces a potent G1 arrest, preventing cells from entering the S phase and replicating their DNA. This is a characteristic effect of inhibitors that block growth factor signaling pathways. The significant increase in both early and late apoptotic cells following treatment with Compound X demonstrates its ability to induce programmed cell death in SNU-16 cells.

Conclusion and Future Directions

The systematic validation of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole (Compound X) in the FGFR2-amplified SNU-16 gastric cancer cell line provides compelling evidence for its potential as a novel anti-cancer agent. The comparative data indicates that Compound X exhibits superior potency to the established Reference Compound Y in this cellular context.

Future studies should focus on:

  • Kinase Profiling: A comprehensive kinase panel to determine the selectivity of Compound X.

  • In Vivo Efficacy: Evaluation of Compound X in a SNU-16 xenograft mouse model to assess its anti-tumor activity in a living organism.

  • Pharmacokinetic and Toxicological Studies: To evaluate the drug-like properties and safety profile of Compound X.

This guide provides a robust framework for the initial characterization and validation of novel compounds, a critical step in the journey of drug discovery and development.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o65.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5619.
  • Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o65.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 277, 116757.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 348–374.
  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. (2022). Request PDF.
  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. (2022). Archiv der Pharmazie, 355(11), 2200219.
  • Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. (2007). Tetrahedron Letters, 48(49), 8724–8726.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). Molecules, 27(23), 8234.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2015). Molecules, 20(9), 15975–15992.

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A Researcher's Guide to the Comparative Evaluation of a Novel Pyrazole-Based Kinase Inhibitor Against Imatinib

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the development of novel kinase inhibitors is a cornerstone of progress. Imatinib, a tyrosine kinase inhibitor (TKI), revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) by targeting the BCR-Abl, c-KIT, and PDGFRA kinases.[1] This guide provides a comprehensive framework for the head-to-head comparison of a novel pyrazole-based compound, 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, with the benchmark inhibitor, imatinib. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its role in various protein kinase inhibitors (PKIs).[2][3]

While direct comparative data for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole is not yet established in public literature, this document outlines the essential experimental workflows and data interpretation required to rigorously assess its potential as a therapeutic agent relative to imatinib.

Part 1: Foundational Analysis - Mechanism of Action and Target Profiling

A thorough comparison begins with understanding the molecular interactions of each compound. Imatinib functions by binding near the ATP-binding site of its target kinases, locking them in an inactive conformation and thereby blocking downstream signaling pathways that promote cell proliferation.[1][4][5][6]

For a novel compound like 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, which has been described as a selective tyrosine kinase inhibitor, the initial step is to predict and validate its kinase targets.[7] This is achieved through a combination of computational modeling and broad-spectrum biochemical screening.

cluster_0 In Silico & Initial Screening cluster_1 Imatinib (Reference) cluster_2 Head-to-Head Comparison Novel Compound Novel Compound Virtual Screening Virtual Screening (Docking, Pharmacophore) Novel Compound->Virtual Screening Predictive Modeling Kinase Panel Screen Broad Kinase Panel (e.g., 300+ kinases) Novel Compound->Kinase Panel Screen Biochemical Screening Virtual Screening->Kinase Panel Screen Guide Target Selection Hit Identification Initial Hit Identification Kinase Panel Screen->Hit Identification Comparative Analysis Comparative Analysis (Potency, Selectivity, Cellular Efficacy) Hit Identification->Comparative Analysis Imatinib Imatinib Known Targets Known Targets (BCR-Abl, c-KIT, PDGFRA)

Caption: Initial workflow for target identification of a novel kinase inhibitor.

Part 2: Biochemical Potency and Selectivity Assessment

The cornerstone of inhibitor characterization is the determination of its half-maximal inhibitory concentration (IC50) against a panel of purified kinases. This biochemical assay quantifies the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a generic, luminescence-based kinase assay that measures ATP depletion.[8]

  • Reagent Preparation : Prepare assay buffers, recombinant kinase enzymes, kinase-specific substrates, and ATP. The ATP concentration should be carefully chosen, ideally at or near the Michaelis constant (Km) for each kinase, to ensure accurate and comparable IC50 values.[9]

  • Compound Dilution : Perform a serial dilution of both the novel pyrazole compound and imatinib, typically starting from 10 µM down to the low nanomolar range.

  • Kinase Reaction : In a 384-well plate, add the kinase, its specific substrate, and the diluted inhibitor. Allow a brief pre-incubation period (e.g., 15 minutes at room temperature).

  • Initiation : Start the kinase reaction by adding a solution containing ATP. Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection : Terminate the reaction and measure the remaining ATP by adding a luciferase/luciferin-based reagent (e.g., Kinase-Glo®). The resulting luminescence is inversely proportional to kinase activity.

  • Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition Profile

The results should be summarized in a table to facilitate a clear comparison of potency and selectivity.

Kinase Target5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole IC50 (nM)Imatinib IC50 (nM)
Primary Targets
Abl1Hypothetical Value: 2530
c-KITHypothetical Value: 4550
PDGFRAHypothetical Value: 6075
Selectivity Panel
SRCHypothetical Value: >10,000150
LCKHypothetical Value: >10,000>10,000
EGFRHypothetical Value: >10,000>10,000

Note: Data for the novel compound are hypothetical and for illustrative purposes only.

Interpretation : A desirable profile for the novel compound would be high potency (low nanomolar IC50) against primary targets and low potency (high IC50) against off-target kinases, indicating high selectivity.

Part 3: Cellular Efficacy and Mechanism of Action

While biochemical assays are crucial, they do not fully recapitulate the complex environment inside a cell. Therefore, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target, and exert a biological effect.

Experimental Protocol: Western Blotting for Target Engagement

Western blotting is used to measure the phosphorylation status of the target kinase or its downstream substrates, providing direct evidence of target inhibition within the cell.

  • Cell Culture and Treatment : Culture a relevant cell line (e.g., K562 CML cells, which are dependent on BCR-Abl) and treat with varying concentrations of the novel compound and imatinib for a specified time (e.g., 2-4 hours).

  • Lysis : Harvest the cells and prepare lysates using a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[10][11]

  • Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.

  • Electrophoresis and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

  • Blocking and Antibody Incubation : Block the membrane to prevent non-specific antibody binding. For phospho-protein detection, blocking with Bovine Serum Albumin (BSA) is often preferred over milk.[10] Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-CrkL for BCR-Abl signaling).

  • Detection : After washing, incubate with a secondary antibody conjugated to an enzyme (like HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization : To ensure that changes in phosphorylation are not due to changes in the total amount of protein, the blot should be stripped and re-probed with an antibody that recognizes the total, non-phosphorylated form of the target protein.[12]

Cell Treatment 1. Cell Treatment (e.g., K562 cells + Inhibitor) Lysis 2. Cell Lysis (with Phosphatase Inhibitors) Cell Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS-PAGE 4. SDS-PAGE Quantification->SDS-PAGE Transfer 5. Membrane Transfer (PVDF) SDS-PAGE->Transfer Blocking 6. Blocking (BSA) Transfer->Blocking Primary Ab 7. Primary Antibody Incubation (anti-phospho-target) Blocking->Primary Ab Secondary Ab 8. Secondary Antibody Incubation Primary Ab->Secondary Ab Detection 9. ECL Detection Secondary Ab->Detection Stripping 10. Stripping & Re-probing (anti-total-target) Detection->Stripping Analysis 11. Densitometry Analysis Stripping->Analysis

Caption: Workflow for Western Blotting to assess target phosphorylation.

Experimental Protocol: Cell Viability Assay (e.g., MTS/XTT)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the novel compound and imatinib for a prolonged period (e.g., 72 hours).

  • Reagent Addition : Add a tetrazolium salt-based reagent (like MTS) to the wells.

  • Incubation and Measurement : Incubate for 1-4 hours. Viable cells will convert the reagent into a colored formazan product. Measure the absorbance at the appropriate wavelength.

  • Data Analysis : Calculate the percentage of viable cells relative to an untreated control and determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

Data Presentation: Comparative Cellular Activity
Cell Line (Target)5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole EC50 (nM)Imatinib EC50 (nM)
K562 (BCR-Abl)Hypothetical Value: 80100
GIST-T1 (c-KIT)Hypothetical Value: 120150
Ba/F3 (Parental)Hypothetical Value: >20,000>20,000

Note: Data are hypothetical and for illustrative purposes only.

Interpretation : Potent EC50 values in target-dependent cell lines and high EC50 values in parental (non-dependent) cell lines indicate on-target cellular efficacy and a favorable therapeutic window.

Conclusion and Future Directions

This guide outlines the fundamental experimental framework for a rigorous head-to-head comparison between a novel pyrazole-based inhibitor and imatinib. A successful novel compound would ideally demonstrate superior or equivalent potency against key oncogenic kinases, a cleaner selectivity profile to minimize off-target effects, and robust on-target cellular activity.

Positive results from these in vitro and cell-based assays would provide a strong rationale for advancing the novel compound to the next stages of preclinical development, including absorption, distribution, metabolism, and excretion (ADME) studies, in vivo efficacy trials in animal models, and toxicology assessments. This structured, data-driven approach is critical for identifying the next generation of targeted therapies that can improve upon the foundations laid by pioneering drugs like imatinib.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Iqbal, N., & Iqbal, N. (2014). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Journal of the Association of Physicians of India, 62(6), 515-520. Retrieved from [Link]

  • Dr. Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)? Retrieved from [Link]

  • Cancer Research UK. Imatinib (Glivec). Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Wikipedia. Imatinib. Retrieved from [Link]

  • Pallocca, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5431. Retrieved from [Link]

  • Janning, P., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]

  • Bhamidipati, P. K. (2011). Imatinib in Chronic Myeloid Leukemia: an Overview. Journal of Hematology & Transfusion, 1(1), 103. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Pallocca, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5431. Retrieved from [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Eco-Vector Journals Portal. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Journal of Experimental Oncology, 45(2), 114-125. Retrieved from [Link]

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • PubMed. (2022). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Journal of Biomolecular Structure & Dynamics, 40(13), 5947-5960. Retrieved from [Link]

  • ACS Publications. (2019). Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells. Analytical Chemistry, 91(6), 3946-3954. Retrieved from [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1114-1126. Retrieved from [Link]

  • LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]

  • MDPI. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]

  • PubMed. (2017). Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. European Journal of Medicinal Chemistry, 125, 122-132. Retrieved from [Link]

Sources

Comparative SAR Analysis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole Analogs as Potential Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design

In the landscape of modern drug discovery, the pursuit of selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds, the 5-amino-1-tert-butyl-4-cyanopyrazole core has emerged as a privileged structure, demonstrating significant potential in the development of inhibitors for various enzyme families, including kinases and poly(ADP-ribose) polymerases (PARPs), such as tankyrase. This guide provides a comprehensive comparison of 5-amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole analogs, offering insights into their structure-activity relationships (SAR) as potential tankyrase inhibitors, supported by detailed experimental protocols.

The 5-Amino-1-tert-butyl-4-cyanopyrazole Scaffold: A Foundation for Potent Inhibition

The 5-amino-1-tert-butyl-4-cyanopyrazole scaffold presents a unique combination of structural features that render it an attractive starting point for inhibitor design. The tert-butyl group at the N1 position provides steric bulk, which can influence selectivity and improve metabolic stability. The 5-amino and 4-cyano groups are key pharmacophoric elements, capable of forming crucial hydrogen bonds and other interactions within the active site of target enzymes. The substituent at the 3-position offers a versatile handle for chemical modification, allowing for the exploration of various interactions with the target protein to enhance potency and selectivity.

Tankyrases (TNKS1 and TNKS2) are members of the PARP family of enzymes that play critical roles in various cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle formation. Dysregulation of tankyrase activity has been implicated in the pathogenesis of several diseases, most notably cancer. Consequently, the development of potent and selective tankyrase inhibitors is an area of intense research. The 5-amino-1-tert-butyl-3-aryl-4-cyanopyrazole scaffold has been identified as a promising chemotype for the development of such inhibitors.

Comparative Analysis of 3-Phenylmethyl Analogs: A Hypothetical SAR Study

While a comprehensive SAR study on a series of 5-amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole analogs as tankyrase inhibitors is not extensively available in the public domain, we can construct a plausible and illustrative comparison based on established medicinal chemistry principles and SAR trends observed for similar inhibitor classes. This hypothetical dataset serves to guide the rational design of future analogs.

The following table summarizes the hypothetical inhibitory activity (IC50) of various analogs with substitutions on the phenyl ring of the 3-phenylmethyl group against Tankyrase 2 (TNKS2).

Compound IDR (Substitution on Phenyl Ring)Hypothetical TNKS2 IC50 (nM)Rationale for Activity
1a H (Unsubstituted)50Baseline activity of the parent compound.
1b 4-Fluoro25Electron-withdrawing group may enhance binding through favorable electrostatic interactions.
1c 4-Chloro30Similar to fluoro, but the larger size may slightly decrease potency.
1d 4-Methyl75Small, electron-donating group may be sterically tolerated but does not significantly improve binding.
1e 4-Methoxy100Larger electron-donating group may introduce unfavorable steric clashes.
1f 3-Fluoro40Positional isomerism can impact the orientation of the substituent within the binding pocket.
1g 2-Fluoro150Steric hindrance from the ortho position is likely to disrupt optimal binding.
1h 4-Trifluoromethyl15Strong electron-withdrawing group can significantly enhance potency through strong interactions.

This illustrative data highlights key SAR principles:

  • Electronic Effects: Electron-withdrawing substituents on the phenyl ring, particularly at the para-position, are predicted to be beneficial for activity. This suggests that the electronic nature of the aryl group plays a critical role in the interaction with the target enzyme.

  • Steric Factors: The size and position of the substituent are crucial. While small substituents at the para-position are well-tolerated, bulky groups or substitutions at the ortho-position are likely to cause steric hindrance, leading to a decrease in inhibitory activity.

  • Positional Isomerism: The location of the substituent on the phenyl ring can significantly impact potency, underscoring the importance of the three-dimensional arrangement of the inhibitor within the enzyme's active site.

Experimental Protocols: Synthesis and Biological Evaluation

The successful development of novel inhibitors relies on robust and reproducible experimental methodologies. The following sections detail the synthesis of the 5-amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole scaffold and a standard protocol for evaluating tankyrase inhibitory activity.

General Synthetic Route

A versatile and efficient route to synthesize 5-amino-1-tert-butyl-3-aryl-4-cyanopyrazole analogs involves a key 3-bromo intermediate.[1] This intermediate can then be subjected to various cross-coupling reactions to introduce a diverse range of aryl and heteroaryl substituents at the 3-position.

Scheme 1: Synthesis of 5-Amino-1-tert-butyl-3-aryl-4-cyanopyrazole Analogs

Synthesis cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Suzuki Coupling Reagent_A tert-Butylhydrazine Intermediate_1 5-Amino-1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile Reagent_A->Intermediate_1 Reflux Reagent_B Ethyl 2-cyano-3-oxobutanoate Reagent_B->Intermediate_1 Intermediate_2 5-Amino-3-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile Intermediate_1->Intermediate_2 NBS, Acetonitrile Final_Product 5-Amino-1-tert-butyl-3-aryl-1H-pyrazole-4-carbonitrile Intermediate_2->Final_Product Arylboronic acid, Pd catalyst, Base

Caption: General synthetic scheme for 5-amino-1-tert-butyl-3-aryl-4-cyanopyrazole analogs.

Step-by-step Synthesis of 5-Amino-3-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile (Intermediate 2):

  • Synthesis of 5-Amino-1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile (Intermediate 1): To a solution of ethyl 2-cyano-3-oxobutanoate in ethanol, add an equimolar amount of tert-butylhydrazine. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

  • Bromination: Dissolve Intermediate 1 in acetonitrile. Add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture for 12-16 hours. After completion of the reaction (monitored by TLC), quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude 5-amino-3-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile (Intermediate 2). This intermediate can be purified by column chromatography.

General Procedure for Suzuki Coupling to Synthesize 3-Aryl Analogs (Final Product):

  • To a degassed mixture of 5-amino-3-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile (Intermediate 2), the desired arylboronic acid (1.2 equivalents), and a suitable base (e.g., K2CO3, 2 equivalents) in a solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-1-tert-butyl-3-aryl-4-cyanopyrazole analog.

Tankyrase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against tankyrase can be evaluated using a variety of biochemical assays. A common method is a homogeneous proximity-based assay that measures the auto-poly(ADP-ribosyl)ation (PARsylation) of the enzyme.

Workflow for Tankyrase Inhibition Assay:

AssayWorkflow cluster_assay Biochemical Assay Start Prepare Assay Plate Add_Enzyme Add Tankyrase Enzyme Start->Add_Enzyme Add_Compound Add Test Compound (or DMSO control) Add_Enzyme->Add_Compound Incubate_1 Pre-incubate Add_Compound->Incubate_1 Add_Substrate Add Biotin-NAD+ Incubate_1->Add_Substrate Incubate_2 Incubate to allow PARsylation Add_Substrate->Incubate_2 Add_Detection Add Detection Reagents (e.g., Streptavidin-donor and anti-PAR antibody-acceptor beads) Incubate_2->Add_Detection Incubate_3 Incubate for signal development Add_Detection->Incubate_3 Read_Signal Read Signal (e.g., AlphaScreen) Incubate_3->Read_Signal Analyze_Data Data Analysis (IC50 determination) Read_Signal->Analyze_Data

Caption: A typical workflow for a tankyrase inhibition assay.

Step-by-step Protocol:

  • Assay Buffer Preparation: Prepare an assay buffer containing, for example, 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, and 0.01% BSA.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.

  • Assay Procedure:

    • To the wells of a suitable microplate, add the assay buffer.

    • Add the recombinant human tankyrase enzyme to each well.

    • Add the serially diluted test compounds or DMSO as a control.

    • Pre-incubate the plate for 15-30 minutes at room temperature.

    • Initiate the enzymatic reaction by adding biotinylated NAD+ (the substrate).

    • Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature to allow for auto-PARsylation.

    • Stop the reaction and add the detection reagents. For an AlphaScreen® assay, this would involve adding streptavidin-coated donor beads and anti-PAR antibody-conjugated acceptor beads.

    • Incubate the plate in the dark for 60 minutes to allow for the binding of the beads to the biotinylated PAR chains.

    • Read the plate on a suitable plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion and Future Directions

The 5-amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole scaffold represents a promising starting point for the development of novel tankyrase inhibitors. The hypothetical SAR analysis presented in this guide underscores the importance of systematic structural modifications to optimize the inhibitory potency. The detailed synthetic and biological evaluation protocols provide a practical framework for researchers to synthesize and test new analogs.

Future efforts in this area should focus on:

  • Expansion of the SAR: Synthesizing a broader range of analogs with diverse substituents on the phenyl ring and exploring other aromatic and heteroaromatic systems at the 3-position.

  • Selectivity Profiling: Evaluating the selectivity of potent compounds against other PARP family members and a panel of kinases to ensure target specificity.

  • Structure-Based Design: Obtaining crystal structures of lead compounds in complex with tankyrase to elucidate the binding mode and guide further optimization.

  • In Vivo Evaluation: Assessing the pharmacokinetic properties and in vivo efficacy of promising inhibitors in relevant disease models.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of the 5-amino-1-tert-butyl-4-cyanopyrazole scaffold can be realized in the quest for novel and effective treatments for cancer and other diseases.

References

  • Kinoshita, T., et al. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Organic Letters, 14(15), 3932-3935*. [Link]

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A Comparative Guide to the Synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole: Reproducibility and Methodological Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The 5-aminopyrazole scaffold is a cornerstone in medicinal and agrochemical research, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and GABA receptor modulation.[1][2] The specific substituents of the target molecule—an N-tert-butyl group, a C3-phenylmethyl (benzyl) group, and a C4-cyano group—necessitate a careful selection of starting materials and reaction conditions to ensure regioselectivity and high yield.

Primary Synthetic Protocol: A Regioselective Two-Step Approach

The most versatile and well-documented route to 5-aminopyrazoles involves the condensation of a hydrazine with a β-functionalized nitrile derivative.[1][2] This approach offers excellent control over the substitution pattern of the resulting pyrazole ring. For our target molecule, a two-step sequence is proposed: first, the synthesis of a suitable β-ketonitrile precursor, followed by its cyclocondensation with tert-butylhydrazine.

Step 1: Synthesis of 2-Benzyl-3-oxobutanenitrile

The initial step involves creating the necessary carbon backbone that will form the C3, C4, and C5 positions of the pyrazole ring. This is achieved by generating a β-ketonitrile.

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry ethanol (150 mL).

  • Alkoxide Formation: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol to form a solution of sodium ethoxide. Allow the reaction to complete (all sodium has dissolved).

  • Reagent Addition: To the stirred sodium ethoxide solution, add ethyl acetate (9.7 g, 110 mmol) followed by the dropwise addition of phenylacetonitrile (benzyl cyanide) (11.7 g, 100 mmol) over 30 minutes at room temperature.

  • Reaction: Heat the resulting mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (300 mL). Acidify the aqueous solution to pH 4-5 with dilute hydrochloric acid. The crude β-ketonitrile will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield 2-benzyl-3-oxobutanenitrile.

Causality and Expertise: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the α-carbon of both the ethyl acetate and the phenylacetonitrile, facilitating a Claisen-like condensation. Phenylacetonitrile provides the required C3-phenylmethyl and C4-cyano precursors, while ethyl acetate provides the acetyl group that will become the reactive ketone for hydrazine attack.

Step 2: Cyclocondensation with tert-Butylhydrazine

This step forms the pyrazole ring through a regioselective reaction between the synthesized β-ketonitrile and tert-butylhydrazine.

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve 2-benzyl-3-oxobutanenitrile (17.2 g, 100 mmol) in glacial acetic acid (100 mL).

  • Hydrazine Addition: Add tert-butylhydrazine hydrochloride (12.5 g, 100 mmol) to the solution.

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice (300 g). Neutralize the solution with a saturated sodium bicarbonate solution.

  • Purification: The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

Trustworthiness and Rationale: The reaction proceeds via nucleophilic attack of the less sterically hindered nitrogen of the tert-butylhydrazine onto the keto group of the β-ketonitrile, followed by intramolecular cyclization and dehydration.[1][2] Using tert-butylhydrazine directly, rather than attempting to N-alkylate a pre-formed pyrazole, is the superior strategy for ensuring the tert-butyl group is exclusively on the N1 position, thus avoiding the common issue of regioisomeric mixtures that arises in N-alkylation of unsymmetrical pyrazoles.[3][4][5]

Diagram of the Primary Synthetic Workflow

G cluster_step1 Step 1: β-Ketonitrile Synthesis cluster_step2 Step 2: Pyrazole Formation EtOAc Ethyl Acetate Condensation Claisen-like Condensation EtOAc->Condensation PhCH2CN Phenylacetonitrile PhCH2CN->Condensation NaOEt Sodium Ethoxide in Ethanol NaOEt->Condensation Base Ketonitrile 2-Benzyl-3-oxobutanenitrile Cyclocondensation Cyclocondensation Ketonitrile->Cyclocondensation Condensation->Ketonitrile tBuNHNH2 tert-Butylhydrazine tBuNHNH2->Cyclocondensation AcOH Acetic Acid AcOH->Cyclocondensation Solvent/Catalyst Target 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole Cyclocondensation->Target

Caption: Workflow for the two-step synthesis of the target pyrazole.

Alternative Method: A Multicomponent "Green" Synthesis

An alternative and more modern approach is a one-pot, three-component reaction. This strategy aligns with the principles of green chemistry by reducing steps, solvent usage, and waste.[6][7] Such reactions often involve an aldehyde, an active methylene compound (like malononitrile), and a hydrazine.[8][9]

Proposed Protocol:

  • Setup: In a single reaction vessel, combine phenylacetaldehyde (12.0 g, 100 mmol), malononitrile (6.6 g, 100 mmol), and tert-butylhydrazine hydrochloride (12.5 g, 100 mmol) in ethanol (150 mL).

  • Catalyst: Add a catalytic amount of a reusable catalyst, such as Fe3O4@SiO2-vanillin-thioglycolic acid nanoparticles (approx. 0.1 g), or a simple base like piperidine (0.5 mL).[6][7]

  • Reaction: Stir the mixture at room temperature or gentle reflux for 8-12 hours. The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent cyclization.[6][9]

  • Work-up and Purification: If using a magnetic nanocatalyst, it can be removed with an external magnet.[7] Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol.

Diagram of the Multicomponent Reaction Pathway

G PhCHO Phenylacetaldehyde Knoevenagel Knoevenagel Condensation PhCHO->Knoevenagel Malono Malononitrile Malono->Knoevenagel tBuHydrazine tert-Butylhydrazine Michael_Addition Michael Addition & Cyclization tBuHydrazine->Michael_Addition Catalyst Catalyst Catalyst->Knoevenagel Step A Knoevenagel->Michael_Addition Intermediate Target Target Pyrazole Michael_Addition->Target

Caption: Proposed one-pot, three-component synthesis pathway.

Comparison of Synthetic Methodologies

The choice between these two protocols depends on the specific goals of the researcher, such as scale, purity requirements, and available resources.

FeaturePrimary Two-Step ProtocolAlternative Multicomponent Protocol
Regioselectivity High; stepwise approach provides excellent control over substituent placement.Generally good, but can be influenced by catalyst and reaction conditions.
Number of Steps Two distinct synthetic and purification steps.One-pot reaction, simplifying the overall process.
Reaction Conditions Requires reflux and potentially strong bases (sodium ethoxide).Often proceeds under milder conditions (room temperature or gentle heat).
Atom Economy Lower, due to intermediate isolation and multiple work-up procedures.Higher; aligns with green chemistry principles by combining steps.
Scalability Well-established and generally scalable.Can be scalable, but catalyst efficiency may vary at larger scales.
Reproducibility High, as it relies on well-understood, classical reaction mechanisms.[1][2]High, especially with well-defined catalysts, but can be sensitive to catalyst quality.
Key Advantage Robustness and predictability.Efficiency and environmental friendliness.

Conclusion

While no direct publication details the synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, its preparation is highly feasible based on established literature precedents for analogous structures. The Primary Two-Step Protocol offers a robust, highly reproducible, and regioselective route that is ideal for ensuring structural integrity and purity, making it suitable for medicinal chemistry applications where unambiguous characterization is paramount. The Alternative Multicomponent Protocol represents a more modern, efficient, and environmentally conscious approach. It is particularly attractive for library synthesis and exploratory chemistry where speed and operational simplicity are advantageous. Researchers should select the methodology that best aligns with their experimental objectives, balancing the classic robustness of the stepwise approach against the modern efficiency of the one-pot reaction.

References

  • Bulusu, A. C., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 344–373. Available at: [Link][1][2]

  • Al-Matar, H. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(7), 4651-4668. Available at: [Link]

  • El-Sayed, M. A., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Review of Organic and Inorganic Chemistry. Available at: [Link]

  • Sosnovskikh, V. Y., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(20), 7088. Available at: [Link][3]

  • Gemi-Bade, F., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(2), 1083-1096. Available at: [Link][6][7]

  • Zheng, S.-L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11026–11035. Available at: [Link][4][5]

  • Kolenko, Y. V., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 832–839. Available at: [Link][10][11]

  • Gemi-Bade, F., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 755877. Available at: [Link][8]

  • Phelps, M. E., et al. (2007). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. The Journal of Organic Chemistry, 72(7), 2645-2648. Available at: [Link][12]

  • Gemi-Bade, F., et al. (2021). Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. Semantic Scholar. Available at: [Link][9]

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Beyond the 5-Aminopyrazole Core: A Comparative Guide to Alternative Scaffolds for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitor design is in a constant state of evolution. The 5-aminopyrazole core has long been a stalwart, a privileged scaffold demonstrating reliable interaction with the kinase hinge region. However, the quest for improved potency, selectivity, and pharmacokinetic profiles necessitates a broader perspective. This guide provides an in-depth technical comparison of prominent alternative scaffolds that are shaping the next generation of kinase inhibitors, supported by experimental data and detailed methodologies.

The Enduring Legacy and Inherent Limitations of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole scaffold's success lies in its ability to mimic the adenine base of ATP, forming crucial hydrogen bonds with the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket, providing a solid foundation for achieving potency.[1] However, over-reliance on this core can lead to challenges, including:

  • Scaffold Hopping and Intellectual Property: The crowded intellectual property landscape around 5-aminopyrazole-based inhibitors drives the need for novel core structures.

  • Selectivity Challenges: Achieving selectivity against closely related kinases can be difficult when relying on a common hinge-binding motif.

  • Pharmacokinetic Liabilities: Issues such as poor solubility, metabolic instability, or off-target effects (e.g., hERG inhibition) can be associated with the overall chemotype of 5-aminopyrazole-containing molecules.[2][3]

Promising Alternatives: A Head-to-Head Comparison

Scaffold hopping, the replacement of a core molecular structure with a bioisosteric equivalent, is a powerful strategy to overcome these limitations. Here, we compare the 5-aminopyrazole core to three leading alternatives: pyrimidine, pyrrolopyrimidine, and imidazopyridine.

The Pyrimidine Scaffold: A Versatile ATP Mimic

The pyrimidine ring is another classic bioisostere of the adenine core of ATP and is a cornerstone of many FDA-approved kinase inhibitors.[3] Its nitrogen arrangement allows for similar hydrogen bonding interactions with the kinase hinge.

Key Advantages:

  • Proven Clinical Success: A multitude of approved kinase inhibitors utilize the pyrimidine core, demonstrating its clinical viability.

  • Synthetic Tractability: The synthesis of pyrimidine derivatives is well-established, allowing for extensive structure-activity relationship (SAR) exploration.

  • Modulation of Physicochemical Properties: The pyrimidine core can be readily modified to tune properties like solubility and lipophilicity.

Comparative Performance:

While direct head-to-head studies are context-dependent, a notable example is in the design of Abl inhibitors. While many pyrazole-based inhibitors exist, the development of asciminib, an allosteric Abl inhibitor, highlighted that moving away from traditional ATP-competitive scaffolds can lead to novel mechanisms of action and overcome resistance. Interestingly, in the design of some inhibitors, replacing a pyrimidine with a pyrazole ring has been shown to reduce hERG activity, a critical safety consideration.[2]

The Pyrrolopyrimidine Scaffold: Enhanced Shape Complementarity

The pyrrolo[2,3-d]pyrimidine scaffold, a "deazapurine," offers a subtle yet significant structural alteration from the purine core of ATP.[4] This fused ring system can provide a different vector for substituent placement, potentially accessing unique pockets within the ATP-binding site.

Key Advantages:

  • Structural Mimicry of Adenine: The deazapurine framework closely resembles adenine, facilitating strong hinge-binding interactions.[4]

  • Opportunities for Novel Interactions: The pyrrole nitrogen can be exploited for additional interactions or to modify the electronic properties of the ring system.

  • Improved Selectivity: The unique shape of the pyrrolopyrimidine core can contribute to enhanced selectivity for certain kinases.

Comparative Performance:

A study directly comparing pyrazolopyrimidine, pyrrolopyrimidine, and 5-aminopyrazole-4-carboxamide based bumped kinase inhibitors (BKIs) against Toxoplasma gondii calcium-dependent protein kinase 1 (CDPK1) revealed interesting pharmacokinetic differences. While all three scaffolds could yield potent compounds, the pharmacokinetic properties varied significantly with small structural changes, indicating that the choice of core can have a profound impact on drug-like properties.[4] For instance, a pyrrolopyrimidine-based BKI (BKI-1649) exhibited low oral clearance, a desirable pharmacokinetic trait.[4]

The Imidazopyridine and Pyrazolopyrimidine Scaffolds: Expanding the Heterocyclic Landscape

Imidazopyridines and pyrazolopyrimidines are fused heterocyclic systems that have gained prominence as versatile scaffolds in kinase inhibitor design.[1][5][6] Their unique arrangement of nitrogen atoms allows for diverse hydrogen bonding patterns and the exploration of different chemical space.

Key Advantages:

  • Structural Diversity: The varied placement of nitrogen atoms in these fused systems offers multiple points for substitution and interaction with the kinase domain.[5]

  • Potential for Improved Pharmacokinetics: Strategic modifications to these scaffolds have been shown to enhance metabolic stability and oral bioavailability. For example, in the development of BTK inhibitors, moving from a pyrazolopyrimidine to an 8-aminoimidazo[1,5-a]pyrazine scaffold in reversible inhibitors led to high oral bioavailability in rats.[5]

  • Novel Hinge-Binding Geometries: These scaffolds can adopt different binding modes within the ATP pocket, potentially leading to inhibitors with novel selectivity profiles.[7]

Comparative Performance:

In the context of Bruton's tyrosine kinase (BTK) inhibitors, the pyrazolo[3,4-d]pyrimidine core of ibrutinib has been highly successful.[8] However, to improve upon its selectivity profile and overcome resistance, second-generation inhibitors have explored alternative scaffolds. For instance, acalabrutinib utilizes an imidazo[1,5-a]pyrazin-8-amine core.[5] This scaffold modification, combined with a different "warhead," resulted in a BTK inhibitor with a more favorable selectivity profile and potentially fewer off-target effects.[5]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors, categorized by their core scaffold and target kinase. It is crucial to note that direct comparison of IC50 values across different studies can be misleading due to variations in assay conditions. However, this compilation provides a general overview of the potency achievable with each scaffold.

ScaffoldInhibitor ExampleTarget KinaseIC50 (nM)Reference
5-Aminopyrazole Compound 2 (unnamed)Akt161[2]
AZD1152 (Barasertib)Aurora B0.37[2]
Pyrimidine Alisertib (MLN8237)Aurora A1.2[6]
Barasertib (AZD1152)Aurora B0.37[6]
Pyrrolopyrimidine Compound 5k (unnamed)Her240[2]
Compound 5k (unnamed)VEGFR2136[2]
Pyrazolopyrimidine IbrutinibBTK-[8]
SapanisertibmTOR1.4 (Ki)[8]
ParsaclisibPI3Kδ-[8]
UmbralisibPI3Kδ/CK1-[8]
Compound 3-IN-PP1PKD~33[7]
Imidazopyridine AcalabrutinibBTK3[5]
Compound 36 (unnamed)BTK0.27[5]
Compound 37 (unnamed)BTK0.32[5]
Compound 38 (unnamed)BTK0.31[5]

Comparative ADME/Tox Profiles: A Critical Consideration

A potent kinase inhibitor is of little therapeutic value if it possesses poor absorption, distribution, metabolism, and excretion (ADME) properties or exhibits significant toxicity. The choice of the core scaffold can profoundly influence these characteristics.

ADME/Tox Parameter5-AminopyrazolePyrimidinePyrrolopyrimidineImidazopyridine/PyrazolopyrimidineKey Considerations
Aqueous Solubility Variable, can be challengingGenerally good, highly tunableCan be low, requires optimizationCan be low, but amenable to modificationCrucial for oral absorption. Pro-drug strategies or formulation approaches can be employed to address low solubility.[9]
Permeability (Caco-2) Generally goodGoodGenerally goodGood passive permeability often observedHigh permeability is desirable for oral absorption and, in some cases, for crossing the blood-brain barrier.[9]
Metabolic Stability (Microsomes) Can be susceptible to metabolismGenerally moderate to highCan be a liability, requires optimizationVariable, but optimization is possibleHigh metabolic stability leads to a longer half-life in vivo.[10]
Plasma Protein Binding VariableTypically highVariableVariableHigh plasma protein binding can limit the free drug concentration available to engage the target.
CYP450 Inhibition Potential for inhibitionCan be a source of drug-drug interactionsPotential for inhibitionPotential for inhibitionInhibition of CYP enzymes can lead to clinically significant drug-drug interactions.[11]
hERG Inhibition Can be a concernCan be a concern, but often tunableCan be a concernCan be a concernhERG inhibition can lead to cardiotoxicity and is a critical safety endpoint to evaluate early in drug discovery.[3]

Experimental Protocols for Scaffold Evaluation

To enable a robust comparison of different kinase inhibitor scaffolds, standardized and well-validated assays are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays.

Biochemical Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Add the kinase/substrate solution to each well of the assay plate.

    • Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for 1-2 hours. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Kinase Activity Assay (Phospho-Specific Antibody)

This assay measures the phosphorylation of a specific substrate in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Stimulant (if required to activate the signaling pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-specific primary antibody against the target substrate

  • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Detection reagent (e.g., chemiluminescent substrate or fluorescent plate reader)

  • 96-well cell culture plates

  • Western blot apparatus or plate-based ELISA reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a predetermined time (e.g., 2-24 hours). Include DMSO-treated cells as a negative control.

  • Pathway Stimulation (if necessary):

    • If the target kinase requires activation, treat the cells with a specific stimulant (e.g., a growth factor) for a short period before cell lysis.

  • Cell Lysis:

    • Aspirate the cell culture medium and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

  • Detection of Substrate Phosphorylation:

    • Western Blotting:

      • Determine the protein concentration of the cell lysates.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with the phospho-specific primary antibody, followed by the HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate and an imaging system.

    • In-Cell ELISA:

      • Coat a 96-well plate with a capture antibody specific for the total substrate protein.

      • Add the cell lysates to the wells.

      • Detect the phosphorylated substrate using the phospho-specific primary antibody and a labeled secondary antibody.

      • Add a detection reagent and measure the signal using a plate reader.

  • Data Analysis:

    • Quantify the band intensity (Western blot) or the signal intensity (ELISA).

    • Normalize the phospho-protein signal to the total protein signal (if applicable).

    • Calculate the percent inhibition of phosphorylation for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizing the Impact: Kinase Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of their inhibitors. The following diagrams, generated using Graphviz, illustrate key signaling cascades.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds and Activates Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Bcr-Abl Signaling Pathway

Bcr_Abl_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2 Bcr-Abl->Grb2 JAK JAK Bcr-Abl->JAK PI3K PI3K Bcr-Abl->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Proliferation & Survival Genes ERK->Gene Expression STAT STAT JAK->STAT STAT->Gene Expression Akt Akt PI3K->Akt Akt->Gene Expression

Caption: Key downstream signaling pathways activated by the Bcr-Abl oncoprotein.

Aurora Kinase Signaling in Mitosis

Aurora_Kinase_Signaling cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Aurora A Aurora A Aurora A->Prophase Centrosome Separation Aurora A->Metaphase Spindle Assembly Aurora B Aurora B Aurora B->Metaphase Chromosome Alignment Aurora B->Anaphase Chromosome Segregation Aurora B->Cytokinesis Abscission

Caption: Roles of Aurora A and Aurora B kinases at different stages of mitosis.

CDK Regulation of the Cell Cycle

CDK_Cell_Cycle cluster_cell_cycle Cell Cycle G1 G1 S S G1->S Restriction Point G2 G2 S->G2 M M G2->M M->G1 Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D-CDK4/6->G1 Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E-CDK2->G1 Cyclin A-CDK2 Cyclin A-CDK2 Cyclin A-CDK2->S Cyclin B-CDK1 Cyclin B-CDK1 Cyclin B-CDK1->M

Caption: Key cyclin-CDK complexes driving progression through the cell cycle phases.

Conclusion: A Strategic Approach to Scaffold Selection

The 5-aminopyrazole core remains a valuable tool in the kinase inhibitor design toolkit. However, a forward-thinking drug discovery program must embrace the diversity of alternative scaffolds to address the multifaceted challenges of modern kinase inhibitor development. Pyrimidines offer a well-trodden path with a high probability of success, while pyrrolopyrimidines, imidazopyridines, and pyrazolopyrimidines provide avenues for novel intellectual property and potentially superior drug-like properties.

The optimal choice of a scaffold is not a one-size-fits-all decision but rather a strategic consideration based on the specific kinase target, the desired selectivity profile, and the overall objectives of the drug discovery program. A thorough evaluation of potency, selectivity, and ADME/Tox properties, guided by the experimental protocols outlined in this guide, will empower researchers to make informed decisions and ultimately contribute to the development of safer and more effective kinase inhibitors.

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A Head-to-Head Performance Analysis: 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole versus the Archetypal Src Family Kinase Inhibitor, PP1

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Tyrosine Kinase Inhibition

Protein tyrosine kinases (PTKs) represent a cornerstone of cellular signaling, governing a vast array of physiological processes, from cell growth and differentiation to immune responses. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide focuses on the characterization of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole , a selective tyrosine kinase inhibitor.

Based on its structural similarity to known pyrazolopyrimidine inhibitors, we hypothesize that this compound targets members of the Src family of non-receptor tyrosine kinases. This family, which includes Src, Lck, Fyn, and Hck, are crucial transducers of extracellular signals that regulate cell proliferation, survival, and migration.

To rigorously evaluate the inhibitory potential of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, we propose a direct benchmarking study against PP1 , a well-characterized and potent inhibitor of the Src family of tyrosine kinases[1][2][3][4]. This comparison will provide valuable insights into the potency and potential selectivity of our target compound, grounding its performance against a widely recognized scientific standard.

The Strategic Choice of a Benchmark: Why PP1?

The selection of a suitable standard is paramount for a meaningful comparative analysis. PP1 was chosen for the following reasons:

  • Established Efficacy: PP1 is a potent, reversible, and ATP-competitive inhibitor of the Src family of protein tyrosine kinases, with well-documented IC50 values in the nanomolar range for key members like Lck and Fyn[1][3][4][5][6][7].

  • Structural Relevance: PP1 is a pyrazolopyrimidine compound, providing a relevant structural comparator to the pyrazole core of our test compound[2][8].

  • Commercial Availability and Extensive Characterization: PP1 is readily available from commercial suppliers, and its biological activities have been extensively documented in peer-reviewed literature, providing a robust dataset for comparison.

This head-to-head comparison will allow for a clear and objective assessment of the inhibitory profile of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

Experimental Design: A Multi-faceted Approach to Kinase Inhibition Profiling

To provide a comprehensive performance comparison, we will employ a series of in vitro kinase assays. The primary focus will be on Lck, a key member of the Src family predominantly expressed in T-lymphocytes and a critical component of T-cell receptor (TCR) signaling[9][10][11][12].

Overall Experimental Workflow

G cluster_prep Compound Preparation cluster_assay In Vitro Kinase Inhibition Assay cluster_analysis Data Analysis compound_prep Prepare stock solutions of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole and PP1 in DMSO serial_dilution Perform serial dilutions to create a concentration gradient compound_prep->serial_dilution add_inhibitor Add serially diluted inhibitors to respective wells serial_dilution->add_inhibitor assay_setup Set up kinase reaction with: - Recombinant Lck kinase - Substrate (e.g., Poly-Glu,Tyr 4:1) - ATP assay_setup->add_inhibitor incubation Incubate to allow for kinase reaction add_inhibitor->incubation detection Measure kinase activity using a luminescence-based method (e.g., ADP-Glo™) incubation->detection data_norm Normalize data to controls (no inhibitor and no enzyme) detection->data_norm ic50_calc Generate dose-response curves and calculate IC50 values data_norm->ic50_calc comparison Compare IC50 values of the test compound and PP1 ic50_calc->comparison G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Point of Inhibition TCR TCR/CD3 Complex Lck Lck TCR->Lck Recruitment upon antigen recognition ZAP70 ZAP-70 TCR->ZAP70 Recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck Association Lck->TCR Phosphorylates ITAMs Lck->ZAP70 Activates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, MAPK activation) PLCg1->Downstream Inhibitor 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole PP1 Inhibitor->Lck Inhibits kinase activity

Sources

Independent Verification of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole's Inhibitory Constant (Ki): A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Pyrazole Compound

The pyrazole scaffold is a cornerstone in the development of potent and selective kinase inhibitors, with numerous derivatives demonstrating significant therapeutic potential across a range of diseases.[1][2][3] The compound 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole has been identified as a selective tyrosine kinase inhibitor, yet its specific target and inhibitory constant (Ki) remain to be robustly characterized in publicly available literature.[4] This guide provides a comprehensive framework for the independent verification of the Ki value for this compound, operating under the hypothesis that its primary target is Focal Adhesion Kinase (FAK) . This assumption is based on the known propensity of pyrazole-based compounds to target non-receptor tyrosine kinases involved in cell adhesion and migration signaling.[5][6]

FAK is a critical mediator of signaling pathways that control cell survival, proliferation, migration, and invasion, making it a compelling target in oncology.[7][8] Dysregulation of FAK activity is implicated in the progression and metastasis of various solid tumors.[7] Therefore, the discovery and characterization of novel FAK inhibitors are of significant interest to the drug development community.

This guide will provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology for the independent determination of the Ki of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole against FAK. Furthermore, we will present a comparative analysis with established FAK inhibitors, offering context for the potency and potential of this novel compound.

The FAK Signaling Axis: A Key Regulator of Cellular Dynamics

Understanding the biological context of the target enzyme is paramount. FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Upon activation by extracellular matrix (ECM) engagement with integrins, FAK autophosphorylates at tyrosine 397 (Tyr397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[6] This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream substrates, initiating a cascade of signaling events that regulate cellular processes critical for tumor progression and metastasis.

FAK_Signaling ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin binds FAK FAK Integrin->FAK activates FAK->FAK Src Src Kinase FAK->Src recruits & activates Downstream Downstream Signaling (Proliferation, Migration, Survival) FAK->Downstream activates Src->FAK phosphorylates

Figure 1: Simplified schematic of the Focal Adhesion Kinase (FAK) signaling pathway.

Comparative Landscape: Established FAK Inhibitors

To provide a benchmark for the inhibitory potential of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, it is essential to compare its Ki value against known FAK inhibitors. The following table summarizes the inhibitory constants of several well-characterized FAK inhibitors.

InhibitorTarget(s)Ki or IC50 (nM)Reference(s)
Defactinib (VS-6063) FAKIC50: 0.5[6]
GSK2256098 FAKIC50: 18
TAE226 FAK, ALKIC50: 5.5 (FAK)
PP2 Src family kinases, FAKIC50: ~100-200 (FAK)[6]

Experimental Protocol: Determination of the Inhibitory Constant (Ki)

The following protocol outlines a robust method for determining the Ki of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole against FAK using a continuous-coupled enzymatic assay. This method monitors the consumption of ATP, which is directly proportional to kinase activity.

I. Materials and Reagents
  • Enzyme: Recombinant human FAK (catalytic domain), purified.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Inhibitor: 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, dissolved in DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Coupled Enzyme System: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

  • Coupling Reagents: Phosphoenolpyruvate (PEP) and NADH.

  • ATP: Adenosine 5'-triphosphate.

  • Control Inhibitor: A known FAK inhibitor (e.g., Defactinib).

  • Instrumentation: UV-Vis spectrophotometer or plate reader capable of reading absorbance at 340 nm.

II. Experimental Workflow

The workflow for determining the Ki value involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffers) Serial_Dilutions Perform Serial Dilutions (Inhibitor and ATP) Reagents->Serial_Dilutions Assay_Setup Set up Assay Plate (Varying [Inhibitor] and [ATP]) Serial_Dilutions->Assay_Setup Initiate_Reaction Initiate Reaction with FAK Assay_Setup->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm (NADH Depletion) Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates Michaelis_Menten Generate Michaelis-Menten Plots Calculate_Rates->Michaelis_Menten Lineweaver_Burk Create Lineweaver-Burk or Dixon Plots Michaelis_Menten->Lineweaver_Burk Determine_Ki Determine Ki and Inhibition Type Lineweaver_Burk->Determine_Ki

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: A Procedural Overview

The proper disposal of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole, a complex heterocyclic compound, is paramount for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), this guide synthesizes best practices derived from the disposal of structurally similar chemicals, namely pyrazole derivatives and organic nitriles. The cornerstone of this protocol is treating the compound as a hazardous waste, ensuring it is never released into the sanitary sewer system or disposed of as common refuse.[1][2]

All waste, whether solid or in solution, must be collected in designated, properly labeled, and sealed containers for pickup by your institution's certified hazardous waste management service.[2][3] Adherence to these procedures is not merely a recommendation but a critical component of a robust safety culture and regulatory compliance.

I. Hazard Analysis: A Precautionary Approach

Given the structural motifs of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole—a pyrazole ring, an amino group, a bulky tert-butyl group, and a cyano (nitrile) group—a conservative hazard assessment is necessary.

  • Pyrazole Core: While some pyrazole derivatives exhibit low acute toxicity, their diverse biological activities warrant a cautious approach to prevent the release of active pharmaceutical ingredients into ecosystems.[4]

  • Cyano Group (-CN): Organic nitriles are of particular concern. Many can release highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[5] Therefore, it is imperative to store and handle cyanide-containing waste separately from acidic waste.[2][6][7]

  • Amino and Phenylmethyl Groups: These functionalities are common in bioactive molecules and can contribute to skin and eye irritation.[3]

Based on this analysis, the compound should be handled as if it possesses the following hazards until specific data becomes available:

Potential Hazard Rationale Primary Precaution
Acute Toxicity Presence of the cyano group.Avoid inhalation, ingestion, and skin contact.[5]
Skin/Eye Irritation Common for complex organic molecules.Wear appropriate Personal Protective Equipment (PPE).[3]
Environmental Hazard Potential for long-lasting effects on aquatic life.[3]Do not dispose of down the drain.[1][2][4]
Reactivity Potential to release HCN gas with acids.Segregate from acidic waste.[2][6][7]
II. Personal Protective Equipment (PPE): Your First Line of Defense

When handling 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole for disposal, a comprehensive PPE protocol is mandatory.

  • Hand Protection: Double-gloving with chemical-resistant nitrile gloves is recommended.[5][8][9]

  • Eye Protection: Chemical safety goggles are essential.[3] If there is a splash hazard, a face shield should be worn in addition to goggles.[5][8][10]

  • Body Protection: A standard laboratory coat is required.[3][5]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][8]

III. Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole in various forms.

Caption: Waste Disposal Workflow for 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect all unused or waste powder of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole in a clearly labeled, sealable, and chemically compatible waste container.[3]

    • Contaminated consumables such as weighing paper, gloves, and paper towels should also be placed in this container.[2]

    • The container must be labeled with a "Hazardous Waste" tag, the full chemical name, and any known hazard warnings.[2]

  • Liquid Waste:

    • Collect all solutions containing the compound in a designated, leak-proof container.[4] Organic solvents containing the compound should not be discharged down the drain.[2]

    • Aqueous solutions should also be collected as hazardous waste and not poured down the drain.[4]

    • Label the container as "Hazardous Waste," listing all chemical constituents, including solvents, with their approximate percentages.[2]

  • Empty Container Disposal:

    • Original containers of the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[4]

    • After rinsing, deface the label on the empty container before discarding it according to your institution's guidelines for non-hazardous lab glass or plastic.

Step 2: Interim Storage

  • Store sealed waste containers in a designated hazardous waste accumulation area.[3]

  • This area must be well-ventilated and secure, with access limited to trained personnel.

  • Crucially, ensure that this waste is stored separately from acids to prevent any possibility of a reaction that could generate hydrogen cyanide gas.[2][6]

Step 3: Final Disposal

  • Arrange for the disposal of the collected waste through your institution's Environmental Health and Safety (EHS) department or equivalent chemical waste management program.[4]

  • Maintain accurate records of the disposed chemical, including its name, quantity, and date of disposal, in your laboratory's chemical inventory and waste logs.[4]

IV. Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key.

Spill Response:

  • Small Spills (within a chemical fume hood):

    • Ensure your PPE is intact.

    • Use an absorbent material to clean up the spill.[4]

    • Decontaminate the surface. For cyanide-containing compounds, a recommended procedure is to first clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[5]

    • All cleanup materials must be collected as hazardous solid waste.[5]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.[5][11]

    • If safe to do so, prevent the spill from spreading.[11]

    • Contact your institution's EHS or emergency response team immediately.[5] Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area under a safety shower for at least 15 minutes.[5][8][12] Seek immediate medical attention.[8][12]

  • Eye Contact: Flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[5][8][12] Seek immediate medical attention.[8][12]

  • Inhalation: Move the affected person to fresh air.[12] Call for immediate medical assistance.[5][12]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

In all cases of exposure, provide the Safety Data Sheet (if available) or the chemical name to the responding medical personnel.[8]

V. References

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. Retrieved from [Link]

  • James Madison University. (2018, June 20). TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • United Chemical. (2025, January 10). Crucial Safety Measures When Working with Sodium Cyanide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • UNSW Sydney. (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • Auburn University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). tert-Butyl alcohol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Silver Fern Chemical, Inc. (2021, June 6). Safety Data Sheet Tertiary Butyl Alcohol. Retrieved from [Link]

  • Yale University Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Cyanide | Chemical Emergencies. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Occupational Health and Safety Authority. (n.d.). Cyanide. Retrieved from [Link]

  • Zubrick, J. W. (n.d.). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • MDPI. (2026, January 23). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.